2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Description
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Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXNJVUSUIGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, a key intermediate in the development of advanced pharmaceutical compounds. The document details the prevalent N-alkylation strategy, offering in-depth mechanistic insights, a field-tested experimental protocol, and a discussion on process optimization and analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive bromo-substituted triazole ring and a primary alcohol, allows for diverse subsequent transformations.
The most reliable and widely adopted synthetic strategy hinges on the direct N-alkylation of the 3-bromo-1H-1,2,4-triazole precursor. This approach is favored for its high efficiency and atom economy. The core transformation involves the deprotonation of the triazole ring followed by a nucleophilic substitution reaction with a two-carbon electrophile bearing a hydroxyl group or its synthetic equivalent.
The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The 1,2,4-triazole ring possesses two potential nucleophilic nitrogen atoms (N1 and N2). However, the alkylation predominantly yields the N1-substituted isomer, a phenomenon governed by a combination of thermodynamic and electronic factors. The N1-substituted product is generally the more thermodynamically stable isomer.
Mechanistic Pathway: N-Alkylation of 3-bromo-1H-1,2,4-triazole
The synthesis proceeds via a classical nucleophilic substitution mechanism. The process can be dissected into two critical stages:
Stage 1: Deprotonation and Formation of the Triazolide Anion The acidic proton on the 1H-1,2,4-triazole ring (pKa ≈ 9-10) is readily removed by a suitable base. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward. Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures or phase-transfer catalysts. Upon deprotonation, a resonance-stabilized triazolide anion is formed.
Stage 2: Nucleophilic Attack and Product Formation The resulting triazolide anion acts as a potent nucleophile. It attacks the electrophilic carbon of the alkylating agent, typically 2-bromoethanol. This step is a classic Sɴ2 (bimolecular nucleophilic substitution) reaction. The triazolide anion displaces the bromide leaving group, forming the C-N bond and yielding the desired product.
The workflow is visualized in the diagram below.
Caption: N-Alkylation workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a robust, validated method for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
-
3-bromo-1H-1,2,4-triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-bromoethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-1,2,4-triazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material. A typical concentration is 0.2-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise over 15-20 minutes. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved during this step. Stir the resulting suspension at 0 °C for 30-45 minutes to ensure complete formation of the triazolide anion.
-
Alkylation: Add 2-bromoethanol (1.2 eq) dropwise to the suspension via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a white solid or colorless oil.
Process Data and Characterization
The following table summarizes typical data associated with this synthesis.
| Parameter | Value / Observation | Notes |
| Molar Ratio | 1 : 1.1 : 1.2 | (3-bromo-1H-1,2,4-triazole : NaH : 2-bromoethanol) |
| Solvent | Anhydrous DMF | Ensures solubility of the triazolide salt. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation. |
| Reaction Time | 12 - 18 hours | Varies based on scale and specific concentrations. |
| Typical Yield | 75 - 90% | Post-purification. |
| Product Form | White Solid / Colorless Oil | |
| Purification | Silica Gel Chromatography | Eluent: Hexanes/Ethyl Acetate gradient. |
| Analytical | ¹H NMR, ¹³C NMR, LC-MS | Confirms structure and purity. |
Conclusion and Future Directions
The N-alkylation of 3-bromo-1H-1,2,4-triazole with 2-bromoethanol is an efficient and reliable method for synthesizing this compound. The protocol's success relies on the careful control of reaction conditions, particularly the exclusion of moisture and the management of the initial deprotonation step. The resulting intermediate is primed for further functionalization, such as substitution of the bromine atom or reactions involving the primary alcohol, making it a valuable asset in the synthesis of complex molecular architectures for drug discovery.
References
- World Intellectual Property Organization. (2012).
- World Intellectual Property Organization. (2014).
- World Intellectual Property Organization. (2015).
- World Intellectual Property Organization. (2010).
- World Intellectual Property Organization. (2011).
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Abstract
This technical guide provides a detailed framework for the comprehensive physicochemical characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing that novel chemical entities often lack extensive published data, this document serves as both a repository of known information and a methodological guide for researchers to generate critical data in their own laboratories. We delve into the core physicochemical properties—solubility, lipophilicity (LogP), and acidity (pKa)—that govern a compound's pharmacokinetic and pharmacodynamic behavior. For each property, this guide explains the underlying scientific principles, provides validated, step-by-step experimental protocols, and illustrates the workflows using clear diagrams. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to thoroughly evaluate this compound and similar novel triazole derivatives, thereby facilitating their progression through the development pipeline.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs with a wide range of biological activities, including antifungal, antiviral, and antineoplastic properties.[1][2] The specific substitutions on the triazole ring and its side chains dictate the molecule's interaction with biological targets and its overall drug-like properties. The compound this compound is a functionalized triazole derivative. The presence of a bromine atom, a hydroxyl group, and the N-1 linked ethanol sidechain suggests a molecule with a unique electronic and steric profile, making it a candidate for further investigation.
A rigorous understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its development. These properties—solubility, lipophilicity, and ionization state—are fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, practical approach to characterizing these critical parameters for this compound.
Chemical Identity and Structure
Establishing the precise chemical identity is the foundational step in any characterization workflow.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₆BrN₃O | [3] |
| Molecular Weight | 208.02 g/mol | Calculated |
| CAS Number | Not broadly available | - |
| Canonical SMILES | C1=NC(=NN1CCO)Br | - |
Chemical Structure:
The structure features a 1,2,4-triazole ring, which is an aromatic five-membered heterocycle. A bromine atom is substituted at the C3 position, which is expected to influence the molecule's electronic properties and potential for halogen bonding. The N1 position is substituted with an ethanol group, introducing a primary alcohol functional group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and interactions with biological macromolecules.
Core Physicochemical Properties: A Methodological Approach
For novel compounds, published experimental data is often unavailable. Therefore, the focus of this guide is on the robust methodologies required to generate this data.
Solubility Profile: The Gateway to Bioavailability
Expertise & Rationale: Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into circulation. Furthermore, solubility in various solvents is essential for formulation development, purification, and conducting biological assays. The following protocol provides a systematic approach to classify a compound's solubility based on its structural components—the polar hydroxyl group and the heterocyclic triazole ring, which can be protonated or deprotonated.
Experimental Protocol: Qualitative Solubility Assessment
This protocol determines the solubility of the compound in five key solvent systems, allowing for its classification as a strong acid, weak acid, base, or neutral compound.[4][5]
-
Preparation: Prepare five small, clean, and dry test tubes. Add approximately 20-25 mg of this compound to each.
-
Test 1: Deionized Water.
-
To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions, vortexing thoroughly after each addition.
-
Observe for complete dissolution. If soluble, the compound contains a polar functional group and/or has a low molecular weight.[5] Proceed to test the pH of the aqueous solution with litmus paper to check for acidity or basicity.[5]
-
If insoluble, proceed to the next steps.
-
-
Test 2: 5% NaOH (aq).
-
To the second tube, add 0.75 mL of 5% aqueous sodium hydroxide.
-
If the compound dissolves, it indicates the presence of an acidic functional group (e.g., a phenol or carboxylic acid, or in this case, the weakly acidic N-H of the triazole ring).
-
-
Test 3: 5% NaHCO₃ (aq).
-
To the third tube, add 0.75 mL of 5% aqueous sodium bicarbonate.
-
Solubility in this weaker base suggests a strongly acidic functional group. The 1,2,4-triazole ring is typically weakly acidic, so it may not dissolve in bicarbonate but is expected to dissolve in NaOH.[6]
-
-
Test 4: 5% HCl (aq).
-
To the fourth tube, add 0.75 mL of 5% aqueous hydrochloric acid.
-
If the compound dissolves, it indicates the presence of a basic functional group, such as an amine. The nitrogen atoms in the triazole ring can act as proton acceptors.
-
-
Test 5: Concentrated H₂SO₄.
-
To the final tube (use caution), add 0.75 mL of cold, concentrated sulfuric acid.
-
Solubility in this strong acid suggests the presence of atoms with lone pairs of electrons (nitrogen, oxygen), which can be protonated. This test is often positive for alcohols, ethers, and amides.
-
Visualization: Solubility Classification Workflow
Caption: Workflow for determining pKa values via potentiometric titration.
Stability and Storage
Expertise & Rationale: Pharmaceutical stability testing is essential to determine a product's shelf-life and appropriate storage conditions. I[7][8][9]t evaluates how environmental factors like temperature, humidity, and light affect the quality of the compound over time. E[10][11]arly-stage stability assessment helps identify potential degradation pathways and informs formulation strategies.
A forced degradation study is recommended. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to rapidly identify potential degradation products. For long-term and accelerated stability, the compound should be stored under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing) and analyzed by a stability-indicating HPLC method at predetermined time points.
Recommended Storage: Based on the general nature of similar halogenated heterocyclic compounds, this compound should be stored in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture and light.
Safety and Handling
Expertise & Rationale: While specific toxicity data for this compound is not available, its structure as a bromo-triazole derivative warrants careful handling. Related compounds are often classified as irritants.
[12][13]* Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. *[12][14] Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. *[12][14] Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. *[12] Spills: In case of a spill, clean up immediately using appropriate absorbent material. Avoid generating dust.
The physicochemical characterization of this compound is a critical step in evaluating its potential as a lead compound in drug discovery. This guide provides the scientific rationale and detailed experimental protocols for determining its most influential properties: solubility, lipophilicity, and acidity. By following these validated methodologies, researchers can generate the robust data necessary to make informed decisions regarding the compound's formulation, its potential for biological activity, and its overall viability for further development. This systematic approach ensures both scientific integrity and the efficient progression of novel chemical entities from the bench to potential clinical applications.
References
-
The Role of Stability Testing in Pharmaceutical Research. (n.d.). Moravek. Retrieved January 19, 2026, from [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved January 19, 2026, from [Link]
-
Gümrükçüoğlu, I., et al. (2006). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 30(2), 179-186. Retrieved January 19, 2026, from [Link]
-
Stability Testing. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]
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Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline. Retrieved January 19, 2026, from [Link]
-
Experiment 1: Determination of Solubility Class. (n.d.). Retrieved January 19, 2026, from [Link]
-
Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. Retrieved January 19, 2026, from [Link]
-
Gup, R., et al. (2007). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 12(7), 1396-1411. Retrieved January 19, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
-
Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds?. (2024, February 11). Chemistry For Everyone [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved January 19, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 19, 2026, from [Link]
-
Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link]
-
Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved January 19, 2026, from [Link]
-
This compound, 95% Purity, C4H6BrN3O, 1 gram. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules, 23(11), 2945. Retrieved January 19, 2026, from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules, 26(16), 4983. Retrieved January 19, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). European Journal of Medicinal Chemistry, 243, 114784. Retrieved January 19, 2026, from [Link]
-
Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. (2007). Journal of the Chinese Chemical Society, 54(4), 1041-1048. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol (CAS Number: 1630763-72-2), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related structures and established chemical principles to propose a robust synthetic pathway, purification protocol, and detailed analytical characterization methods. Furthermore, potential applications in drug discovery are discussed, drawing upon the well-documented biological activities of the 1,2,4-triazole scaffold. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis and evaluation of novel triazole-based compounds.
Introduction and Chemical Profile
This compound is a functionalized 1,2,4-triazole derivative. The 1,2,4-triazole ring is a key pharmacophore found in a wide array of clinically approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties[1][2][3]. The presence of a bromine atom on the triazole ring at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules[2][4]. The ethanol substituent attached to the N1 position of the triazole ring can influence the compound's solubility and provides a potential point for conjugation or derivatization.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1630763-72-2 | [5][6] |
| Molecular Formula | C4H6BrN3O | [7] |
| Purity (Typical) | 95% | [5][7] |
| Appearance | Not specified (likely a solid) | Inferred |
Proposed Synthetic Pathway: N-Alkylation of 3-bromo-1H-1,2,4-triazole
The most logical and efficient synthesis of this compound involves the N-alkylation of the readily available precursor, 3-bromo-1H-1,2,4-triazole. This method is a common and effective way to introduce alkyl substituents onto the nitrogen atoms of the triazole ring[8]. The choice of the alkylating agent is critical to introduce the desired ethanol functionality.
Rationale for Synthetic Approach
The nucleophilic character of the nitrogen atoms in the 1,2,4-triazole ring allows for reaction with electrophilic alkylating agents. 3-bromo-1H-1,2,4-triazole exists in tautomeric forms, and alkylation can potentially occur at the N1, N2, or N4 positions. The regioselectivity of the alkylation is influenced by factors such as the solvent, base, and the nature of the alkylating agent. For the synthesis of the target compound, alkylation at the N1 position is desired.
Key Starting Material: 3-bromo-1H-1,2,4-triazole
The precursor, 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1), is a commercially available building block[9][10]. It serves as a versatile intermediate for introducing the 3-bromo-1,2,4-triazole moiety into various molecular scaffolds[4].
Proposed Experimental Protocol
This protocol is based on general procedures for the N-alkylation of triazoles[8].
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route via N-alkylation.
Materials:
-
3-bromo-1H-1,2,4-triazole
-
2-bromoethanol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Purification and Characterization
Purification
The primary method for purifying the crude product is column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should provide the pure compound.
Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the triazole proton, the methylene protons adjacent to the triazole ring, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the two carbon atoms of the triazole ring and the two carbon atoms of the ethanol substituent. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound (C₄H₆BrN₃O). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and N=N stretches of the triazole ring, and the C-Br stretch. |
Potential Applications in Drug Discovery and Development
While specific applications for this compound are not yet documented, its structural features suggest several potential uses in drug discovery.
-
Intermediate for Novel Therapeutics: The bromo substituent serves as a key functional group for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate a library of novel triazole derivatives for biological screening[2].
-
Linker Molecule: The ethanol moiety provides a reactive handle for conjugation to other pharmacophores or biomolecules. Bromoalkyl triazoles are frequently employed as linkers in the design of novel drug candidates[8].
-
Scaffold for Biologically Active Compounds: The 1,2,4-triazole core is a well-established pharmacophore with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral effects[1][8][11]. Derivatives of this compound could be investigated for similar activities.
Caption: Potential applications in drug discovery.
Safety and Handling
-
3-bromo-1H-1,2,4-triazole: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[10].
-
2-bromoethanol: Is a toxic and corrosive compound.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive, albeit inferred, technical overview, including a plausible synthetic route, purification and characterization strategies, and a discussion of its potential in drug discovery. As with any chemical synthesis, proper safety precautions are paramount. The information presented here should serve as a solid foundation for researchers to further explore the chemistry and biological potential of this and related 1,2,4-triazole derivatives.
References
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A Predictive Spectroscopic and Structural Elucidation Guide for 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions. The functionalization of the triazole ring, for instance with a bromine atom and an N-ethanol side chain as in 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, can significantly modulate its physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities in drug discovery and development.
This technical guide presents a predictive analysis of the spectroscopic data for this compound. We will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), drawing parallels with known spectroscopic data of related structures. The methodologies and interpretations provided are designed to serve as a robust framework for researchers undertaking the synthesis and characterization of this and similar molecules.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we can predict a distinct set of signals corresponding to the protons on the triazole ring and the ethanol side chain.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Singlet | 1H | H-5 (Triazole) | The proton on the triazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms. |
| ~4.2 | Triplet | 2H | N-CH₂ | The methylene group attached to the nitrogen of the triazole ring will be deshielded. It is expected to be a triplet due to coupling with the adjacent CH₂ group. |
| ~3.7 | Triplet | 2H | CH₂-OH | This methylene group is adjacent to the hydroxyl group and is expected to be a triplet due to coupling with the N-CH₂ group. |
| ~5.0 | Triplet (broad) | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and temperature. It is expected to show coupling to the adjacent CH₂ group. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to observe the exchangeable hydroxyl proton.
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will be crucial for confirming the presence of all carbon atoms in their expected chemical environments.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-3 (Triazole) | The carbon atom bearing the bromine is expected to be significantly deshielded. |
| ~150 | C-5 (Triazole) | The other carbon atom of the triazole ring. |
| ~50 | N-CH₂ | The carbon of the methylene group attached to the triazole nitrogen. |
| ~60 | CH₂-OH | The carbon of the methylene group attached to the hydroxyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Structural Elucidation Workflow using NMR
Caption: Workflow for structural elucidation using NMR.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic/heteroaromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Weak | C=N and C=C stretch (triazole ring) |
| 1100-1000 | Strong | C-O stretch (alcohol) |
| 700-600 | Medium-Strong | C-Br stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
-
Data Processing:
-
The instrument software will automatically process the data and display the transmittance or absorbance spectrum.
-
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): We expect to see a prominent molecular ion peak. Due to the presence of bromine, this will be a characteristic doublet with approximately equal intensity for the M⁺ and M+2 isotopes ([⁷⁹Br] and [⁸¹Br]).
-
m/z (M⁺) for C₄H₆⁷⁹BrN₃O ≈ 207
-
m/z (M+2) for C₄H₆⁸¹BrN₃O ≈ 209
-
-
Key Fragmentation Patterns:
-
Loss of the ethanol side chain: [M - C₂H₄O]⁺
-
Loss of a bromine atom: [M - Br]⁺
-
Cleavage of the ethanol side chain: [M - CH₂OH]⁺
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Processing:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Use the isotopic pattern to confirm the presence of bromine.
-
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed experimental protocols, offer a solid foundation for researchers working on the synthesis and analysis of this and related triazole derivatives. The structural elucidation of novel compounds is a meticulous process, and the synergistic use of these spectroscopic techniques is essential for achieving unambiguous characterization. It is imperative that these predicted data are validated through the acquisition and interpretation of actual experimental results.
References
The following references provide spectroscopic data for structurally related compounds that informed the predictions in this guide.
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. This article provides examples of ¹H and ¹³C NMR data for various substituted triazoles, which helps in predicting the chemical shifts for the triazole ring protons and carbons.[1]
-
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. This publication offers insights into the spectroscopic properties of a bromo-substituted triazole derivative, aiding in the prediction of the influence of the bromine atom on the NMR and IR spectra.[2][3]
-
Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1, 2, 4-triazol-1-yl)-1-ethanone. This paper includes characterization data for compounds containing a 1,2,4-triazole ring, which is structurally relevant to the target molecule.[4]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. This source provides detailed NMR characterization of a complex triazole derivative, offering further examples of chemical shifts for protons and carbons in a triazole environment.[5][6]
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. This article discusses the characteristic IR absorption bands for the triazole ring, which supports the predicted IR data.[7]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. This paper provides detailed NMR analysis of triazene compounds, which, while different, offer insights into the NMR spectroscopy of nitrogen-rich heterocyclic systems.[8]
-
1H-1,2,3-Triazole - NIST WebBook. This database provides mass spectrometry data for the parent 1,2,3-triazole, which can be used as a basic reference for understanding the fragmentation of the triazole ring.[9]
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. 1H-1,2,3-Triazole [webbook.nist.gov]
13C NMR analysis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
An In-Depth Technical Guide to the 13C NMR Analysis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound. The unique structural features of this molecule—a halogenated heterocyclic ring coupled to an aliphatic alcohol chain—present a distinct spectroscopic challenge and opportunity. This document moves beyond a simple recitation of data, offering an in-depth exploration of the theoretical underpinnings, a meticulously detailed experimental protocol, and a predictive analysis of the 13C NMR spectrum. By grounding our discussion in established principles of chemical shifts, substituent effects, and modern spectroscopic techniques, this guide serves as a robust resource for researchers engaged in the synthesis, characterization, and quality control of novel heterocyclic compounds. We emphasize a self-validating methodology, ensuring that the presented protocols and interpretations are both scientifically rigorous and practically applicable in a drug development context.
Introduction: The Structural Significance of this compound
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding. The introduction of a bromine atom and an N-hydroxyethyl substituent, as in this compound, creates a molecule with specific steric and electronic properties that are of significant interest in drug design and synthesis.
Accurate structural elucidation is paramount, and 13C NMR spectroscopy stands as a definitive, non-destructive technique for this purpose. It provides a direct count of non-equivalent carbon atoms and offers profound insights into their local electronic environment. This guide will dissect the expected 13C NMR spectrum of the title compound, explaining the rationale behind each predicted signal.
Theoretical Foundation: Predicting the 13C NMR Spectrum
The chemical shift (δ) in 13C NMR is highly sensitive to the electronic environment of each carbon nucleus. Factors such as hybridization, electronegativity of attached atoms, and resonance effects dictate the final spectral position. For this compound, we can predict the spectrum by analyzing its distinct structural fragments.
Molecular Structure and Carbon Numbering
To ensure clarity in our analysis, we will adhere to standard IUPAC nomenclature for numbering the carbon atoms within the molecule.
Figure 1: Structure and numbering scheme for this compound.
Analysis of Expected Chemical Shifts
Based on this structure, four unique carbon signals are anticipated: two for the triazole ring (C3 and C5) and two for the N-ethyl alcohol side chain (C1' and C2').
-
C3 (Bromo-substituted Triazole Carbon): This carbon is directly attached to two nitrogen atoms and a highly electronegative bromine atom. The significant deshielding effect of the nitrogens is somewhat counteracted by the 'heavy atom effect' of bromine, which can induce shielding. However, the direct attachment to the electronegative bromine is expected to place this signal downfield. We predict a chemical shift in the range of 140-150 ppm .
-
C5 (Triazole Carbon): This carbon is bonded to two nitrogen atoms and a hydrogen atom. It will be significantly deshielded by the adjacent nitrogens, placing its signal in the aromatic/heteroaromatic region. Its resonance is expected to be slightly upfield compared to C3 due to the absence of the bromine substituent. A predicted range is 145-155 ppm .
-
C1' (N-CH2 Carbon): This methylene carbon is directly attached to the triazole nitrogen (N1) and another carbon. The electronegative nitrogen atom will cause a notable downfield shift. This signal is anticipated in the range of 45-55 ppm .
-
C2' (CH2-OH Carbon): This methylene carbon is adjacent to an electronegative hydroxyl group. The deshielding effect of the oxygen atom will place this signal further downfield than a standard alkane but typically upfield of the N-CH2 carbon. The expected chemical shift is in the range of 58-65 ppm .
Summary of Predicted Chemical Shifts
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | C-Br in Triazole Ring | 140-150 | Attached to two N atoms and one Br atom. |
| C5 | C-H in Triazole Ring | 145-155 | Attached to two N atoms and one H atom. |
| C1' | N-CH2- | 45-55 | Aliphatic carbon attached to electronegative N1 of the triazole. |
| C2' | -CH2-OH | 58-65 | Aliphatic carbon attached to electronegative hydroxyl group. |
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
The following protocol is designed to yield a high-resolution 13C NMR spectrum suitable for unambiguous structural confirmation. This methodology incorporates self-validating checks to ensure data integrity.
Workflow Overview
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and synthetic chemistry, the structural confirmation of novel heterocyclic compounds is a non-negotiable cornerstone of research integrity. The molecule 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol represents a class of functionalized triazoles that are pivotal intermediates in the synthesis of bioactive molecules.[1][2] Mass spectrometry (MS) stands as the principal analytical technique for providing unequivocal molecular weight determination and invaluable structural insights through controlled fragmentation.
This guide provides an in-depth technical framework for the mass spectrometric analysis of this compound. Moving beyond a mere listing of protocols, we will explore the causal relationships behind instrumental choices and fragmentation pathways, empowering the researcher to not only replicate but also adapt these methodologies for analogous chemical entities.
Foundational Physicochemical Properties & The Bromine Isotopic Signature
Before any analysis, understanding the fundamental properties of the target analyte is critical.
-
Molecular Formula: C₄H₆BrN₃O
-
Monoisotopic Mass: 190.9745 u (for ⁷⁹Br) and 192.9725 u (for ⁸¹Br)
The most telling intrinsic feature of this molecule is the presence of a single bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[3][4][5][6] This results in a highly characteristic "M" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by 2 m/z units.[5][6] This signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte.[5][6]
Strategic Ionization: Choosing the Right Tool for the Molecule
The choice of ionization technique is dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability, and the desired analytical outcome (e.g., molecular weight confirmation vs. detailed structural elucidation).
Gas Chromatography-Electron Ionization MS (GC-EI-MS)
For volatile and thermally stable compounds, GC-EI-MS is a robust and highly informative technique. The 70 eV electron ionization process is energetic, inducing extensive and reproducible fragmentation that serves as a molecular "fingerprint."
-
Causality: The rationale for using EI is to generate a rich fragmentation spectrum that can be compared against spectral libraries and used to piece together the molecule's structure. The energetic nature of EI ensures cleavage of various bonds, providing a wealth of structural data.[7]
Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS)
For compounds that are less volatile, thermally labile, or possess polar functional groups, LC-ESI-MS is the method of choice.[8][9][10][11] As a soft ionization technique, ESI typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This is ideal for unambiguous molecular weight confirmation. To elicit structural information, tandem mass spectrometry (MS/MS) is required.
-
Causality: The ethanol group imparts polarity to the molecule, making it suitable for analysis by reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[8][9] ESI is preferred here to prevent thermal degradation and to gently ionize the molecule, preserving the molecular ion for subsequent targeted fragmentation (MS/MS).[12][13]
Deciphering the Fragments: Proposed Pathways
Understanding the likely fragmentation pathways is key to interpreting the resulting mass spectra.
Predicted EI-MS Fragmentation
Upon electron impact, the molecule will form a radical cation (M⁺˙), which is the precursor to a cascade of fragment ions.
Caption: Predicted ESI-MS/MS fragmentation and workflow.
-
Loss of Water: A common fragmentation pathway for protonated alcohols is the neutral loss of water (18 u), resulting in a prominent fragment ion at m/z 174/176 .
-
Loss of Ethylene Oxide: The protonated side chain can rearrange and be lost as ethylene oxide (44 u), yielding a fragment at m/z 148/150 .
-
Triazole Ring Fragmentation: The triazole ring itself can fragment, often initiated by the loss of a neutral nitrogen molecule (N₂). [14]This can lead to a more complex series of fragment ions.
Data Summary
| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Identity |
| EI | 191/193 (M⁺˙) | 161/163 | •CH₂OH (α-Cleavage) |
| 112 | •Br (Inductive Cleavage) | ||
| 146/148 | •C₂H₄OH (Side-Chain Cleavage) | ||
| ESI-MS/MS | 192/194 ([M+H]⁺) | 174/176 | H₂O (Water) |
| 148/150 | C₂H₄O (Ethylene Oxide) |
Self-Validating Experimental Protocols
These protocols are designed to be robust and include steps for self-validation, ensuring trustworthy and reproducible results.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol or acetonitrile.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
-
Analyze a solvent blank prior to the sample to ensure no system contamination.
-
-
Instrumentation & Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column suitable for heterocyclic compounds. [15][16][17] * Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 30–300.
-
-
Trustworthiness Check: The resulting spectrum must show the characteristic 1:1 isotopic pattern for the molecular ion (m/z 191/193) and any bromine-containing fragments. The fragmentation pattern should be reproducible across multiple injections.
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Prepare a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze a solvent blank run with the same gradient program. [18]
-
-
Instrumentation & Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-1 min: 5% B.
-
1-7 min: 5% to 95% B.
-
7-9 min: Hold at 95% B.
-
9.1-12 min: Return to 5% B (re-equilibration).
-
-
MS System: Agilent 6470 Triple Quadrupole or equivalent Q-TOF.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 4000 V.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan: m/z 100–400 to confirm the [M+H]⁺ ion at m/z 192/194.
-
MS/MS Experiment:
-
Precursor Ions: m/z 192 and 194.
-
Collision Energy: Optimize between 10-30 eV to obtain a rich spectrum of fragment ions. Start with a ramp (e.g., 10, 20, 30 eV).
-
-
-
Trustworthiness Check: The MS1 scan must show a pair of peaks at m/z 192/194 with a 1:1 intensity ratio. The MS/MS spectra for both precursor ions should yield fragment pairs (where bromine is retained) separated by 2 m/z units (e.g., 174/176).
Conclusion
The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles of ionization and fragmentation, combined with strategic protocol design, lead to unambiguous structural characterization. The distinctive bromine isotopic pattern serves as an invaluable internal validator for every spectrum acquired. By understanding the causal chemistry behind the fragmentation in both EI and ESI environments, researchers can confidently identify this molecule and apply these core principles to the broader class of halogenated heterocyclic compounds, accelerating the pace of discovery and development.
References
-
Falodun, A., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
-
Gilar, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 798. Available at: [Link]
-
Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 966, 1-9. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]
-
Wilson, I. D., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]
-
Moran, L. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
Pyke, J. S., et al. (2014). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 10, 893-902. Available at: [Link]
-
Borys, K. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Advanced Pharmaceutical Technology & Research, 11(2), 70-76. Available at: [Link]
-
Crouzet, O., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Available at: [Link]
-
Zaikin, V. G., et al. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 53-57. Available at: [Link]
-
Siems, K., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201. Available at: [Link]
-
Wang, S., et al. (2023). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 12(11), 2235. Available at: [Link]
-
Naff, M. B. (n.d.). Mass Spectrometry: Fragmentation. University of Kentucky. Available at: [Link]
-
Sharma, R., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 85-94. Available at: [Link]
-
Feketeová, L., et al. (2018). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. The Journal of Chemical Physics, 148(17), 174304. Available at: [Link]
-
Gilchrist, T. L., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 2166-2169. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(4), M1487. Available at: [Link]
-
Ali, B., et al. (2021). Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. Frontiers in Bioscience-Landmark, 26(9), 423-441. Available at: [Link]
-
Sparkman, O. D. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]
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- 18. tecan.com [tecan.com]
An In-Depth Technical Guide to the Crystal Structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol Derivatives
Preamble: The Imperative for Structural Precision in Triazole-Based Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, most notably in the development of potent antifungal agents.[1] Derivatives of 2-(1H-1,2,4-triazol-1-yl)ethanol form the backbone of blockbuster drugs like fluconazole, where the precise three-dimensional arrangement of the molecule dictates its binding affinity to the target enzyme, lanosterol 14α-demethylase. The introduction of substituents, such as a bromine atom, onto the triazole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.
However, synthetic success is only the first step. An unambiguous understanding of the molecule's solid-state conformation and the intricate network of intermolecular interactions that govern its crystal packing is paramount. This knowledge is not merely academic; it underpins drug formulation, stability, and the rational design of next-generation analogs. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for providing this definitive structural data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and complete structural elucidation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol and its derivatives. We will delve into the causality behind experimental choices and present self-validating protocols, using crystallographic data from closely related analogs to illustrate the core principles and expected outcomes.
Section 1: Synthesis and Crystallization — The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is directly dependent on the perfection of the crystal lattice.
Expertise in Action: Rationale for a Targeted Synthetic Pathway
The target molecule, this compound, can be approached through a strategic N-alkylation of the pre-formed 3-bromo-1H-1,2,4-triazole ring. This is often preferred over constructing the ring on a pre-existing ethanol fragment, as it provides better control over regioselectivity.
Experimental Protocol 1: Synthesis of this compound
-
Objective: To synthesize the title compound via N-alkylation of 3-bromo-1H-1,2,4-triazole.
-
Materials: 3-bromo-1H-1,2,4-triazole, 2-bromoethanol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine.
-
Step-by-Step Procedure:
-
To a stirred solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add finely ground K₂CO₃ (1.5 eq). The base serves to deprotonate the triazole ring, forming the nucleophilic triazolide anion.
-
Add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure title compound.
-
-
Validation: The structure of the synthesized compound must be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.
Experimental Protocol 2: Growing Single Crystals
-
Objective: To obtain X-ray quality single crystals.
-
Causality: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility, allowing for slow, ordered precipitation. The presence of the hydroxyl group in the target molecule makes solvents like ethanol, methanol, or ethyl acetate excellent starting points.
-
Methodology (Slow Evaporation):
-
Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) in a clean vial.
-
Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
Caption: Workflow from synthesis to single crystal growth.
Section 2: The Gold Standard — Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unambiguous map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.
Case Study: Structural Data of a Close Analog
While a published structure for this compound is not available, we can examine the crystallographic data for a closely related compound, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol , to understand the core structural features.[2][3] This analog shares the critical 2-(1H-1,2,4-triazol-1-yl)ethanol moiety. For discussing the influence of the bromine atom, we will refer to data from other bromo-triazole derivatives.[4][5]
| Parameter | Example: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol[2][3] | Example: A Bromo-Triazole Thione Derivative[5] |
| Chemical Formula | C₁₀H₉F₂N₃O | C₁₀H₉BrN₄OS |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/c | P-1 |
| a (Å) | 14.261 | 6.9780 |
| b (Å) | 5.6150 | 7.1529 |
| c (Å) | 25.823 | 12.3119 |
| α (°) | 90 | 83.561 |
| β (°) | 94.84 | 88.820 |
| γ (°) | 90 | 79.987 |
| Volume (ų) | 2060.4 | 601.35 |
| Z (Molecules/Unit Cell) | 8 | 2 |
| Final R-factor (R1) | 0.051 | 0.040 |
Experimental Protocol 3: Data Collection and Structure Refinement
-
Objective: To obtain high-resolution diffraction data and solve the crystal structure.
-
Self-Validating System: The process is inherently self-validating. The quality of the final refined structure is judged by metrics like the R-factor, which measures the agreement between the calculated model and the experimental diffraction data. A low R-factor (typically < 0.05) indicates a high-quality solution.
-
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors, yielding a file of reflection data.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.
-
Section 3: Molecular and Supramolecular Architecture
The solved structure reveals not only the molecule's own geometry but also how it interacts with its neighbors to build the crystal.
Intramolecular Features: Conformation and Geometry
For this compound, the key intramolecular feature is the conformation of the N-hydroxyethyl side chain relative to the plane of the triazole ring. There will be free rotation around the C-C and N-C single bonds, but the crystal structure captures the lowest energy conformation in the solid state. Bond lengths and angles within the triazole ring are expected to be consistent with its aromatic character.
Intermolecular Interactions: The Crystal's Glue
The stability of the crystal lattice is dictated by a network of non-covalent interactions. For the title compound, we anticipate three primary types:
-
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor. The nitrogen atoms of the triazole ring (specifically N2 and N4) are excellent hydrogen bond acceptors. In the crystal structure of the fluorinated analog, O—H···N hydrogen bonds are observed, linking the molecules into chains.[2][3] This is the most significant interaction we expect to see.
-
Halogen Bonding: The bromine atom on the triazole ring is an electrophilic "σ-hole" donor. It can form attractive interactions with nucleophiles like other nitrogen atoms or even another bromine atom. Short Br···S and Br···Br contacts have been observed in the crystal packing of similar compounds, playing a key role in stabilizing the structure.[4][5]
-
Other Weak Interactions: Van der Waals forces and potential weak C—H···N or C—H···O interactions will also contribute to the overall packing energy.
Caption: Key anticipated intermolecular interactions.
References
-
Pokhodylo, N., & Obushak, M. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1033–1037. [Link]
-
Liu, D., Li, C., Tian, X., Li, S., & Xiao, T. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o431. [Link]
-
Luo, X., Zhang, H., Li, J., & Wang, Q. (2011). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1430. [Link]
-
Bunev, A. S., Strelenko, Y. A., Ostapenko, G. I., Pavlova, A. P., & Khrustalev, V. N. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(7), o818–o819. [Link]
-
Koval, O. O., et al. (2020). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. ResearchGate. [Link]
-
Bunev, A., Strelenko, Y., Ostapenko, G., Pavlova, A., & Khrustalev, V. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. ResearchGate. [Link]
-
Al-Masoudi, N. A. L., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
-
Jenkins, T. C., et al. (1988). Structures of the anticancer compounds N-(2-hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)-acetamide (RB-6110) and 5-(1-aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4- triazole (RB-6162). Acta Crystallographica Section B: Structural Science, 44(6), 672-676. [Link]
-
ChemChart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Retrieved January 19, 2026, from [Link]
-
Al-Majedy, Y. K., et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(19), 6296. [Link]
-
Ali, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. [Link]
-
Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297-301. [Link]
-
Odabaşoğlu, M., Büyükgüngör, O., & Yavuz, M. (2008). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(1), o374. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4995. [Link]
-
Liu, D., et al. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. ResearchGate. [Link]
-
PubChem. (2026). 2-Bromo-1-(1-methyl-1,2,4-triazol-3-yl)ethanone. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C4H6BrN3O, 1 gram. Retrieved January 19, 2026, from [Link]
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stability and storage of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
An In-Depth Technical Guide to the Stability and Storage of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Introduction
This compound is a heterocyclic compound of significant interest as a synthetic intermediate in the development of novel pharmaceutical and agrochemical agents. The presence of a stable triazole core, a reactive bromo substituent, and a primary alcohol functional group imparts a unique chemical profile that is valuable for molecular elaboration. However, this same combination of functional groups presents specific challenges regarding the compound's chemical stability, potential degradation pathways, and requisite storage conditions.
This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to understand and manage the stability of this compound. By synthesizing foundational chemical principles with the regulatory expectations for stability analysis, this document outlines the key liabilities of the molecule, methodologies for its assessment, and best practices for its long-term storage and handling to ensure its integrity for research and manufacturing purposes.
Chemical Profile and Intrinsic Stability
Understanding the stability of this compound begins with an analysis of its constituent functional groups.
-
1,2,4-Triazole Core: The 1,2,4-triazole ring is an aromatic heterocycle. This aromaticity confers significant stability, making the ring robust and generally resistant to cleavage under typical acidic, basic, or thermal stress conditions.[1][2][3] The 1H-1,2,4-triazole tautomer is known to be the more stable form.[3]
-
Bromo Substituent: The carbon-bromine (C-Br) bond on the aromatic triazole ring is relatively strong. However, it can be susceptible to nucleophilic substitution or reductive dehalogenation under certain harsh conditions or in the presence of specific catalysts. Its presence is a key consideration for potential degradation pathways.[4]
-
Ethanol Side Chain: The primary alcohol (-CH₂CH₂OH) is the most likely site of oxidative degradation. It can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid. This side chain also provides a potential site for esterification or etherification reactions.
The interplay of these groups dictates the molecule's overall stability profile. While the triazole core is stable, the exocyclic functional groups are the primary sites of potential degradation.
Figure 1: Key functional groups influencing stability.
Framework for Stability Assessment: Forced Degradation Studies
To proactively identify degradation pathways and establish a stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[5][6][7][8] This involves subjecting the compound to conditions more severe than those encountered during routine storage to accelerate decomposition.[6][8] The goal is to achieve modest degradation (typically 10-20%) to ensure that the primary degradation products can be reliably identified without secondary decomposition.[9]
Table 1: Proposed Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | To assess the stability of the C-Br bond and ether linkages under low pH. The triazole ring is expected to be stable.[2] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | To evaluate susceptibility to base-catalyzed hydrolysis or elimination reactions. |
| Oxidation | 3% H₂O₂ | Room Temp | 24, 48, 72 hours | To probe the susceptibility of the primary alcohol and potentially the triazole ring to oxidative stress. |
| Thermal | Dry Heat | 80°C | 1, 3, 7 days | To assess intrinsic thermal stability in the solid state. |
| Photostability | ICH Q1B Option 2 | Ambient | As per ICH Q1B | To determine sensitivity to light exposure, which can induce photolytic cleavage or radical reactions. |
Experimental Protocol: General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Application:
-
For hydrolytic studies, add an equal volume of the appropriate stressor (0.1 M HCl or 0.1 M NaOH) to the stock solution. For the control, add an equal volume of purified water.
-
For the oxidative study, add an equal volume of 3% H₂O₂.
-
For the thermal study, place a known quantity of the solid compound in a vial in a calibrated oven.
-
For the photostability study, expose the solid compound and a solution to a calibrated light source as per ICH guidelines.
-
-
Incubation: Place the vials in a temperature-controlled chamber set to the specified temperature for the designated time points. Protect photostability samples from light after exposure.
-
Sampling and Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.
Figure 2: Experimental workflow for a forced degradation study.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating the parent compound from its potential degradation products.[10][11]
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector, and preferably coupled to a Mass Spectrometer (MS) for identification of unknowns.[10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm (or wavelength of maximum absorbance for the triazole chromophore).[10] DAD for peak purity assessment.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (90:10 Water:Acetonitrile).
This method should be validated for specificity by demonstrating that all degradation products are resolved from the parent peak and from each other.
Predicted Degradation Pathways
Based on the chemical structure and the outcomes of forced degradation, the following pathways are predicted:
-
Oxidation: The primary alcohol is the most probable site of oxidation, leading first to the formation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetaldehyde and subsequently to 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid . This is expected to be the most significant pathway under oxidative stress.
-
Hydrolysis (Debromination): Under harsh hydrolytic conditions (particularly elevated temperature and strong acid or base), nucleophilic substitution of the bromine atom could occur, yielding 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)ethanol . This is likely to be a slower degradation process compared to oxidation.
-
Photolysis: High-energy UV light could potentially induce homolytic cleavage of the C-Br bond, forming a triazolyl radical. This could lead to a variety of secondary products, including the debrominated species 2-(1H-1,2,4-triazol-1-yl)ethanol .
Figure 3: Predicted degradation pathways for the target molecule.
Recommended Storage and Handling Procedures
Based on the anticipated stability liabilities, the following storage and handling protocols are recommended to ensure the long-term integrity of this compound.
Table 2: Recommended Storage and Handling
| Parameter | Recommendation | Justification |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation pathways. Low temperature slows down most chemical reactions. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | To prevent oxidation of the primary alcohol group. The container should be purged with inert gas before sealing. |
| Light | Protect from Light (Amber Vial) | To prevent potential photolytic degradation, particularly the cleavage of the C-Br bond. |
| Moisture | Store in a tightly sealed container with a desiccant. | To prevent hydrolysis. The compound should be handled in a dry environment (e.g., glove box) if possible. |
| pH | Avoid strong acids and bases. | The compound is most stable near neutral pH. Contact with strong acids or bases can catalyze hydrolysis. |
| Handling | Use glass or PTFE-lined containers and tools. | Avoid reactive materials. When preparing solutions, use high-purity solvents and prepare them fresh for use. |
Conclusion
While this compound is built upon a chemically robust 1,2,4-triazole scaffold, its stability is primarily governed by its bromo and ethanol functional groups. The molecule's primary stability liabilities are oxidation of the primary alcohol and, to a lesser extent, potential hydrolysis of the carbon-bromine bond under harsh conditions. Photolytic degradation is also a possibility that must be mitigated.
By implementing a systematic approach involving forced degradation studies and the use of a validated stability-indicating HPLC method, researchers can confidently characterize its degradation profile. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is critical to preserving the purity, potency, and integrity of this valuable chemical intermediate for its intended scientific applications.
References
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MDPI. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
- National Institutes of Health (NIH). (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Innovare Academics. (n.d.). A Comprehensive review on 1, 2, 4 Triazole.
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- MedCrave. (2016, December 14). Forced Degradation Studies.
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Methodological & Application
The Strategic Utility of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Bifunctional Linchpin for Drug Discovery
In the landscape of modern medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2][3] Its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] Within this esteemed class of heterocycles, 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol emerges as a particularly strategic building block for drug discovery. This molecule is endowed with two distinct and orthogonally reactive functional handles: a bromo substituent on the triazole ring, primed for carbon-carbon and carbon-heteroatom bond formation, and a primary alcohol on the N-1 side chain, which allows for a diverse range of subsequent chemical modifications.
The bromine atom at the 3-position of the 1,2,4-triazole core is a versatile anchor for late-stage diversification of drug candidates through transition metal-catalyzed cross-coupling reactions.[4][5] This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, facilitating the exploration of the chemical space around the triazole scaffold to optimize target engagement and ADME properties. Concurrently, the 2-hydroxyethyl side chain provides a reactive site for esterification, etherification, or conversion to other functional groups, allowing for the attachment of solubilizing moieties, pharmacophores, or linkers for conjugation to other molecules.
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its synthesis and subsequent derivatization.
Synthesis of the Building Block: A Plausible and Efficient Route
Protocol 1: Synthesis of this compound
This two-step procedure involves the N-alkylation of 3-bromo-1H-1,2,4-triazole with 2-bromoethanol, followed by purification.
Materials:
-
3-Bromo-1H-1,2,4-triazole
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Rationale for Experimental Choices:
-
Base and Solvent: Potassium carbonate is a suitable base for the deprotonation of the triazole, and DMF is an excellent polar aprotic solvent for this type of N-alkylation reaction.
-
Temperature: Heating the reaction mixture increases the rate of reaction to ensure completion within a reasonable timeframe.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and side products.
Applications in Lead Optimization: Harnessing the Dual Functionality
The true value of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex molecules. The following protocols detail its application in Suzuki-Miyaura cross-coupling and side-chain derivatization.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the 3-Bromo-1,2,4-Triazole Core
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Sodium carbonate)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon source for inert atmosphere
Instrumentation:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating mantle
-
Condenser
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
-
Catalyst and Base: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. The base is required for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reaction components.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)ethanol | 85 |
| 2 | 3-Chlorophenylboronic acid | 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)ethanol | 78 |
| 3 | Pyridine-3-boronic acid | 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)ethanol | 72 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 3: Derivatization of the N-1 Hydroxyethyl Side Chain
This protocol provides a general method for the esterification of the primary alcohol of the triazole building block.
Materials:
-
2-(3-substituted-1H-1,2,4-triazol-1-yl)ethanol (from Protocol 2)
-
Carboxylic acid or Acyl chloride
-
Coupling agent (e.g., EDC/DMAP for carboxylic acid) or Base (e.g., Triethylamine for acyl chloride)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Step-by-Step Procedure (using an acyl chloride):
-
Reaction Setup: Dissolve the 2-(3-substituted-1H-1,2,4-triazol-1-yl)ethanol (1.0 eq) in dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of the bifunctional building block.
Caption: Derivatization pathways of the building block.
Conclusion
This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its dual functionality allows for a modular and efficient approach to the synthesis of diverse libraries of 1,2,4-triazole-containing compounds. The protocols and rationale provided herein are intended to serve as a practical guide for researchers and scientists in drug development, enabling the strategic application of this building block in the quest for novel and effective therapeutic agents. The inherent "drug-like" properties of the triazole core, combined with the synthetic flexibility offered by this intermediate, ensure its continued relevance in the design and synthesis of next-generation pharmaceuticals.
References
-
MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
ResearchGate. (2018). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). Retrieved from [Link]
-
PubMed Central. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
-
Sci-Hub. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub. The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles / HETEROCYCLES, 2003 [sci-hub.box]
Application Notes and Protocols for Click Chemistry Reactions with 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Triazole Building Block
In the landscape of modern chemical biology and drug discovery, the quest for efficient and modular synthetic strategies is paramount. "Click chemistry," a term coined by K.B. Sharpless, encapsulates a philosophy of reaction chemistry that favors simple, robust, and high-yielding reactions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as powerful tools for bioconjugation, lead optimization, and materials science.[2][3] The resulting 1,2,3-triazole linkage is not merely a passive linker but a stable, aromatic moiety that can influence the biological activity and physicochemical properties of a molecule.
This guide focuses on the strategic utilization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol , a versatile yet under-explored building block. While not directly amenable to standard click chemistry protocols, its constituent parts—a reactive bromo-substituted 1,2,4-triazole core and a functionalizable ethanol side chain—provide the handles necessary for its transformation into click-ready reagents. The 1,2,4-triazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4]
Herein, we present a detailed guide for the synthetic modification of this compound to generate both azide and alkyne derivatives, followed by comprehensive protocols for their application in CuAAC and SPAAC reactions. This application note is designed to empower researchers to leverage this building block for the modular synthesis of novel conjugates and complex molecules.
Strategic Functionalization of this compound
The key to unlocking the click chemistry potential of this compound lies in the selective functionalization of the 3-bromo position and the management of the hydroxyl group on the ethanol side chain. The bromine atom serves as a versatile handle for introducing either an azide or an alkyne moiety through well-established synthetic transformations.
Protecting the Hydroxyl Group: A Necessary Precaution
To prevent unwanted side reactions during the subsequent functionalization of the triazole ring, it is prudent to protect the primary alcohol of the ethanol side chain. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for this purpose due to its ease of installation, stability under the conditions of both Sonogashira coupling and nucleophilic substitution, and facile, selective removal.[5]
Caption: Synthetic workflow for preparing click-ready triazoles.
Protocol 1: Protection of the Hydroxyl Group
Objective: To synthesize 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethoxy)(tert-butyl)dimethylsilane.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 207.04 | 1.0 g |
| TBDMS-Cl | 1.2 | 150.72 | 873 mg |
| Imidazole | 2.5 | 68.08 | 822 mg |
| DMF (anhydrous) | - | - | 20 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 4.83 mmol).
-
Add anhydrous dimethylformamide (DMF, 20 mL) and stir until the starting material is fully dissolved.
-
Add imidazole (822 mg, 12.08 mmol) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 873 mg, 5.80 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the TBDMS-protected product as a colorless oil or white solid.
Synthesis of the Azide-Functionalized Triazole
The conversion of the 3-bromo-1,2,4-triazole to its corresponding azide is achieved via a nucleophilic aromatic substitution reaction with sodium azide. The electron-deficient nature of the triazole ring facilitates this substitution.[6]
Protocol 2: Synthesis of 2-(3-azido-1H-1,2,4-triazol-1-yl)ethanol
Objective: To synthesize the azide-functionalized triazole for click chemistry.
Caption: Two-step synthesis of the azido-triazole derivative.
| Reagent | Molar Eq. | MW | Amount |
| TBDMS-protected bromo-triazole | 1.0 | 321.32 | 1.0 g |
| Sodium Azide (NaN₃) | 3.0 | 65.01 | 608 mg |
| DMF (anhydrous) | - | - | 15 mL |
| TBAF (1M in THF) | 1.5 | 261.47 | 4.7 mL |
| THF (anhydrous) | - | - | 15 mL |
Procedure:
Step 1: Azide Substitution
-
In a round-bottom flask, dissolve the TBDMS-protected bromo-triazole (1.0 g, 3.11 mmol) in anhydrous DMF (15 mL).
-
Add sodium azide (608 mg, 9.33 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude protected azide can be taken to the next step without further purification.
Step 2: Deprotection
-
Dissolve the crude protected azide in anhydrous tetrahydrofuran (THF, 15 mL) in a plastic vial.
-
Add tetra-n-butylammonium fluoride (TBAF, 1M solution in THF, 4.7 mL, 4.7 mmol).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-(3-azido-1H-1,2,4-triazol-1-yl)ethanol.
Synthesis of the Alkyne-Functionalized Triazole
The introduction of a terminal alkyne at the 3-position of the triazole ring can be efficiently achieved via a Sonogashira cross-coupling reaction.[8] This palladium- and copper-catalyzed reaction couples the bromo-triazole with a protected terminal alkyne, such as trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne and is readily removed under mild basic conditions. The reactivity of the 3-bromo-1H-1,2,4-triazole in palladium-catalyzed cross-coupling reactions has been demonstrated, providing a strong basis for this protocol.[4]
Protocol 3: Synthesis of 2-(3-ethynyl-1H-1,2,4-triazol-1-yl)ethanol
Objective: To synthesize the alkyne-functionalized triazole for click chemistry.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 8. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Triazole-Based Scaffolds
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1] The functionalization of this privileged scaffold through carbon-carbon bond formation is a critical strategy for the generation of novel molecular entities with diverse pharmacological profiles. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3][4]
This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol derivatives. These compounds serve as valuable building blocks, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the triazole ring, a key vector for modulating biological activity. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction conditions, and provide step-by-step protocols to empower researchers in their drug discovery and development endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2][5][6] The catalytic cycle, a well-established sequence of elementary steps, is central to understanding and optimizing this transformation.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the organic halide (in this case, the 3-bromo-1,2,4-triazole derivative).[2][5][7] This step, often the rate-determining step, results in the formation of a palladium(II) intermediate.[2] The reactivity of the halide follows the trend I > Br > Cl, making bromo-substituted triazoles ideal substrates.[7]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[6][7] The presence of a base is crucial for this step.[7][8] The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species.[8][9] This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the desired product.[5][7] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][10]
The Critical Role of the Base
The choice of base is a critical parameter in Suzuki couplings. It plays multiple roles in the catalytic cycle:
-
Formation of the active boronate species: The base reacts with the boronic acid to form a more nucleophilic boronate, which is necessary for efficient transmetalation.[8][9][11]
-
Facilitation of the reductive elimination step: In some cases, the base can accelerate the final reductive elimination step.[7]
-
Formation of palladium-alkoxide complexes: Some studies suggest that the base can react with the palladium(II) halide complex to form a palladium-alkoxide, which may then undergo transmetalation.[7][9]
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base often depends on the specific substrates and catalyst system.[5]
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, and degassing is often necessary to prevent oxidation of the palladium catalyst.
-
Inert Atmosphere: Suzuki coupling reactions are typically performed under an inert atmosphere (e.g., argon or nitrogen) to protect the sensitive palladium catalyst from oxygen.[5]
-
Catalyst Selection: A variety of palladium catalysts can be employed. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[12][13][14] The choice of ligand can also significantly impact the reaction efficiency.[7][15]
-
Boronic Acid Quality: The purity of the boronic acid is crucial for high yields. Boronic acids can be synthesized from the corresponding Grignard reagent and trimethyl borate.[16] Alternatively, a wide range of boronic acids are commercially available.[7]
Protocol 1: General Procedure for the Suzuki Coupling of this compound with Arylboronic Acids
This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | DME/H₂O | 80 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dimethoxyethane | 90 | 10 | 88[17] |
Yields are for isolated, purified products.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd/C, 0.3 mol%)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., aqueous ethanol)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 140 °C) for a specified time (e.g., 10-15 minutes).[18]
-
After cooling, work up the reaction as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh batch of catalyst. |
| Poor quality boronic acid | Purify the boronic acid or use a fresh commercial source. | |
| Insufficiently active base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Formation of byproducts | Homocoupling of boronic acid | Use a lower catalyst loading or a different ligand. |
| Protodeboronation | Use anhydrous conditions or a different base (e.g., KF).[8] | |
| Difficulty in purification | Residual palladium | Treat the crude product with a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-(3-aryl-1H-1,2,4-triazol-1-yl)ethanol derivatives. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel triazole-based compounds for drug discovery and development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555.
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Boronic Acid Synthesis with Trimethyl Borate for Suzuki Couplings. Available at: [Link]
-
BYJU'S. Suzuki Coupling Reaction. Available at: [Link]
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 134(15), 6776-6789.
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]
- Darses, S., & Genet, J. P. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 68(11), 4373-4381.
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Fan, B. M., Li, J. H., & Zhang, X. W. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chinese Journal of Chemistry, 22(7), 654-664.
- Al-Masri, Z. A., & El-Abadelah, M. M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2955.
- Cacchi, S., & Fabrizi, G. (2005). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Bedford, R. B. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Alberico, D., & Organ, M. G. (2012). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 31(22), 7876-7885.
- Xu, Y. (2013). Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. (Master's thesis).
- Hartwig, J. F. (2011). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society, 133(41), 16552-16555.
- El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 22(8), 1279.
- Hu, W., & Hu, X. (2013). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Organometallics, 32(15), 4195-4202.
- Yang, S., Li, Y., Jiang, L., & Li, Z. (2011). Synthesis and Fungicidal Evaluation of 2-Arylphenyl Ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Derivatives. Journal of Agricultural and Food Chemistry, 59(21), 11561-11567.
- Obushak, M. D., Matiichuk, V. S., & Vasylyshyn, R. Y. (2010). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. Russian Journal of Organic Chemistry, 46(11), 1673-1677.
- Ghotas, H., & Bou-Salah, L. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 24(19), 3504.
- Torres-García, P., et al. (2019). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 63(3), 1-14.
- Lazzarato, L., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(7), 4849-4859.
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29014-29019.
- Majumdar, K. C., & Chattopadhyay, B. (2007). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synthesis, 2007(14), 2156-2162.
-
Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]
- Ali, I., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(10), 2322.
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Application Note & Protocol: Regiocontrolled N-Alkylation of 3-bromo-1H-1,2,4-triazole with 2-bromoethanol
Abstract
This document provides a comprehensive technical guide for the N-alkylation of 3-bromo-1H-1,2,4-triazole with 2-bromoethanol. The N-alkylation of asymmetric triazoles is a foundational challenge in medicinal chemistry, primarily due to the issue of regioselectivity, which yields a mixture of N1 and N4 substituted isomers. This guide elucidates the mechanistic principles governing this regioselectivity and presents a robust, field-proven protocol for the synthesis, separation, and characterization of the resulting 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol (N1 isomer) and 2-(3-bromo-4H-1,2,4-triazol-4-yl)ethanol (N4 isomer). We detail the causality behind the choice of reagents and conditions, offering a self-validating workflow from reaction setup to final product verification by spectroscopic methods.
Introduction: The Significance of N-Alkylated Triazoles and the Regioselectivity Challenge
N-substituted 1,2,4-triazoles are privileged scaffolds in modern drug discovery and agrochemicals, prized for their metabolic stability, hydrogen bonding capabilities, and broad spectrum of biological activities.[1][2] The specific functionalization of the triazole ring nitrogens is critical for modulating the pharmacological profile of these molecules. The reaction of 3-bromo-1H-1,2,4-triazole with an alkylating agent like 2-bromoethanol presents a classic challenge in heterocyclic chemistry: controlling the site of alkylation.
The 1,2,4-triazole ring possesses two nucleophilic nitrogen atoms available for alkylation, leading to the potential formation of two distinct regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[3] For drug development professionals, controlling this selectivity or, alternatively, having a reliable method to separate and unequivocally identify the isomers, is paramount for establishing clear structure-activity relationships (SAR). This guide addresses this challenge directly, providing both the theoretical grounding and a practical, detailed protocol.
Mechanistic Insight: Understanding N1 vs. N4 Regioselectivity
The alkylation of 1,2,4-triazoles can occur at either the N1 or N4 position. In the case of the parent 1,2,4-triazole, alkylation typically favors the N1 position. This preference is often attributed to the higher nucleophilicity of the N1 atom within the N=N-C moiety compared to the N4 atom.[3][4]
The reaction proceeds via a standard SN2 mechanism, wherein the deprotonated triazole anion acts as the nucleophile. The choice of base and solvent is critical:
-
Base: A base such as potassium carbonate (K₂CO₃) is used to deprotonate the acidic N-H of the triazole, generating the triazolate anion. While stronger bases like sodium hydride (NaH) can be used, K₂CO₃ provides a good balance of reactivity and handling safety for this transformation.[5][6]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively solvates the potassium cation while leaving the triazolate anion relatively unsolvated and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[5][6][7]
The bromine substituent at the C3 position influences the electronic distribution within the ring, which can affect the N1/N4 product ratio. However, a mixture of products is still expected, necessitating a robust purification and characterization strategy.
Experimental Workflow Overview
The overall experimental process is designed to be a self-validating system. Each stage provides a checkpoint to ensure the reaction is proceeding as expected before moving to the next step.
Caption: Experimental workflow for the N-alkylation of 3-bromo-1H-1,2,4-triazole.
Detailed Experimental Protocol
This protocol details the synthesis, purification, and characterization of the N1 and N4 alkylated isomers.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-bromo-1H-1,2,4-triazole | 147.96 | 1.0 | 10.0 | 1.48 g |
| 2-bromoethanol | 124.97 | 1.1 | 11.0 | 0.86 mL (1.50 g) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~200 mL |
| Deionized Water | 18.02 | - | - | ~100 mL |
| Brine (Saturated NaCl) | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | - | As needed |
| Silica Gel (230-400 mesh) | - | - | - | As needed |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (¹H, ¹³C)
-
Mass Spectrometer (e.g., ESI-MS)
Synthesis Procedure
-
To a 100 mL round-bottom flask, add 3-bromo-1H-1,2,4-triazole (1.48 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add N,N-Dimethylformamide (20 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoethanol (0.86 mL, 11.0 mmol) dropwise to the stirring suspension.
-
Fit the flask with a condenser and heat the reaction mixture to 60°C.
-
Maintain stirring at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane). The starting material will be consumed, and two new, more nonpolar spots corresponding to the product isomers will appear. The reaction is typically complete within 4-6 hours.
Workup and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purify the crude product by silica gel column chromatography.[8]
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 80% EtOAc) is typically effective. The two isomers should separate, with the less polar isomer eluting first.
-
-
Collect the fractions corresponding to each pure isomer and concentrate them under reduced pressure to yield the purified products.
Characterization of Regioisomers
Unequivocal identification of the N1 and N4 isomers is achieved through spectroscopic analysis, primarily NMR.[4][7] The chemical shifts of the triazole ring proton (H5) and carbons (C3 and C5) are diagnostic.
| Compound | Structure | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| N1 Isomer: this compound | ![]() | ~8.3 (s, 1H, H5), ~4.3 (t, 2H, N-CH₂), ~3.9 (t, 2H, CH₂-OH) | ~150 (C3), ~145 (C5), ~59 (CH₂-OH), ~52 (N-CH₂) | [M+H]⁺ = 192.0/194.0 |
| N4 Isomer: 2-(3-bromo-4H-1,2,4-triazol-4-yl)ethanol | ![]() | ~8.6 (s, 1H, C5-H), ~4.2 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-OH) | ~138 (C3), ~144 (C5), ~60 (CH₂-OH), ~50 (N-CH₂) | [M+H]⁺ = 192.0/194.0 |
Note: The chemical shift values are illustrative and may vary depending on the solvent and spectrometer frequency. The key is the relative difference in shifts between the isomers. The mass spectrometry data should show the characteristic isotopic pattern for a single bromine atom.
Troubleshooting
-
Low Yield: Ensure all reagents are anhydrous, particularly the DMF and K₂CO₃, as water can interfere with the reaction. Confirm the complete consumption of the starting material by TLC before workup.
-
Poor Separation of Isomers: If co-elution occurs during column chromatography, try a different solvent system (e.g., methanol/dichloromethane) or consider using a shallower gradient.
-
Ambiguous Isomer Assignment: If 1D NMR is insufficient for a definitive assignment, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to observe the correlation between the N-CH₂ protons and the triazole ring carbons (C3 and C5), confirming the point of attachment.[7]
References
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Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]
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Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]
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Aouine, Y., Boukhssas, S., Alami, A., Faraj, H., & El Hallaoui, A. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. Retrieved from [Link]
-
Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999377. [Link]
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- Al-Soud, Y. A., et al. (2008). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Beilstein Journal of Organic Chemistry, 4, 33.
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Ivanišević, I., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Retrieved from [Link]
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NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Retrieved from [Link]
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ResearchGate. (n.d.). N-alkylation of NH-1,2,3-triazoles. Retrieved from [Link]
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Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
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Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]
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TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]
-
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The Strategic Utility of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol in the Development of Novel Antiviral Agents
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Antiviral Drug Discovery
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its unique combination of chemical and physical properties.[1] Its planar structure, hydrogen bonding capabilities, and metabolic stability make it an ideal pharmacophore for interacting with a wide range of biological targets.[2] In the realm of antiviral research, 1,2,4-triazole derivatives have demonstrated broad-spectrum activity against numerous viral pathogens, including influenza, HIV, and hepatitis viruses.[3][4] Prominent examples of clinically successful drugs, such as the broad-spectrum antiviral Ribavirin, underscore the therapeutic potential of this heterocyclic core.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol , a key intermediate for the synthesis of novel antiviral agents. While direct literature on the antiviral applications of this specific molecule is limited, its structural features, particularly the reactive bromine atom at the C3 position and the versatile ethanol side chain at the N1 position, offer a rich platform for chemical elaboration and the development of next-generation antiviral therapeutics. This guide will delve into the synthetic pathways, potential derivatizations, and detailed protocols for leveraging this compound in antiviral drug discovery programs.
Chemical Profile and Synthetic Considerations
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₆BrN₃O
-
Molecular Weight: 192.01 g/mol
-
CAS Number: 126768-98-5
The strategic importance of this molecule lies in its bifunctional nature. The bromo substituent at the C3 position of the triazole ring serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[5] The ethanol group at the N1 position provides a site for further modification, such as esterification, etherification, or conversion to other functional groups, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Proposed Synthetic Protocol: N-Alkylation of 3-bromo-1H-1,2,4-triazole
The synthesis of this compound can be achieved through the N-alkylation of the commercially available 3-bromo-1H-1,2,4-triazole with a suitable two-carbon electrophile. A common and effective method involves the reaction with 2-bromoethanol in the presence of a base.
Protocol 1: Synthesis of this compound
Materials:
-
3-bromo-1H-1,2,4-triazole
-
2-bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The base is essential to deprotonate the acidic N-H of the triazole ring, forming the triazolide anion, which is a more potent nucleophile for the subsequent alkylation reaction.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the triazolide anion.
-
Temperature: Heating the reaction mixture increases the rate of the alkylation reaction. The temperature should be carefully controlled to avoid potential side reactions.
Application in Antiviral Agent Development: A Gateway to Diverse Chemical Scaffolds
The true potential of this compound is realized in its role as a versatile building block. The C3-bromo substituent is the key to unlocking a wide array of molecular diversity through various chemical transformations.
Strategic Derivatization at the C3 Position
The bromine atom at the C3 position can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce diverse functionalities that can interact with viral targets.
1. Nucleophilic Aromatic Substitution (SNA_r_):
The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution at the C3 position. This allows for the introduction of various substituents, including:
-
Thioethers: Reaction with thiols in the presence of a base. Thioether-containing triazoles have shown significant biological activities.
-
Amines: Reaction with primary or secondary amines, often requiring elevated temperatures or the use of a catalyst.
-
Alkoxides: Reaction with alkoxides to form ether linkages.
2. Palladium-Catalyzed Cross-Coupling Reactions:
Modern synthetic methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, provide powerful tools for the derivatization of the 3-bromo-1,2,4-triazole core.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as handles for further "click" chemistry modifications.
-
Buchwald-Hartwig Amination: A more versatile method for the formation of C-N bonds with a broader range of amines compared to direct SNA_r_.
The following diagram illustrates the potential synthetic pathways starting from this compound.
Caption: Synthetic utility of this compound.
Protocols for Antiviral Evaluation
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their antiviral activity. The following are generalized protocols for in vitro antiviral assays.
Protocol 2: Cytotoxicity Assay (CC₅₀ Determination)
It is imperative to first determine the concentration of the test compound that is toxic to the host cells to ensure that any observed antiviral effect is not a result of cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, MDCK, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the overnight culture medium from the cells and add the diluted compounds to the respective wells. Include untreated cell controls.
-
Incubate the plates for a duration equivalent to the antiviral assay (typically 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Protocol 3: Antiviral Assay (EC₅₀ Determination) by Cytopathic Effect (CPE) Reduction
This assay measures the ability of the test compound to inhibit the virus-induced cell death or morphological changes (cytopathic effect).
Materials:
-
All materials from the cytotoxicity assay
-
Virus stock of a known titer
Procedure:
-
Prepare cell plates as described in the cytotoxicity assay.
-
In a separate plate, prepare serial dilutions of the test compounds.
-
Add the virus at a predetermined multiplicity of infection (MOI) to the diluted compounds.
-
Remove the medium from the cell plates and add the compound-virus mixture to the cells.
-
Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).
-
Incubate the plates at 37°C in a 5% CO₂ incubator until significant CPE is observed in the virus control wells.
-
Assess cell viability as described in the cytotoxicity assay.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
The Selectivity Index (SI) , a critical parameter for evaluating the therapeutic potential of a compound, is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater window between the cytotoxic and antiviral concentrations, suggesting a more promising drug candidate.
The following diagram illustrates the general workflow for the in vitro antiviral screening of newly synthesized compounds.
Caption: In vitro antiviral screening workflow.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic derivatization of the this compound scaffold and subsequent biological evaluation will enable the elucidation of structure-activity relationships. Key questions to address in an SAR campaign include:
-
What is the optimal substituent at the C3 position for antiviral activity and selectivity?
-
How do modifications to the ethanol side chain at the N1 position affect potency, solubility, and metabolic stability?
-
Are there specific electronic or steric requirements for the substituents to effectively interact with the viral target?
The data gathered from these studies will guide the rational design of more potent and selective antiviral agents.
Conclusion
This compound represents a highly valuable, yet underexplored, starting material for the development of novel antiviral therapeutics. Its bifunctional nature allows for extensive chemical modification at both the C3 and N1 positions of the 1,2,4-triazole core. By employing modern synthetic methodologies and robust in vitro screening protocols, researchers can leverage this versatile building block to generate diverse libraries of compounds and identify promising lead candidates for further development. The strategic application of this intermediate has the potential to significantly contribute to the discovery of new medicines to combat viral diseases.
References
-
Justia Patents. (2014). 1, 2, 4-triazole derivatives and their anti mycobacterial activity. [Link]
- Google Patents. (2011). WO2011111077A1 - 1, 2, 4-triazole derivatives and their anti mycobacterial activity.
-
Justia Patents. 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). [Link]
-
Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]
-
PubMed. A Literature Review Focusing on the Antiviral Activity of[6][7][8] and[6][7][9]-triazoles. [Link]
-
Bentham Science. A Literature Review Focusing on the Antiviral Activity of[6][7][8] and[6][7][9]-triazoles. [Link]
-
ResearchGate. A Literature Review Focusing on the Antiviral Activity of[6][7][8] and[6][7][9]-triazoles. [Link]
-
National Institutes of Health. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. [Link]
-
National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
CP Lab Safety. This compound, 95% Purity, C4H6BrN3O, 1 gram. [Link]
-
ResearchGate. Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1, 2, 4-triazol-1-yl)-1-ethanone1. [Link]
-
PubMed Central. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]
-
MDPI. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
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National Institutes of Health. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
National Institutes of Health. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
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PubMed Central. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. [Link]
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ResearchGate. review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. [Link]
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ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]
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Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in diverse biological interactions.[1][2][3][4] This guide provides an in-depth exploration of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, a highly versatile and strategically designed starting material for the synthesis of novel, complex heterocyclic compounds. We present detailed protocols for leveraging its two distinct reactive centers—the electrophilic C3-bromo substituent and the nucleophilic N1-ethanol moiety—to construct diverse molecular architectures, including C-C coupled bi-aryl systems, fused bicyclic heterocycles, and complex assemblies via click chemistry. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, experimental causality, and practical execution.
The Strategic Value of this compound
The synthetic utility of this compound stems from its bifunctional nature. The presence of two orthogonal reactive sites on a stable heterocyclic core allows for selective, sequential, or one-pot modifications to build molecular complexity efficiently.
-
The C3-Bromo Group : This position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond on the electron-deficient triazole ring is readily activated by palladium catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[5][6] This is the primary route for introducing aryl, heteroaryl, or alkyl substituents at the C3 position.
-
The N1-Ethanol Group : The terminal hydroxyl group is a versatile nucleophile. It can participate in a range of reactions, including etherification, esterification, or displacement of leaving groups. Crucially, its two-carbon tether to the triazole N1-position places it in a sterically favorable location to act as an intramolecular nucleophile, facilitating the formation of fused five-membered rings. It can also be readily converted into other functional groups, such as an azide, for bio-orthogonal conjugation reactions.[7][8]
Protocol I: C3-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds with exceptional functional group tolerance.[9] This protocol details the palladium-catalyzed coupling of the C3-bromo position with an arylboronic acid to generate C3-arylated triazole derivatives, which are common scaffolds in pharmacologically active molecules.[5][6]
Rationale: The choice of a palladium catalyst, specifically Pd(PPh₃)₄, is based on its proven efficacy in coupling aryl halides with boronic acids. A phase-transfer catalyst (NBu₄Br) is included to facilitate the interaction between the aqueous base and the organic phase, while a three-solvent system (Toluene/H₂O/EtOH) ensures the solubility of all reactants.[5]
Experimental Protocol
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 206 mg).
-
Addition of Coupling Partner: Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).
-
Catalyst and Base: Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg), tetrabutylammonium bromide (NBu₄Br) (0.1 mmol, 32 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).
-
Solvent Addition: Add toluene (5 mL), ethanol (1.5 mL), and deionized water (3 mL).
-
Reaction Execution: Purge the flask with argon or nitrogen for 10 minutes. Heat the mixture to 110 °C and reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure C3-arylated product.
| Component | Molar Eq. | Role | Rationale for Use |
| Starting Material | 1.0 | Electrophile | Provides the C3-Br site for coupling. |
| Arylboronic Acid | 1.2 | Nucleophile Source | Introduces the desired aryl moiety. |
| Pd(PPh₃)₄ | 0.05 | Catalyst | Facilitates the oxidative addition/reductive elimination cycle.[9] |
| K₂CO₃ | 3.0 | Base | Activates the boronic acid for transmetalation. |
| NBu₄Br | 0.1 | Phase-Transfer Cat. | Enhances reaction rate in the biphasic system.[5] |
| Toluene/EtOH/H₂O | - | Solvent System | Ensures solubility of organic and inorganic components. |
Protocol II: Synthesis of Fused Dihydrooxazolo[3,2-b][1][11][12]triazoles
This protocol demonstrates the power of intramolecular cyclization to rapidly build complexity. By treating the starting material with a strong base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, displacing the bromide at the C3 position to form a fused bicyclic system.
Rationale: This reaction is driven by the formation of a thermodynamically stable, five-membered ring. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the alcohol without competing side reactions. Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve both the starting material and the intermediate sodium alkoxide.
Experimental Protocol
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 mmol, 60 mg).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 mmol, 206 mg) in 5 mL of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 80 °C for 4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel containing 20 mL of ethyl acetate and 15 mL of water. Separate the layers and extract the aqueous phase three times with ethyl acetate (15 mL each).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography to afford the fused product.
| Component | Molar Eq. | Role | Rationale for Use |
| Starting Material | 1.0 | Substrate | Contains both the nucleophile (-OH) and electrophile (-Br). |
| Sodium Hydride (NaH) | 1.5 | Base | Strong, non-nucleophilic base for complete deprotonation. |
| Anhydrous DMF | - | Solvent | Aprotic polar solvent stabilizes the alkoxide intermediate. |
| Sat. aq. NH₄Cl | - | Quenching Agent | Safely neutralizes any unreacted NaH. |
Protocol III: Appending a 1,2,3-Triazole via Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[10][11] This two-step protocol first converts the hydroxyl group of the starting material into an azide, which then undergoes a CuAAC reaction with a terminal alkyne.
Rationale: The conversion of the alcohol to an azide is a standard transformation, often proceeding through a tosylate or mesylate intermediate followed by substitution with sodium azide. The CuAAC reaction itself is highly reliable and proceeds under mild, often aqueous, conditions.[12][13] The in situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent like sodium ascorbate is a common and convenient method that avoids handling unstable Cu(I) salts.
Experimental Protocol
Step A: Synthesis of 1-(2-azidoethyl)-3-bromo-1H-1,2,4-triazole
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 206 mg) in 10 mL of anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Activation: Add triethylamine (1.5 mmol, 0.21 mL) followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol, 0.09 mL). Stir at 0 °C for 1 hour.
-
Azide Substitution: In a separate flask, dissolve sodium azide (NaN₃) (3.0 mmol, 195 mg) in 5 mL of DMF. Add the activated mesylate solution from the previous step to the NaN₃ solution.
-
Reaction: Heat the mixture to 60 °C and stir for 6 hours.
-
Work-up: Cool the reaction, pour it into 30 mL of water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude azide, which can often be used in the next step without further purification.
Step B: CuAAC with Phenylacetylene
-
Setup: In a vial, dissolve the crude azide from Step A (approx. 1.0 mmol) and phenylacetylene (1.1 mmol, 0.12 mL) in a 1:1 mixture of t-butanol and water (8 mL).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25 mg in 1 mL water) and sodium ascorbate (0.3 mmol, 60 mg in 1 mL water).
-
Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change to yellow/orange should be observed. Stir vigorously at room temperature for 12-24 hours.
-
Purification: Upon reaction completion (monitored by TLC), dilute with water and extract with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purify the product by column chromatography or recrystallization to obtain the final 1,2,3-triazole adduct.
| Component (Step B) | Molar Eq. | Role | Rationale for Use |
| Azide Intermediate | 1.0 | Substrate | 1,3-dipole for cycloaddition. |
| Phenylacetylene | 1.1 | Substrate | Dipolarophile for cycloaddition. |
| CuSO₄·5H₂O | 0.1 | Catalyst Precursor | Source of Cu(II) for in situ reduction.[13] |
| Sodium Ascorbate | 0.3 | Reducing Agent | Reduces Cu(II) to the active Cu(I) catalytic species. |
| t-BuOH/H₂O | - | Solvent | Standard solvent system for CuAAC, solubilizing both organic and inorganic reagents. |
Characterization of Novel Compounds
Confirmation of the synthesized structures is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the new molecule. For example, in the C3-arylated product, new aromatic signals will appear. In the fused oxazolo-triazole, the disappearance of the -OH proton and the upfield shift of the methylene protons are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Useful for tracking functional group transformations, such as the disappearance of the O-H stretch (~3300 cm⁻¹) in Protocol II or its replacement by the characteristic sharp azide stretch (~2100 cm⁻¹) in the intermediate of Protocol III.
References
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Jetir.Org. (n.d.). A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Retrieved from [Link]
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Bentham Science. (2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Retrieved from [Link]
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MDPI. (2022). Novel[1][14][15]triazolo[3,4-b][1][15][16]thiadiazine and[1][14][15]triazolo[3,4-b][1][15][16]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
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National Institutes of Health (NIH). (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Retrieved from [Link]
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ACS Publications. (2010). A Short Synthesis of the Triazolopyrimidine Antibiotic Essramycin. Retrieved from [Link]
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ResearchGate. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
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Taylor & Francis Online. (2007). Synthesis and Studies of Triazolothiadiazines. An Approach Toward New Biologically Active Heterocyclic Compounds. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of triazolopyrimidines from aminotriazole. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Synthesis and Anti-Proliferative Assessment of Triazolo-Thiadiazepine and Triazolo-Thiadiazine Scaffolds. Retrieved from [Link]
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IJRPR. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Retrieved from [Link]
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PubMed. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Retrieved from [Link]
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ACS Publications. (2019). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. Retrieved from [Link]
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Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Thieme Connect. (2010). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Retrieved from [Link]
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Taylor & Francis Online. (2006). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]
-
PubMed. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. Retrieved from [Link]
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Bentham Science. (2021). A New Series of Triazolothiadiazines as Potential Anticancer Agents for Targeted Therapy of Non-Small Cell Lung and Colorectal Cancers. Retrieved from [Link]
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ResearchGate. (1995). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
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PubMed. (2023). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]
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Bentham Science. (2023). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Click Triazoles for Bioconjugation. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Retrieved from [Link]
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MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
ResearchGate. (2023). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]
-
PubMed. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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MDPI. (2015). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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PubMed Central. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
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National Institutes of Health (NIH). (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
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ResearchGate. (2003). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C4H6BrN3O, 1 gram. Retrieved from [Link]
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ResearchGate. (2006). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. Retrieved from [Link]
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ResearchGate. (2012). synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4- triazolering. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. This versatile building block is of significant interest due to its dual reactive handles: a primary hydroxyl group amenable to a wide range of functionalization and a bromo-substituted triazole ring poised for cross-coupling reactions. We present detailed protocols, mechanistic insights, and expert commentary on key transformations including etherification, esterification, and conversion to activated intermediates for nucleophilic substitution. The strategic choices behind each protocol are elucidated to empower scientists to rationally design and synthesize novel derivatives for applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of the Scaffold
The 1,2,4-triazole moiety is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The compound this compound combines this potent heterocycle with two distinct and orthogonal points for chemical diversification.
-
The 3-Bromo Substituent: This position serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4][5][6][7] This enables extensive exploration of the structure-activity relationship (SAR) at this vector.
-
The 1-(2-hydroxyethyl) Substituent: The primary hydroxyl group is a highly versatile functional handle. Its modification can profoundly impact the molecule's physicochemical properties, such as solubility, lipophilicity (LogP), and hydrogen bonding capacity.[8] Furthermore, it provides a crucial attachment point for linkers, pharmacophores, or prodrug moieties.
This guide focuses exclusively on the strategic functionalization of the hydroxyl group, providing a toolkit of robust protocols to generate diverse libraries of novel compounds.
Core Functionalization Strategies: A Workflow Overview
The primary alcohol of the title compound can be viewed as a versatile nucleophile or can be converted into an electrophilic site. The choice of strategy depends on the desired final structure. The three principal pathways discussed herein are O-alkylation (etherification), O-acylation (esterification), and conversion to a leaving group for subsequent displacement.
Caption: Core functionalization pathways for the hydroxyl group.
Protocol I: Etherification via Williamson Synthesis
Application Focus: This protocol is ideal for introducing alkyl or benzyl groups, which can modulate lipophilicity, introduce metabolic blockers, or serve as protecting groups. The Williamson ether synthesis is a robust and widely used method for forming C-O bonds.
Causality and Experimental Rationale: The reaction proceeds via an SN2 mechanism. A strong base is required to deprotonate the primary alcohol (pKa ~16-18) to form a potent alkoxide nucleophile. Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reagents and avoid quenching the strong base and the generated alkoxide. Sodium hydride (NaH) is a common choice as it is a non-nucleophilic, irreversible base, with the only byproduct being benign hydrogen gas.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear suspension of the sodium alkoxide.
-
Alkylation: Cool the reaction back to 0 °C. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
| Alkylating Agent | Base | Solvent | Typical Time (h) | Expected Yield |
| Benzyl Bromide | NaH | THF | 4-6 | >85% |
| Methyl Iodide | NaH | THF | 6-8 | >90% |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 12 | 70-80% |
Protocol II: Esterification via the Mitsunobu Reaction
Application Focus: The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions.[9][10] It is particularly valuable for coupling the alcohol with acidic pronucleophiles like carboxylic acids that may be sensitive to the basic conditions of standard acylations. This method is often used in the synthesis of natural products and complex molecules.[9][11][12]
Causality and Experimental Rationale: The reaction mechanism involves the activation of the alcohol by a phosphine-azodicarboxylate adduct. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a betaine intermediate. This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol's oxygen then attacks the activated phosphorus, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate performs an SN2 displacement, yielding the ester.[10][13] The order of addition is critical to prevent side reactions.
Caption: Simplified workflow of the Mitsunobu reaction.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a milky white or yellow suspension) may be observed.
-
Critical Step: Slow, dropwise addition is crucial. Adding the alcohol to a pre-formed mixture of PPh₃ and DEAD can lead to side reactions.[13]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge is removing the triphenylphosphine oxide (Ph₃P=O) and reduced azodicarboxylate byproducts.
-
Method A (Direct Purification): If the product is non-polar, directly purify by flash column chromatography.
-
Method B (Precipitation): Add diethyl ether to the crude residue. The Ph₃P=O may precipitate and can be removed by filtration. Concentrate the filtrate and purify by chromatography.
-
-
Final Purification: Purify the product via flash column chromatography to obtain the pure ester.
Protocol III: Conversion to a Leaving Group for Nucleophilic Substitution
Application Focus: This two-step strategy dramatically expands the scope of accessible derivatives. By first converting the hydroxyl into a superior leaving group (e.g., a sulfonate ester or halide), the carbon becomes highly electrophilic and susceptible to attack by a vast array of nucleophiles (azides, amines, thiols, cyanides, etc.).[14] This is a cornerstone strategy for introducing nitrogen-containing functional groups or for creating precursors for bioconjugation via "click chemistry".[15][16][17]
Part A: Tosylation - Formation of a Sulfonate Ester
Causality and Experimental Rationale: Sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) react with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form a stable tosylate ester. The tosylate anion (⁻OTs) is an excellent leaving group because its negative charge is highly stabilized by resonance across the sulfonyl group. Pyridine often serves as both the base and the solvent.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to improve the yield and purity of this important intermediate.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary synthetic route involves the N-alkylation of 3-bromo-1H-1,2,4-triazole with a suitable 2-hydroxyethylating agent. However, this reaction is often plagued by challenges such as low yield, formation of regioisomers, and purification difficulties. This guide provides a comprehensive resource to navigate these challenges and optimize your synthesis.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through the N-alkylation of 3-bromo-1H-1,2,4-triazole. A general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-alkylation of 3-bromo-1H-1,2,4-triazole can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The triazole nitrogen must be deprotonated to become nucleophilic. If the base is not strong enough or used in insufficient amounts, the reaction will be slow and incomplete.
-
Solution: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure you are using at least one equivalent of the base. Cesium carbonate (Cs2CO3) can also be more effective than potassium carbonate (K2CO3) in some cases.
-
-
Poor Solubility: If the triazole or its salt is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Ensure your solvent is anhydrous and of high purity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for dissolving the triazole salt.[1] Gentle heating can also improve solubility.
-
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C. Be mindful that excessive heat can lead to side reactions.
-
-
Purity of Starting Materials: Impurities in the 3-bromo-1H-1,2,4-triazole or 2-bromoethanol can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials by checking their melting point or by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these and how can I minimize them?
A2: The most common byproducts in the alkylation of 3-bromo-1,2,4-triazole are regioisomers. The alkylation can occur at the N1, N2, or N4 positions of the triazole ring.
Caption: Potential regioisomers from the alkylation of 3-bromo-1H-1,2,4-triazole.
-
Understanding Regioselectivity: The alkylation of 1,2,4-triazoles is known to produce a mixture of N1 and N4 isomers, with the N1 isomer often being the major product.[2] For 3-substituted triazoles, alkylation can also occur at the N2 position.[3][4][5] The ratio of these isomers is influenced by factors such as the solvent, base, and the nature of the substituent on the triazole ring.
-
Minimizing Isomer Formation:
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Experiment with different polar aprotic solvents like DMF, DMSO, and acetonitrile.
-
Base Selection: The counter-ion of the base can affect the nucleophilicity of the different nitrogen atoms. Trying different bases (e.g., K2CO3, Cs2CO3, NaH) may alter the product distribution.
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Q3: How can I effectively purify the desired this compound from the reaction mixture?
A3: Purification can be challenging due to the polarity of the product and the presence of closely related isomers.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. The optimal solvent system will need to be determined by TLC analysis.
-
-
Crystallization: If the product is a solid and can be obtained in sufficient purity after chromatography, recrystallization can be an effective final purification step. Common solvent systems for recrystallization of polar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Acid-Base Extraction: In some cases, an acid-base workup can help to remove certain impurities. However, given the basic nature of the triazole ring, this must be done with care to avoid product loss.
Frequently Asked Questions (FAQs)
Q: What is the expected yield for this synthesis?
A: The yield can vary significantly depending on the reaction conditions and the scale of the reaction. Reported yields for similar N-alkylations of triazoles can range from moderate to good (40-80%). Optimization of the reaction parameters as described in the troubleshooting guide is key to maximizing the yield.
Q: Can I use ethylene oxide instead of 2-bromoethanol as the alkylating agent?
A: Yes, ethylene oxide is a viable alternative for introducing the 2-hydroxyethyl group. This reaction is typically carried out under basic conditions. However, ethylene oxide is a toxic and flammable gas, requiring specialized equipment and handling procedures. For most laboratory settings, 2-bromoethanol or 2-chloroethanol are safer and more convenient reagents.
Q: How can I confirm the structure of my final product and identify the different regioisomers?
A: A combination of spectroscopic techniques is essential for structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic signals for the ethanol side chain and the triazole ring proton. The chemical shift of the triazole proton can help distinguish between the N1, N2, and N4 isomers.
-
¹³C NMR will provide information about the carbon skeleton.
-
2D NMR techniques like HMBC and HSQC can be used to definitively establish the connectivity and confirm which nitrogen atom is alkylated.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the triazole ring.
Q: Are there any safety precautions I should be aware of?
A: Yes, always follow standard laboratory safety procedures.
-
3-bromo-1H-1,2,4-triazole: Can be irritating to the skin and eyes. Handle with gloves and safety glasses.
-
2-bromoethanol: Is toxic and a lachrymator. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: DMF and DMSO are skin-absorbable. Handle with appropriate gloves.
-
Bases: Strong bases like NaH are highly reactive and flammable. Handle with extreme care under an inert atmosphere.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization for your specific setup.
| Parameter | Recommended Condition |
| Reactants | 3-bromo-1H-1,2,4-triazole, 2-bromoethanol (1.1 eq) |
| Base | Anhydrous K₂CO₃ (1.5 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Reaction Time | 12-24 hours (monitor by TLC) |
Procedure:
-
To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane if necessary.
References
- BenchChem. (2025). Troubleshooting guide for low reactivity of bromomethyl triazoles.
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 26. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993681. [Link]
-
Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
Sources
- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol using column chromatography. It addresses common challenges and provides practical, field-proven solutions to ensure successful purification.
I. Understanding the Molecule and Potential Challenges
This compound is a polar heterocyclic compound. Its structure, featuring a triazole ring, a hydroxyl group, and a bromine atom, presents specific challenges during silica gel chromatography. The polar nature of the molecule can lead to poor separation and significant peak tailing. The nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the silica surface, potentially causing irreversible adsorption or decomposition of the compound.
II. Troubleshooting Guide: A Proactive Approach
This section addresses specific issues that may arise during the purification process in a question-and-answer format, offering solutions and preventative measures.
Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.
Q: My compound has an Rf value of 0 in 100% ethyl acetate. How can I get it to move up the TLC plate and subsequently separate it on a column?
A: This is a common issue with highly polar compounds. Here are several strategies to address this:
-
Increase Solvent Polarity Systematically: While you've tried 100% ethyl acetate, a more polar mobile phase is needed. A common and effective approach for very polar compounds is to introduce a small percentage of methanol or ethanol into the eluent. Start with a low percentage (e.g., 1-5%) in dichloromethane (DCM) or ethyl acetate and gradually increase it.
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Utilize an Amine Additive: The basic nitrogen atoms of the triazole can strongly interact with the acidic silica gel. To mitigate this, add a small amount of a volatile base like triethylamine (TEA) or ammonia solution to your eluent system. A common starting point is 0.5-1% TEA in your chosen solvent mixture. This will neutralize the acidic sites on the silica, reducing tailing and improving mobility. A stock solution of 10% ammonium hydroxide in methanol can also be effective when used at 1-10% in dichloromethane for very polar compounds.[1]
-
Consider a Different Stationary Phase: If your compound is unstable on silica gel or the separation remains poor, consider alternative stationary phases such as alumina (neutral or basic) or Florisil®.[1] For particularly challenging separations, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) might be a viable option.
Issue 2: The compound streaks badly on the TLC plate and the column, leading to poor separation.
Q: My spot on the TLC is a long streak, and the fractions from my column are all mixed. What is causing this and how can I fix it?
A: Streaking, or tailing, is often a sign of undesirable secondary interactions between your compound and the stationary phase.
-
Check Compound Stability: First, ensure your compound is stable on silica gel. You can perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see off-diagonal spots, it indicates decomposition on the silica.[1]
-
Optimize the Solvent System: As mentioned above, adding a small amount of triethylamine or another base can significantly reduce tailing for basic compounds like triazoles.[2]
-
Sample Loading Technique: How you load your sample onto the column is critical.
-
Wet Loading: Dissolve your crude sample in the minimum amount of your starting eluent or a slightly more polar solvent.[3] Using too much of a highly polar solvent to dissolve the sample can cause band broadening and poor separation.
-
Dry Loading: If your compound is not very soluble in the starting eluent, dry loading is the preferred method. Dissolve your crude product in a volatile solvent (like DCM or methanol), add a small amount of silica gel (or Celite®), and evaporate the solvent to obtain a free-flowing powder.[3][4] This powder can then be carefully added to the top of your packed column. This technique ensures that the compound is introduced to the column in a narrow, concentrated band.
-
Issue 3: The compound elutes much faster or slower from the column than predicted by TLC.
Q: My TLC showed a good Rf of 0.3, but on the column, the compound either came out in the first few fractions or is taking forever to elute. What went wrong?
A: Discrepancies between TLC and column chromatography can arise from several factors:
-
TLC Chamber Saturation: Ensure your TLC chamber is fully saturated with the vapor of the eluent. An unsaturated chamber can give misleadingly high Rf values.
-
Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure your silica slurry is homogenous and that you pack the column carefully without introducing air bubbles.
-
Solvent Composition: Double-check that the solvent system you prepared for the column is identical to the one that gave you the optimal TLC separation.[1]
-
Gradient vs. Isocratic Elution:
-
Isocratic Elution: Using a constant solvent composition is simpler but can lead to broad peaks for later-eluting compounds.[5][6] It is generally suitable for separating compounds with similar polarities.[7][8]
-
Gradient Elution: Gradually increasing the polarity of the mobile phase during the run can sharpen peaks, improve resolution for complex mixtures, and reduce analysis time for strongly retained compounds.[5][6][8] For this compound and its potential impurities, a shallow gradient from a non-polar to a more polar solvent system is often beneficial.
-
III. Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find one that gives the target compound an Rf value of approximately 0.2-0.3.[2]
-
Recommended Starting Solvent Systems:
-
System A: 95:5 DCM/MeOH
-
System B: 90:10 EtOAc/MeOH
-
System C: Add 0.5-1% TEA to the optimized solvent system from A or B to improve peak shape.
-
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, make a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and gently tap the sides to ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or MeOH).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A step gradient, where the solvent composition is changed in discrete steps, can also be effective.[6]
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
IV. Visualization of the Workflow
Diagram 1: Troubleshooting Logic for Non-Moving Spot
Caption: Troubleshooting workflow for a non-moving polar compound.
Diagram 2: Sample Loading Decision Tree
Caption: Decision tree for selecting the appropriate sample loading method.
V. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the ratio of crude material to silica gel? A1: For moderately difficult separations, a ratio of 1:30 to 1:50 (crude material:silica gel by weight) is a good starting point. For very difficult separations, you may need to increase this to 1:100 or more.
Q2: Can I reuse my column? A2: It is generally not recommended to reuse silica gel columns for different compounds as cross-contamination can be a significant issue. For routine purifications of the same compound, it may be possible if the column is thoroughly flushed, but fresh packing is always preferred for optimal results.
Q3: My purified compound still shows impurities by NMR. What should I do? A3: If your compound is still impure after one column, you may need to repeat the chromatography. Consider using a shallower gradient or a different solvent system to improve the separation. Alternatively, other purification techniques like recrystallization or preparative HPLC could be explored.
Q4: Is this compound UV active? A4: The triazole ring system should make the compound UV active, allowing for visualization on TLC plates with a UV lamp (254 nm).
Q5: What are the safety precautions I should take? A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin. Refer to the Safety Data Sheets (SDS) for all chemicals used.
VI. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Crude:Silica Ratio | 1:30 - 1:100 (w/w) | Ensures sufficient stationary phase for effective separation. |
| TLC Rf of Target | 0.2 - 0.3 | Provides a good balance between retention and elution time on the column. |
| Solvent System | DCM/MeOH or EtOAc/MeOH | Offers a good polarity range for eluting polar compounds. |
| Amine Additive (TEA) | 0.5 - 1% (v/v) | Neutralizes acidic silanol groups, reducing peak tailing. |
| Gradient Elution | Gradual increase in %MeOH | Sharpens peaks and improves separation of components with different polarities. |
References
- Welch Materials. (2026, January 6). Gradient vs. Isocratic Elution: Which to Choose?
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- ProQuest. (n.d.). Chromatographic method for rapid determination of triazoles in ribavirin intermediates synthesis: stationary phase comparison.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ResearchGate. (2023, November 1). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
- ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
- PubMed. (n.d.). Triazole-amine metal-organic framework chiral stationary phases: A novel chiral separation approach for amino acids in capillary electrochromatography.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- National Institutes of Health. (2023, October 21). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.
- SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
- PubMed. (n.d.). Direct enantiomeric resolutions of chiral triazole pesticides by high-performance liquid chromatography.
- PubMed. (n.d.). Stability Determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in Ethanol by First-Derivative Spectrophotometry.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C4H6BrN3O, 1 gram.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS).
- PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- Molbank. (2025, October 13). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- National Institutes of Health. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
- MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- AA Blocks. (n.d.). 2229001-66-3 | 2-bromo-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol.
- Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from Environmental Protection Agency website.
- Smolecule. (n.d.). 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol.
- National Institutes of Health. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone.
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine.
- PubMed. (n.d.). 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone.
- CP Lab Safety. (n.d.). 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram.
- ResearchGate. (2025, August 8). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. orgsyn.org [orgsyn.org]
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- 8. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary synthetic route involves the N-alkylation of 3-bromo-1H-1,2,4-triazole with a suitable two-carbon electrophile, typically 2-bromoethanol or ethylene oxide. While seemingly straightforward, this reaction is often complicated by a significant side reaction: the formation of the undesired N4-alkylated regioisomer, 2-(3-bromo-1H-1,2,4-triazol-4-yl)ethanol. The regioselectivity of this alkylation is highly dependent on the reaction conditions, and achieving a high yield of the desired N1-isomer requires careful optimization and control.
This guide will provide a comprehensive overview of the reaction, delve into the mechanistic basis of the side reactions, and offer practical, field-proven solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the isomeric product, 2-(3-bromo-1H-1,2,4-triazol-4-yl)ethanol. This occurs because the 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) that can be alkylated. The ratio of the desired N1-isomer to the undesired N4-isomer is a critical parameter to control during the synthesis.
Q2: What factors influence the ratio of N1 to N4 alkylation?
A2: The regioselectivity of the alkylation is influenced by several factors:
-
Base: The choice of base is critical. Stronger, bulkier bases tend to favor the formation of the thermodynamically more stable N1 isomer.
-
Solvent: Polar aprotic solvents like DMF (dimethylformamide) are commonly used and can influence the reaction's regioselectivity.[1]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the formation of a specific isomer.
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent (e.g., 2-bromoethanol vs. ethylene oxide) can also play a role.
Q3: Are there any other potential side reactions to be aware of?
A3: While the formation of the N4-isomer is the primary concern, other side reactions can occur, albeit typically to a lesser extent:
-
Dialkylation: Although less common due to the deactivating effect of the first alkyl group, it is possible for the triazole ring to be alkylated twice, especially if an excess of the alkylating agent is used.
-
Reaction at the Bromo Substituent: Under certain harsh conditions, nucleophilic substitution of the bromo group could potentially occur, though this is generally not a major pathway under standard N-alkylation conditions.
Q4: How can I confirm the identity of the N1 and N4 isomers?
A4: The most reliable method for distinguishing between the N1 and N4 isomers is through nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the triazole ring protons and the attached methylene groups will be distinct for each isomer. Two-dimensional NMR techniques like HMBC can further help in confirming the connectivity. In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired N1-Isomer | - Suboptimal reaction conditions favoring N4-alkylation. - Incomplete reaction. - Degradation of starting materials or product. | - Optimize the base: Switch to a stronger or bulkier base (e.g., sodium hydride, potassium tert-butoxide) to favor N1 deprotonation. - Vary the solvent: Experiment with different polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). - Adjust the temperature: Try running the reaction at a lower temperature for a longer duration to potentially improve selectivity. - Monitor the reaction: Use TLC or LC-MS to monitor the reaction progress and ensure it goes to completion. |
| High Percentage of N4-Isomer | - Use of a weak or non-sterically hindered base. - Reaction conditions favoring the kinetic product (N4-isomer). | - Employ a stronger base: As mentioned above, stronger bases can improve N1 selectivity. - Consider a two-phase system: Using a phase-transfer catalyst in a biphasic system can sometimes alter the regioselectivity. |
| Presence of Unidentified Impurities | - Contaminated starting materials. - Side reactions other than N4-alkylation. - Decomposition during workup or purification. | - Purify starting materials: Ensure the 3-bromo-1,2,4-triazole and the alkylating agent are of high purity. - Use an inert atmosphere: If sensitive functional groups are present, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Mild workup conditions: Avoid harsh acidic or basic conditions during the workup procedure. |
| Difficulty in Separating N1 and N4 Isomers | - Similar polarity of the two isomers. | - Optimize chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Consider derivatization: In challenging cases, derivatizing the hydroxyl group of both isomers might alter their polarities enough to allow for easier separation, followed by deprotection. - Preparative HPLC: If baseline separation is not achievable by standard column chromatography, preparative HPLC is a viable but more resource-intensive option.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a general starting point for the synthesis. Optimization of the base, solvent, and temperature may be required to maximize the yield of the desired N1-isomer.
Materials:
-
3-bromo-1H-1,2,4-triazole
-
2-Bromoethanol (or an equivalent electrophile like ethylene oxide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 3-bromo-1H-1,2,4-triazole in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 2-bromoethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N4 isomers.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing the polarity to 50-70% ethyl acetate. The optimal gradient will depend on the specific isomer ratio and the presence of other impurities.
Procedure:
-
Prepare a column of silica gel in the initial, low-polarity mobile phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired N1-isomer and the N4-isomer. The N1-isomer is typically more polar and will elute later.
-
Combine the fractions containing the pure desired product and concentrate under reduced pressure.
Visualizing the Reaction and Side Reaction
The following diagrams illustrate the main synthetic pathway and the competing side reaction.
Caption: Main reaction pathway and the formation of the N4-isomer side product.
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493. [Link]
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255. [Link]
Sources
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. Moving beyond a simple protocol, this document addresses the critical nuances of reaction optimization, troubleshooting common experimental hurdles, and understanding the chemical principles that govern success.
Section 1: Foundational Knowledge & General FAQs
This section covers the fundamental aspects of the synthesis, addressing the most common initial questions.
Q1: What is the general reaction scheme for synthesizing this compound?
The synthesis is a classic N-alkylation reaction. It involves the deprotonation of 3-bromo-1H-1,2,4-triazole by a suitable base to form a triazolide anion, which then acts as a nucleophile, attacking an electrophilic two-carbon unit that bears a hydroxyl or protected hydroxyl group. The most common alkylating agent is 2-bromoethanol.
Reaction Scheme:

Q2: Why is regioselectivity a critical issue in this synthesis, and how do the N1 and N4 isomers differ?
The 1,2,4-triazole ring has two reactive nitrogen atoms (N1 and N4) that can be alkylated, leading to two different constitutional isomers. The deprotonated triazolide anion exists in tautomeric forms, and the reaction conditions dictate which nitrogen is the more nucleophilic site.
-
N1 Isomer (Desired Product): this compound
-
N4 Isomer (Major Impurity): 2-(3-bromo-4H-1,2,4-triazol-4-yl)ethanol
Controlling the reaction to favor the N1 isomer is the primary challenge in this synthesis. The separation of these isomers can be difficult due to their similar polarities, making a highly regioselective reaction paramount for efficient production. Studies on the alkylation of unsubstituted 1,2,4-triazole have shown that a mixture of isomers is common, though conditions can be optimized to heavily favor the N1 product[1].
Q3: What are the key parameters to control for a successful and regioselective synthesis?
Optimizing this reaction requires careful control over several interdependent parameters. The choice of base, solvent, and temperature has the most significant impact on both yield and the N1:N4 isomer ratio.
| Parameter | Impact on Reaction | Common Choices & Rationale |
| Base | Governs the deprotonation of the triazole. Its strength and steric bulk can influence regioselectivity. | K₂CO₃: A mild, inexpensive base often used in polar aprotic solvents. Effective for many N-alkylations[2][3].DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic organic base that has been shown to provide high N1 selectivity (up to 90:10) in THF[1].NaOH/KOH: Strong bases that can be effective but may increase the risk of side reactions, such as dehydrohalogenation of the alkylating agent. |
| Solvent | Affects the solubility of reactants and the nature of the triazolide anion, thereby influencing nucleophilicity and regioselectivity. | DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the triazole salt, promoting the reaction[2][4].Acetonitrile (ACN): Another polar aprotic solvent, often a good alternative to DMF.THF (Tetrahydrofuran): A less polar solvent. Its use, particularly with a base like DBU, is reported to favor N1 alkylation[1]. |
| Temperature | Controls the reaction rate. Can also influence the N1:N4 ratio. | Room Temp to 80 °C: Higher temperatures increase the reaction rate but may decrease selectivity. Optimization is key. Some selective alkylations are performed at sub-zero temperatures to maximize regioselectivity[2]. |
| Alkylating Agent | The source of the 2-hydroxyethyl group. | 2-Bromoethanol: A common and effective choice. Can be prone to self-condensation or elimination under harsh basic conditions.Ethylene Carbonate: A safer alternative to ethylene oxide. It reacts to open the ring, providing the desired substituent. |
| Stoichiometry | The molar ratio of reactants. | Triazole:Base:Alkylating Agent: Typically a 1 : 1.1-1.5 : 1.0-1.2 ratio is used. Excess base ensures full deprotonation, while a slight excess of the alkylating agent can drive the reaction to completion. |
Section 2: Troubleshooting Common Experimental Issues
This section is formatted as a direct response to problems you may encounter in the lab.
Issue 1: Low or No Product Yield
Q: My reaction has been running for several hours, but TLC analysis shows mostly starting material and no product formation. What are the potential causes?
Low or no conversion is a common issue that can typically be traced back to one of the following factors. Use the diagnostic workflow below to identify the root cause.
Expert Analysis: The most frequent culprit is inactive or insufficient base. Anhydrous potassium carbonate is hygroscopic and can lose efficacy if not stored properly. Similarly, using wet DMF or THF will quench the triazolide anion as it forms, halting the reaction. Always use freshly dried base and anhydrous solvents for best results.
Issue 2: Poor Regioselectivity (Mixture of N1 and N4 Isomers)
Q: My reaction worked, but I have a significant amount of the N4-isomer, which is co-eluting with my desired N1 product. How can I improve the N1:N4 ratio?
This is the most critical optimization challenge. Achieving high N1 selectivity hinges on manipulating the reaction environment to favor alkylation at the N1 position.
Causality: The regioselectivity is governed by a delicate balance between the thermodynamic and kinetic stability of the two triazolide tautomers. In polar aprotic solvents like DMF, the negative charge is more delocalized, often leading to mixtures. Less polar solvents can favor the N1 tautomer.
Recommendations for Maximizing N1-Selectivity:
| Strategy | Recommended Conditions | Scientific Rationale |
| Base & Solvent System | Base: DBUSolvent: THF | DBU is a non-nucleophilic, sterically hindered base. In a less polar solvent like THF, it promotes the formation of a tighter ion pair with the triazolide anion, which has been reported to favor alkylation at the less-hindered N1 position, yielding N1:N4 ratios of approximately 90:10[1]. |
| Alternative Base/Solvent | Base: K₂CO₃Solvent: Acetonitrile | Acetonitrile is less polar than DMF. This can shift the equilibrium towards the N1-anion, improving selectivity compared to reactions in DMF. |
| Temperature Control | Temperature: 0 °C to Room Temperature | Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product, which is often the N1 isomer. |
Issue 3: Dealing with Unreacted Starting Materials Post-Reaction
Q: My reaction has reached ~70% conversion, but I still have a lot of unreacted 3-bromo-1,2,4-triazole. How can I easily remove it?
Unreacted 3-bromo-1,2,4-triazole is significantly more polar than the N-alkylated products. This difference in polarity can be exploited for purification.
Troubleshooting Steps:
-
Aqueous Extraction: During the workup, after quenching the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer multiple times with water or a mild brine solution. The highly polar 3-bromo-1,2,4-triazole has greater solubility in the aqueous phase and will be selectively removed[5].
-
TLC Monitoring: Monitor the effectiveness of the wash by running a TLC of the organic layer before and after the extraction. You should see a significant reduction or complete disappearance of the starting material spot[5].
-
Column Chromatography: If aqueous extraction is insufficient, the remaining starting material will easily separate from the product during column chromatography. It will remain at a very low Rf on the TLC plate and elute much later than the product.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: High N1-Selectivity Synthesis using DBU/THF
This protocol is optimized for maximizing the yield of the desired N1-isomer[1].
Materials:
-
3-bromo-1H-1,2,4-triazole (1.0 eq)
-
DBU (1.2 eq)
-
2-bromoethanol (1.1 eq)
-
Anhydrous THF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromo-1H-1,2,4-triazole.
-
Add anhydrous THF to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DBU dropwise to the stirred solution. Allow stirring for 15 minutes at 0 °C.
-
Add 2-bromoethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The product should have an Rf of ~0.3-0.4.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purify the crude product via flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
This is the most effective method for isolating the pure N1-isomer from the N4-isomer and other impurities[5].
Step-by-Step Guide:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Optimization: Use TLC to find a solvent system that gives good separation between the two main product spots (N1 and N4 isomers). A gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 60%) is often effective. The less polar N1 isomer will typically elute before the more polar N4 isomer.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) for better resolution.
-
Elution: Begin elution with the low-polarity solvent mixture. Collect fractions continuously.
-
Monitoring: Spot every few fractions on a TLC plate to track the elution of your compounds.
-
Combine and Concentrate: Once the desired product has completely eluted, combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493. [Link]
-
Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 23(9), 2296. [Link]
-
Zhang, L., et al. (2014). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). Chinese Journal of Structural Chemistry. [Link]
-
Plech, T., et al. (2013). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Molecules, 18(1), 746-758. [Link]
-
Bonnet, P.-A., & Vasseur, J.-J. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(6), 1399. [Link]
-
Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, 2004(12), 2143-2147. [Link]
-
Begtrup, M., & Larsen, P. (1990). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Acta Chemica Scandinavica, 44, 1050-1057. [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. It addresses common challenges through troubleshooting guides and FAQs, grounded in established chemical principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). While its laboratory-scale synthesis is well-documented, transitioning to pilot or manufacturing scale introduces significant challenges. These primarily revolve around controlling regioselectivity, managing reaction exotherms, ensuring product purity, and handling potentially hazardous materials. This document serves as a comprehensive resource to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable route is the N-alkylation of 3-bromo-1H-1,2,4-triazole with a C2-ethanol synthon. The reaction involves the deprotonation of the triazole ring with a suitable base, followed by nucleophilic attack on an electrophilic two-carbon unit. The two primary options for the electrophile are:
-
2-Bromoethanol: A direct and common approach. However, it requires careful control of reaction conditions to avoid side reactions.
-
Ethylene Oxide or Ethylene Carbonate: These are highly efficient reagents but introduce significant safety and handling challenges, particularly at scale, due to the toxicity and explosivity of ethylene oxide.
For most applications, the route using 2-bromoethanol offers a better balance of reactivity, cost, and manageable safety concerns for scale-up.
Q2: What is the single most critical challenge during the N-alkylation of 3-bromo-1,2,4-triazole?
The paramount challenge is regioselectivity . The 1,2,4-triazole ring has two reactive nitrogen atoms (N1 and N4) available for alkylation. This leads to the formation of two primary isomers: the desired N1-alkylated product, this compound, and the undesired N4-alkylated isomer, 2-(3-bromo-4H-1,2,4-triazol-4-yl)ethanol. The N1 isomer is generally the thermodynamically favored product, but reaction kinetics can often lead to significant quantities of the N4 isomer.[1] Controlling the reaction conditions to maximize the N1:N4 ratio is the key to an efficient and economical process.
Q3: How critical is the quality of the starting material, 3-bromo-1,2,4-triazole?
The quality is absolutely critical. Impurities in the starting 3-bromo-1,2,4-triazole can lead to downstream issues, including:
-
Formation of byproducts: Unreacted starting materials from the synthesis of 3-bromo-1,2,4-triazole can compete in the alkylation reaction.
-
Inconsistent yields: Varying purity levels will lead to poor process reproducibility.
-
Purification challenges: Impurities may have similar solubility profiles to the desired product, complicating isolation.
It is imperative to source high-purity starting material or implement a robust purification step for the 3-bromo-1,2,4-triazole before use. Some suppliers may provide this material on an "as-is" basis, necessitating in-house quality control.
Q4: Are there significant safety concerns when scaling up this reaction?
Yes. The primary safety concerns are:
-
Thermal Stability: 1,2,4-Triazole and its derivatives are high-nitrogen heterocycles that can be energetic and exhibit poor thermal stability under certain conditions.[2][3][4][5] The N-alkylation reaction is often exothermic, and poor temperature control at scale can lead to thermal runaway. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry, DSC) is essential before proceeding with scale-up.
-
Gas Evolution: Decomposition can release toxic fumes, including nitrogen oxides and hydrogen cyanide.[6]
-
Dust Explosions: The starting material, 3-bromo-1,2,4-triazole, is a solid. If handled as a fine powder, it can form explosive mixtures in the air.[6] Proper grounding, inerting, and dust control measures are necessary.
Section 2: Detailed Troubleshooting Guide
This guide provides specific solutions to problems encountered during the synthesis.
Issue 1: Poor Regioselectivity (High Formation of N4-Isomer)
Q: My HPLC analysis shows a high percentage (e.g., >15%) of the undesired N4-alkylated isomer. How can I improve N1 selectivity?
A: Achieving high N1 selectivity is a multi-factorial problem. The choice of base, solvent, and temperature plays a crucial role. The underlying principle is to favor the formation of the more thermodynamically stable N1 anion and control the subsequent alkylation kinetics.
Causality & Solutions:
-
Base Selection: Strong, non-nucleophilic bases are preferred. However, the counter-ion of the base is critical.
-
Insight: Using a base with a large, soft cation (like K⁺ or Cs⁺ from K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent is often effective. These larger cations coordinate less tightly with the triazolide anion, making the more electronically stable N1 position more accessible for alkylation.
-
Action: Switch from sodium-based reagents (e.g., NaH, NaOH) to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
-
Solvent Polarity: The solvent must be able to dissolve the triazole salt but should not overly stabilize the N4 position.
-
Insight: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective. They solvate the cation, creating a more "naked" and reactive triazolide anion. Studies on similar alkylations have shown DMF to be a good choice.[7]
-
Action: If using a less polar solvent like THF or acetonitrile, consider switching to DMF. Ensure the solvent is anhydrous, as water can affect the basicity and solubility.
-
-
Temperature Control:
-
Insight: Lower temperatures often favor the formation of the thermodynamic product (N1 isomer). Running the reaction at elevated temperatures can provide enough energy to overcome the barrier to the kinetic product (N4 isomer).
-
Action: Perform the reaction at the lowest practical temperature that allows for a reasonable reaction rate. Start with trials at room temperature or slightly below (e.g., 0-10 °C) before attempting higher temperatures.
-
| Parameter | Condition Favoring N1 (Desired) | Condition Favoring N4 (Undesired) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, NaOH | Larger cations (K⁺, Cs⁺) promote dissociation, favoring the thermodynamically stable N1 anion. |
| Solvent | DMF, DMAc (Polar Aprotic) | THF, Toluene (Less Polar) | Polar aprotic solvents effectively solvate the cation, enhancing the nucleophilicity of the triazole anion. |
| Temperature | 0 °C to 25 °C | > 50 °C | Lower temperatures favor the thermodynamic product over the kinetic product. |
Issue 2: Low Yield and Incomplete Conversion
Q: The reaction stalls, leaving a significant amount of unreacted 3-bromo-1,2,4-triazole even after extended reaction times. What are the likely causes?
A: This issue typically points to problems with reagents, stoichiometry, or reaction conditions.
Causality & Solutions:
-
Base Stoichiometry or Activity: The base may be insufficient or deactivated.
-
Insight: 3-bromo-1,2,4-triazole is weakly acidic. A stoichiometric amount of a sufficiently strong base is required for complete deprotonation. Carbonates are often used in excess (e.g., 1.5-2.0 equivalents) to drive the reaction.
-
Action: Ensure the base is fresh, dry, and used in sufficient excess. For carbonates, finer particle size can increase the reaction rate due to higher surface area.
-
-
Poor Solubility: The deprotonated triazole salt may not be fully dissolved in the reaction medium, leading to a slow heterogeneous reaction.
-
Insight: If the triazole salt precipitates, the reaction rate will plummet.
-
Action: Increase the solvent volume to ensure homogeneity. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can also be highly effective in facilitating the reaction between the solid salt and the liquid alkylating agent.
-
-
Alkylating Agent Degradation: 2-Bromoethanol can degrade, especially in the presence of a strong base.
-
Insight: The base can deprotonate the hydroxyl group of 2-bromoethanol, leading to an intramolecular cyclization to form ethylene oxide, which can then polymerize or react non-productively.
-
Action: Add the 2-bromoethanol slowly and sub-surface to the reaction mixture containing the triazole and base. This ensures it reacts preferentially with the triazolide anion rather than being consumed by side reactions.
-
Issue 3: Difficult Purification and Isomer Separation
Q: Column chromatography works at the lab scale, but it's not viable for our target throughput. How can we purify the product and remove the N4 isomer at scale?
A: The key to scalable purification is to develop a robust crystallization or extraction-based procedure.
Causality & Solutions:
-
Similar Physical Properties: The N1 and N4 isomers often have very similar solubility profiles, making direct crystallization challenging.
-
Insight: Exploiting small differences in polarity and hydrogen bonding capability is key. The N1 isomer, with its hydroxyl group further from the triazole core, may have slightly different hydrogen bonding characteristics than the N4 isomer.
-
Action (Crystallization):
-
Solvent Screening: Conduct a thorough screening of various solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, acetonitrile) to find conditions where the desired N1 isomer selectively crystallizes, leaving the N4 isomer in the mother liquor.
-
Anti-Solvent Crystallization: Dissolve the crude mixture in a good solvent (e.g., isopropanol) and slowly add an anti-solvent (e.g., heptane or water) to induce selective precipitation.
-
-
-
Extraction-Based Workup:
-
Insight: The basicity of the two triazole isomers may differ slightly. This can be exploited in an acidic workup.
-
Action: After the reaction, perform a quench and extraction. Experiment with adjusting the pH of the aqueous layer. It might be possible to find a pH window where one isomer is preferentially protonated and extracted into the aqueous phase, while the other remains in the organic layer.
-
Section 3: Protocols & Workflows
Protocol 1: Recommended Scale-Up Synthesis Workflow
This protocol is a starting point and should be optimized for specific equipment and scale. Safety Precaution: This reaction should be conducted in a well-ventilated area, under an inert atmosphere (Nitrogen), with appropriate personal protective equipment. All solids transfer should be managed to minimize dust.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with anhydrous DMF (10 L/kg of 3-bromo-1,2,4-triazole). Begin agitation.
-
Reagent Charge: Charge finely powdered potassium carbonate (1.5 eq).
-
Starting Material Charge: Charge 3-bromo-1,2,4-triazole (1.0 eq).
-
Temperature Control: Cool the slurry to 10-15 °C.
-
Controlled Addition: Slowly add 2-bromoethanol (1.1 eq) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction & Monitoring: Maintain the reaction at 20-25 °C. Monitor the reaction progress by HPLC (In-Process Control) every 2 hours. The reaction is complete when <1% of the starting material remains.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by adding water (20 L/kg), keeping the temperature below 20 °C.
-
Extract the product with a suitable solvent like ethyl acetate or dichloromethane (3 x 10 L/kg).
-
Combine the organic layers and wash with brine (1 x 5 L/kg).
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
Purification:
-
Proceed with the optimized crystallization protocol developed during troubleshooting (e.g., recrystallization from isopropanol/water).
-
Dry the final product under vacuum at <40 °C.
-
Protocol 2: In-Process Control (IPC) by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Expected Elution Order: this compound (N1 isomer) will typically have a longer retention time than the more polar N4 isomer.
Section 4: Visual Diagrams
General Synthesis and Work-Up Workflow
Caption: High-level workflow for the scale-up synthesis.
Troubleshooting Decision Tree for Poor Regioselectivity
Caption: Decision tree for improving N1:N4 isomer ratio.
References
-
Rao, K. S., & Chaudhary, A. K. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances. [Link]
-
Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]
-
Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publication. [Link]
-
Lu, M., & Jin, B. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2025). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. [Link]
-
Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
ResearchGate. (n.d.). Non-Catalytic Addition of 1,2,4-Triazole to Nucleophilic and Electrophilic Alkenes. ResearchGate. [Link]
-
CP Lab Safety. This compound, 95% Purity. CP Lab Safety. [Link]
-
Chetrite, G., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
INCHEM. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. International Programme on Chemical Safety. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Technical Support Center: Purification of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Welcome to the technical support center for the purification of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
The synthesis of this compound, commonly achieved through the N-alkylation of 3-bromo-1H-1,2,4-triazole with a suitable two-carbon synthon such as 2-bromoethanol or ethylene oxide, can present several purification challenges. The inherent polarity of the molecule, coupled with the potential for isomeric impurities and unreacted starting materials, necessitates a robust purification strategy. This guide will walk you through common issues and provide detailed protocols to achieve high purity of your target compound.
Troubleshooting Guide
Encountering unexpected results is a common aspect of chemical synthesis and purification. The following table addresses specific issues you might face during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low purity after initial work-up | Incomplete reaction; Presence of unreacted 3-bromo-1H-1,2,4-triazole and/or alkylating agent. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC).- Perform an aqueous wash to remove water-soluble starting materials and salts. |
| Presence of an isomeric impurity | Alkylation at different nitrogen atoms of the triazole ring (e.g., N4-alkylation) is a common side reaction.[1][2] | - Employ column chromatography for separation. The different polarity of the isomers usually allows for good separation on silica gel.[1]- Optimize reaction conditions (e.g., choice of base and solvent) to favor N1-alkylation. |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities depressing the melting point. | - Ensure complete removal of solvent under high vacuum.- Attempt recrystallization from a suitable solvent system to induce crystallization and remove impurities. |
| Streaking on TLC plates | The basic nature of the triazole moiety can interact with the acidic silica gel surface. | - Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonium hydroxide, to the TLC mobile phase to improve spot shape. |
| Difficulty in separating the product from highly polar impurities | The product itself is quite polar, making separation from other polar byproducts challenging with standard normal-phase chromatography. | - Consider using a more polar eluent system in your column chromatography, such as a gradient of dichloromethane and methanol.- Reversed-phase column chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase can be an effective alternative for purifying highly polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in the synthesis of this compound?
A1: The most common process-related impurity is the N4-alkylated isomer, 2-(3-bromo-4H-1,2,4-triazol-4-yl)ethanol. The alkylation of 1,2,4-triazoles can occur at either the N1 or N4 position, and while N1-alkylation is often favored, the formation of the N4-isomer is a frequent side reaction.[1][2] Unreacted starting materials, such as 3-bromo-1H-1,2,4-triazole, may also be present.
Q2: How can I effectively monitor the progress of my purification by TLC?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool. For this compound and its potential impurities, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol in varying ratios is a good starting point. To visualize the spots, you can use a UV lamp (254 nm), as the triazole ring is UV active.[3] Staining with iodine vapor or a potassium permanganate solution can also be effective for visualizing compounds on the TLC plate.[3][4]
Q3: What is the best method for purifying gram-scale quantities of this compound?
A3: For gram-scale purification, flash column chromatography is generally the most effective method to separate the desired N1-isomer from the N4-isomer and other impurities.[1][5] Recrystallization can be used as a final polishing step if the product is a solid and a suitable solvent is found.
Q4: Can I use recrystallization as the sole purification method?
A4: While recrystallization is a powerful purification technique for solids, it may not be sufficient on its own if significant amounts of isomeric impurities are present, as they may co-crystallize with the product. It is often more effective after an initial purification by column chromatography. A common solvent for recrystallizing similar N-hydroxyethyl triazole derivatives is ethanol or a mixture of ethyl acetate and a non-polar solvent like hexane.[6][7][8]
Q5: My NMR spectrum looks complex. How can I confirm the structure of the desired product and identify impurities?
A5: ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation. The desired product, this compound, will have characteristic signals for the ethanol moiety (two triplets, unless there is restricted rotation) and two distinct singlets for the triazole protons. The isomeric impurity will show a different set of signals. For unambiguous assignment, 2D NMR techniques like HSQC and HMBC can be very helpful in correlating protons and carbons. Comparing your spectra to literature data for similar compounds is also a valuable confirmation tool.[9]
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography, a technique well-suited for separating the target compound from its common impurities.
1. Preparation of the Crude Sample:
-
After the reaction work-up, dissolve your crude product in a minimal amount of a suitable solvent, such as dichloromethane or methanol.
-
Add a small amount of silica gel to this solution and concentrate it to dryness under reduced pressure to obtain a free-flowing powder. This dry-loading method generally provides better separation than loading the sample as a concentrated solution.
2. Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent (e.g., 100% ethyl acetate or a high hexane/ethyl acetate ratio).
3. Elution:
-
Carefully load the dry sample onto the top of the packed silica gel bed.
-
Begin elution with a solvent system determined by prior TLC analysis. A good starting point for a gradient elution is a hexane/ethyl acetate mixture, gradually increasing the polarity by increasing the percentage of ethyl acetate. For very polar impurities, a gradient of ethyl acetate/methanol may be necessary.[10][11][12]
-
Collect fractions and monitor their composition by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: A typical workflow for the purification and analysis of this compound.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Selective thin-layer chromatography of 4-R-1,2,4-triazoles. (2025). ResearchGate. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Combining the Pharmacophore Features of Coumarins and 1,4-Substituted 1,2,3-Triazoles to Design New Acetylcholinesterase Inhibitors. (n.d.). SciELO. Retrieved from [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (2025). ResearchGate. Retrieved from [Link]
-
Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved from [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved from [Link]
-
[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. (2001). PubMed. Retrieved from [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
How do I recrystallize this product? (2025). Reddit. Retrieved from [Link]
- Purification of triazoles. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. (2022). SciELO. Retrieved from [Link]
- Process for producing 1h-1,2,4-triazole. (n.d.). Google Patents.
-
2-(1H-1,2,4-triazol-1-yl)ethanol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Article. (2020). Semantic Scholar. Retrieved from [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved from [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. Retrieved from [Link]
-
Synthesis of Novel 1,3-Substituted 1H-[1][3][4]-Triazole-3-Thiol Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
1-Bromoethene-1-Sulfonyl Fluoride (BESF) as a Connective SuFEx Hub. (n.d.). Retrieved from [Link]
-
2-(1H-1,2,4-triazol-1-yl)ethanol. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for purification of anastrozole. (n.d.). Google Patents.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Reactions Involving 2-(3-Bromo-1H-1,2,4-triazol-1-yl)ethanol
Welcome to the technical support center for 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Introduction to this compound
This compound is a valuable heterocyclic compound featuring a reactive bromide on the triazole ring and a primary alcohol. This unique combination of functional groups allows for a variety of subsequent transformations, particularly palladium-catalyzed cross-coupling reactions, making it an attractive intermediate in the synthesis of biologically active molecules.[1][2] However, the presence of both a nucleophilic hydroxyl group and an electrophilic C-Br bond necessitates careful reaction design to achieve the desired outcomes. This guide will provide insights into overcoming common hurdles in its application.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, where the C-Br bond is functionalized. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: To create C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
Q2: Do I need to protect the hydroxyl group before running a cross-coupling reaction?
A2: Not always, but it is highly recommended to consider it. The free hydroxyl group can potentially interfere with the catalytic cycle in several ways:
-
Coordination to the Palladium Center: The oxygen atom can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst inhibition.
-
Deprotonation and Reactivity: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is a potent nucleophile and can lead to side reactions.
-
Directing Effects: In some cases, a nearby hydroxyl group can direct the regioselectivity of a reaction, which may or may not be desirable.[3][4]
For initial experiments, it is advisable to run a small-scale reaction with the unprotected alcohol. If you observe low yields, catalyst deactivation, or significant side products, protecting the hydroxyl group is the next logical step.
Q3: What are the best protecting groups for the ethanol moiety?
A3: The choice of protecting group is critical and depends on the specific reaction conditions.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are generally robust to many cross-coupling conditions and are easily removed with fluoride sources (e.g., TBAF). They are a good first choice for many applications.
-
Benzyl Ethers (Bn): Stable under a wide range of conditions but require harsher deprotection methods (e.g., hydrogenolysis), which might not be compatible with other functional groups in your molecule.
-
Esters (e.g., Acetate): While easy to install, they can be labile to the basic conditions often employed in cross-coupling reactions.
Q4: My reaction is not going to completion. What are the first things to check?
A4: For any failed or low-yielding reaction with this substrate, consider the following initial checks:
-
Reagent Quality: Ensure your this compound is pure. Impurities from its synthesis can poison the catalyst. Also, verify the purity and activity of your catalyst, ligands, and other reagents.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
-
Solvent Choice: The solubility of all components is crucial. 1,2,4-triazole derivatives can have limited solubility in some common organic solvents. Consider solvent systems like dioxane, toluene, or DMF, sometimes with a co-solvent.
Troubleshooting Failed Reactions: A Deeper Dive
This section provides detailed troubleshooting advice for specific cross-coupling reactions.
Issue 1: Failed Suzuki-Miyaura Coupling
Q: My Suzuki coupling of this compound with an arylboronic acid is giving low to no yield. What should I do?
A: Low yields in Suzuki couplings with this substrate can often be traced back to catalyst inhibition, side reactions involving the hydroxyl group, or issues with the boronic acid.
Troubleshooting Workflow:
Troubleshooting Suzuki Coupling
Detailed Protocol & Causality:
| Parameter | Recommendation & Rationale |
| Catalyst System | Recommendation: Start with a robust pre-catalyst like Pd(dppf)Cl₂ or a second-generation Buchwald pre-catalyst (e.g., SPhos Pd G2). Rationale: Pre-catalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species. The choice of ligand is critical; electron-rich, bulky phosphine ligands are generally effective for cross-coupling with heteroaryl halides. |
| Base | Recommendation: Use K₂CO₃ or K₃PO₄. Rationale: The base is crucial for activating the boronic acid.[5] K₃PO₄ is often effective for challenging substrates. For base-sensitive functional groups, milder bases like KF can be considered, though they may require higher temperatures or longer reaction times. |
| Solvent | Recommendation: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is standard. Rationale: The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Ensure solvents are thoroughly degassed. |
| Temperature | Recommendation: Typically 80-110 °C. Rationale: Most Suzuki couplings require heating to drive the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Hydroxyl Group | Recommendation: If unprotected, the hydroxyl group can interact with the catalyst.[3][4] If issues persist, protect it as a TBDMS ether. Rationale: Protection prevents potential coordination to the palladium and side reactions under basic conditions. |
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am only recovering starting materials or observing decomposition.
A: Buchwald-Hartwig aminations are sensitive to the choice of ligand, base, and the nature of the amine. The triazole ring and the free hydroxyl group add layers of complexity.
Troubleshooting Workflow:
Troubleshooting Buchwald-Hartwig Amination
Detailed Protocol & Causality:
| Parameter | Recommendation & Rationale |
| Ligand | Recommendation: The choice of ligand is paramount. For primary amines, ligands like BrettPhos are often a good starting point. For secondary amines, consider RuPhos or Xantphos.[6][7] Rationale: Bulky, electron-rich ligands facilitate the crucial reductive elimination step and can prevent β-hydride elimination, a common side reaction with primary amines. |
| Base | Recommendation: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are typically required.[8] Rationale: The base deprotonates the amine to form the active nucleophile in the catalytic cycle. The solubility of the base can also play a role; sometimes, using a more soluble organic base in combination with an inorganic one can be beneficial. |
| Hydroxyl Group | Recommendation: Protection is strongly advised due to the strongly basic conditions. Rationale: The free alcohol will be deprotonated by bases like NaOtBu, potentially leading to side reactions or catalyst inhibition. A TBDMS or other base-stable protecting group is recommended. |
| Solvent | Recommendation: Anhydrous and thoroughly degassed toluene or dioxane are common choices. Rationale: Protic solvents will quench the strong base. Oxygen will deactivate the palladium catalyst. |
| Temperature | Recommendation: Reactions are typically heated to 80-110 °C. Rationale: Elevated temperatures are usually necessary to overcome the activation barriers in the catalytic cycle. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel, add this compound (or its protected form) (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if necessary. Then, add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[9][10]
General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add the protected this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) dissolved in the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Purification of Triazole Derivatives
Substituted 1,2,4-triazoles can be polar and sometimes difficult to purify.
-
Column Chromatography: Standard silica gel chromatography is often effective. For highly polar products, consider using a more polar eluent system (e.g., dichloromethane/methanol) or switching to reverse-phase (C18) chromatography.[9] Adding a small amount of triethylamine to the eluent can help reduce tailing for basic compounds.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.[10][11]
-
Metal Scavenging: To remove residual palladium from the final product, washing the organic solution with an aqueous solution of a chelating agent like EDTA or using a commercially available palladium scavenger can be effective.[9]
References
-
Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed. [Link]
-
Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health (NIH). [Link]
- Purification of triazoles.
-
Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate. [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Navigating the Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, a key intermediate in the development of various pharmaceutically active compounds, presents a unique set of challenges, primarily centered around achieving high regioselectivity and yield while adhering to the principles of green chemistry. This technical support guide, curated from established chemical principles and cutting-edge research, provides a comprehensive resource for troubleshooting common issues and exploring alternative, more sustainable synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major issue in the N-alkylation of 3-bromo-1H-1,2,4-triazole?
The 1,2,4-triazole ring possesses three nitrogen atoms, but only the two non-adjacent nitrogens (N1 and N4) are typically available for alkylation. The deprotonated triazole anion is an ambident nucleophile, meaning the negative charge is delocalized across the N1 and N4 positions. Consequently, alkylation can occur at either of these sites, leading to a mixture of this compound (the N1 isomer) and 2-(3-bromo-4H-1,2,4-triazol-4-yl)ethanol (the N4 isomer). The ratio of these isomers is highly dependent on the reaction conditions.[1]
Q2: What factors influence the N1 vs. N4 regioselectivity?
Several factors can be manipulated to favor the formation of the desired N1 isomer:
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and can influence the selectivity.
-
Base: The choice of base is critical. Bulky, non-nucleophilic bases are often preferred to minimize side reactions. The counter-ion of the base can also play a role in coordinating with the triazole anion.
-
Alkylating Agent: The nature of the electrophile can impact the site of attack.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors beyond regioselectivity:
-
Incomplete Deprotonation: The triazole may not be fully deprotonated by the base, leading to unreacted starting material.
-
Side Reactions: The alkylating agent, 2-bromoethanol, can undergo self-condensation or elimination reactions under basic conditions.
-
Product Degradation: The product may be unstable under the reaction conditions, especially if prolonged heating is required.
-
Suboptimal Work-up and Purification: The product may be lost during extraction or purification steps.
Q4: Are there greener alternatives to traditional solvents like DMF?
Yes, the development of greener synthetic methodologies is a major focus in modern chemistry. For the N-alkylation of triazoles, several alternatives to conventional polar aprotic solvents are being explored:
-
Ionic Liquids: These are salts that are liquid at low temperatures and can act as both solvent and catalyst, often with high efficiency and the potential for recycling.[2]
-
Phase-Transfer Catalysis (PTC): This technique allows the reaction to occur in a biphasic system (e.g., toluene/water), using a catalyst to shuttle the triazole anion into the organic phase. This avoids the need for polar aprotic solvents.[3]
-
Alternative Reagents: Using reagents like ethylene carbonate instead of 2-bromoethanol can provide the desired hydroxyethyl group under different, potentially milder, conditions.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and selectivities in shorter reaction times, which aligns with green chemistry principles.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N1 and N4 Isomers)
Root Cause Analysis: The formation of a mixture of N1 and N4 isomers is a common outcome of the alkylation of 1,2,4-triazoles. The electronic and steric environment of the triazole ring, along with the reaction conditions, dictates the preferred site of alkylation.
Troubleshooting Steps:
-
Solvent and Base Optimization:
-
Conventional Approach: While DMF is common, consider screening other polar aprotic solvents like DMSO or acetonitrile.
-
Base Selection: Experiment with different bases. While potassium carbonate is frequently used, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF has been reported to favor N1 alkylation in some 1,2,4-triazole systems.[1]
-
-
Temperature Control: Perform the reaction at lower temperatures. This may favor the kinetically controlled product, which could be the desired N1 isomer.
-
Phase-Transfer Catalysis (PTC): Employing a PTC system can alter the reactivity of the triazole anion and influence regioselectivity. A typical system would involve a quaternary ammonium salt (e.g., tetrabutylammonium bromide) in a biphasic solvent system.[3]
-
Characterization and Separation:
-
NMR Spectroscopy: The N1 and N4 isomers will have distinct 1H and 13C NMR spectra. The chemical shifts of the triazole ring protons and the methylene groups attached to the nitrogen will be different. Careful analysis of 2D NMR spectra (HSQC, HMBC) can help in unambiguous assignment.
-
Chromatography: The isomers often have different polarities and can be separated by column chromatography on silica gel.
-
Issue 2: Low Reaction Yield
Root Cause Analysis: Low yields can be due to incomplete reaction, side reactions of the starting materials, or product loss during work-up.
Troubleshooting Steps:
-
Ensure Complete Deprotonation:
-
Use a slight excess of a strong, non-nucleophilic base.
-
Allow sufficient time for the deprotonation to occur before adding the alkylating agent.
-
-
Minimize Side Reactions of 2-Bromoethanol:
-
Add the 2-bromoethanol slowly to the reaction mixture to maintain a low concentration.
-
Consider using a more stable hydroxyethylating agent, such as ethylene carbonate.[4]
-
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Microwave-assisted synthesis can often drive the reaction to completion in a much shorter time, minimizing the potential for side reactions.[2]
-
-
Refine Work-up and Purification:
-
Ensure the pH is adjusted appropriately during aqueous work-up to prevent the product from remaining in the aqueous layer as a salt.
-
Use appropriate solvent systems for extraction and chromatography to minimize product loss.
-
Alternative & Greener Synthesis Protocols
Protocol 1: Alkylation using Ethylene Carbonate (A Greener Alternative to 2-Bromoethanol)
This protocol is based on the use of ethylene carbonate as a 2-hydroxyethylating agent, which is a less hazardous alternative to 2-bromoethanol.[4]
Step-by-Step Methodology:
-
To a solution of 3-bromo-1H-1,2,4-triazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate).
-
Add ethylene carbonate to the mixture.
-
Heat the reaction mixture under controlled temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis in an Ionic Liquid
This method leverages the benefits of both microwave heating and ionic liquids to achieve a rapid and potentially highly regioselective synthesis.[2]
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine 3-bromo-1H-1,2,4-triazole, 2-bromoethanol, and a suitable ionic liquid (e.g., hexylpyridinium bromide).
-
Add a base, such as potassium carbonate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Phase-Transfer Catalysis (PTC) for a Greener Solvent System
This protocol avoids the use of polar aprotic solvents by employing a phase-transfer catalyst in a biphasic system.[3]
Step-by-Step Methodology:
-
Combine 3-bromo-1H-1,2,4-triazole, a non-polar organic solvent (e.g., toluene), and an aqueous solution of a base (e.g., sodium hydroxide).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide.
-
Add 2-bromoethanol to the vigorously stirred mixture.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Comparative Data of Synthesis Methods
| Method | Solvent System | Key Advantages | Potential Challenges | Expected Regioselectivity |
| Conventional | DMF, Acetonitrile | Well-established, predictable reactivity | Use of hazardous solvents, often requires elevated temperatures, potential for side reactions | Mixture of N1 and N4 isomers is likely |
| Ethylene Carbonate | DMF, Acetonitrile | Uses a less hazardous alkylating agent, potentially milder conditions | May require optimization of reaction conditions | Potentially improved regioselectivity |
| Microwave/Ionic Liquid | Ionic Liquid | Rapid reaction times, high yields, potential for catalyst/solvent recycling, enhanced regioselectivity[2] | Requires specialized microwave equipment, ionic liquids can be expensive | High N1 selectivity has been reported for similar systems[2] |
| Phase-Transfer Catalysis | Toluene/Water | Avoids polar aprotic solvents, uses inexpensive inorganic bases, scalable[3] | Requires vigorous stirring, catalyst may need to be screened for optimal performance | Can be optimized to favor one isomer |
Visualizing the Synthesis
Reaction Pathway and Isomer Formation
Caption: Alkylation of 3-bromo-1H-1,2,4-triazole leading to N1 and N4 isomers.
General Experimental Workflow
Caption: General workflow for synthesis, purification, and troubleshooting.
References
-
Phase Transfer Catalysis . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS . European Patent Office. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole . Request PDF on ResearchGate. [Link]
-
Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions . Green Processing and Synthesis, 5(3), 233-237. [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for successfully performing cross-coupling reactions with the challenging substrate, 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. As Senior Application Scientists, we have designed this resource to explain not just the "how," but the critical "why" behind catalyst and condition selection, empowering you to overcome common experimental hurdles.
Section 1: Catalyst System Selection - Frequently Asked Questions (FAQs)
This section addresses the initial decisions you'll face when setting up a cross-coupling reaction with your bromo-triazole substrate.
Q1: Why is this compound considered a "challenging" substrate for cross-coupling?
A1: The difficulty arises from the inherent properties of the nitrogen-rich 1,2,4-triazole ring. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, acting as an inhibitory ligand and poisoning the catalytic cycle.[1][2] This often leads to low or no product yield. Furthermore, the electronic properties of the triazole ring can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Your choice of catalyst, and particularly the ligand, is critical to mitigate these effects.
Q2: I want to perform a Suzuki-Miyaura coupling. What is a reliable starting point for my catalyst system?
A2: For Suzuki-Miyaura reactions with N-heterocycles, a robust initial system consists of a palladium source, a bulky electron-rich phosphine ligand, and a suitable base.[1][3]
-
Palladium Source: Start with Pd(OAc)₂ or Pd₂(dba)₃. For greater reproducibility and for more difficult couplings, consider using a pre-catalyst where the ligand is already coordinated to the palladium, such as an XPhos-Pd-G3 type pre-catalyst.[4]
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are essential. They accelerate the catalytic cycle and sterically shield the palladium center, preventing inhibition by the triazole substrate.[5] Excellent starting choices include XPhos , SPhos , or RuPhos .[1][4]
-
Base: Potassium phosphate (K₃PO₄ ) is often the base of choice for nitrogen-rich heterocycles as it is effective under relatively mild conditions.[1][3] Alternatives include carbonates like Cs₂CO₃ or K₂CO₃.[6]
-
Solvent: A mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O or DME/H₂O , is a standard choice.[1][6]
Q3: What catalyst system should I use for a Buchwald-Hartwig amination with my bromo-triazole?
A3: The choice of ligand is paramount and depends heavily on the class of amine you are using (primary, secondary, aryl, etc.).[7]
-
Catalyst/Ligand System: The Buchwald group has developed specific ligands for different amine classes. For primary alkylamines and anilines, BrettPhos is a powerful ligand.[8] For secondary amines, RuPhos is generally preferred.[8] Using a pre-catalyst (e.g., BrettPhos Pd G3) can improve reaction efficiency.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu ) is the most common choice.[7] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher reaction temperatures.[7]
-
Solvent: Anhydrous, non-protic solvents like toluene , THF , or 1,4-dioxane are standard.
Q4: I need to perform a Sonogashira coupling. What are the recommended conditions?
A4: The classic Sonogashira reaction employs a dual-catalyst system.[9][10]
-
Catalysts: A combination of a palladium catalyst and a copper(I) co-catalyst is standard. Good starting points are Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ along with Copper(I) Iodide (CuI) .[10][11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) , is required. The base not only neutralizes the HX byproduct but also facilitates the formation of the key copper(I) acetylide intermediate.[10]
-
Solvent: The reaction is typically run in a solvent like THF or DMF . In some cases, the amine base can serve as the solvent.[12]
Table 1: Recommended Starting Conditions for Cross-Coupling
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | XPhos or SPhos (4-10%) | K₃PO₄ (2-3 eq.) | Dioxane / H₂O (4:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | BrettPhos or RuPhos (4-6%) | NaOtBu (1.5-2 eq.) | Toluene or Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | (PPh₃) | Et₃N (2-3 eq.) | THF or DMF | 25-70 |
Section 2: Troubleshooting Guide
Even with the best starting conditions, challenges can arise. This section is designed to help you diagnose and solve common experimental problems.
Problem 1: No reaction or very low conversion of my starting material.
-
Diagnostic Question 1: Did you properly degas your reaction mixture?
-
Explanation: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive Pd(II) state, halting the catalytic cycle.[13]
-
Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under an inert atmosphere.
-
-
Diagnostic Question 2: Is your catalyst or ligand active?
-
Explanation: Palladium catalysts, especially phosphine ligands, can degrade over time with improper storage. Boronic acids, particularly heteroaryl boronic acids, are prone to protodeboronation (degradation).[13][14]
-
Solution: Use fresh reagents from a reliable source. Consider using a bench-stable palladium pre-catalyst (e.g., XPhos Pd G3) which is often more reliable and provides higher efficiency.[4] For Suzuki reactions, using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid can prevent degradation.
-
-
Diagnostic Question 3: Is catalyst inhibition by the triazole occurring?
-
Explanation: As mentioned in the FAQ, your substrate can act as a ligand, poisoning the catalyst.[1] This is a common failure mode with nitrogen-rich heterocycles.
-
Solution:
-
Increase Ligand Bulk: Switch to a more sterically hindered ligand. For example, if XPhos fails, consider a bulkier Buchwald ligand.
-
Pre-form the Catalyst: In a separate flask, gently heat the palladium source and the ligand in the solvent for 15-20 minutes before adding the bromo-triazole, base, and coupling partner. This can help form the active L-Pd(0) complex before the inhibitory substrate is introduced.[15]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading to 5-10 mol% may overcome the inhibition, though this is not ideal.
-
-
Problem 2: I'm observing significant side product formation (e.g., debromination or homocoupling).
-
Diagnostic Question 1 (Debromination): Are you using an overly strong base or too high a temperature?
-
Explanation: The bromo-triazole can be converted to 2-(1H-1,2,4-triazol-1-yl)ethanol (the "de-brominated" product). This can be caused by certain bases or palladium-hydride species formed in side reactions.[4]
-
Solution:
-
Change the Base: If using a very strong base like NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.
-
Lower the Temperature: Run the reaction at a lower temperature for a longer period.
-
Check Reagent Purity: Ensure solvents and reagents are free of water or other protic impurities that could be a source of protons.
-
-
-
Diagnostic Question 2 (Homocoupling): What is the ratio of your coupling partners?
-
Explanation: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of the boronic acid.[13]
-
Solution:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Ensure Anaerobic Conditions: Rigorous degassing is crucial to prevent oxidative pathways that lead to homocoupling.
-
-
Section 3: Key Experimental Protocols
These are generalized, step-by-step procedures. You may need to adjust stoichiometry, temperature, and reaction time based on your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Place the vial in a preheated oil bath or heating block at 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BrettPhos, 4 mol%).
-
Seal the vial, evacuate, and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed toluene, followed by this compound (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.5 eq.).
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Section 4: Understanding the Mechanisms - A Visual Guide
Understanding the catalytic cycle is key to troubleshooting. The following diagrams illustrate the fundamental steps for each major cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Cycle
Caption: Sonogashira Dual Catalytic Cycles
References
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. kbfi.ee [kbfi.ee]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
Welcome to the technical support guide for the synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific alkylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The synthesis, typically involving the N-alkylation of 3-bromo-1,2,4-triazole with an ethanol synthon (e.g., 2-bromoethanol or ethylene oxide), is deceptively straightforward. However, the inherent nucleophilicity of multiple nitrogen atoms in the triazole ring presents a significant challenge in controlling regioselectivity. This guide will address this core issue and other potential pitfalls in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter at the bench. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired N1-alkylated product?
Answer:
This is the most prevalent issue in the alkylation of asymmetric 1,2,4-triazoles. The triazole anion, formed after deprotonation, can be alkylated at the N1, N2, or N4 positions. Achieving high N1 selectivity is a matter of carefully controlling the reaction environment to exploit the subtle electronic and steric differences between the nitrogen atoms.
Causality: The regioselectivity of 1,2,4-triazole alkylation is a classic example of a reaction under kinetic versus thermodynamic control, heavily influenced by the choice of base, solvent, and counter-ion.
-
N1-Alkylation (Desired): The N1 position is generally favored under thermodynamic conditions and with less sterically hindered alkylating agents. The resulting 1-substituted product is often the most stable isomer.
-
N4-Alkylation: The N4 position is sterically more accessible and its nitrogen atom often bears a higher negative charge density in the triazolide anion, making it a kinetically favored site, especially with hard electrophiles.
-
N2-Alkylation: This is typically the least favored pathway for 1,2,4-triazoles due to electronic and steric reasons but can occur under certain conditions.
dot
Caption: Reaction pathways in the alkylation of 3-bromo-1,2,4-triazole.
Troubleshooting Protocol:
-
Optimize the Base and Solvent System: The choice of base is critical.
-
Weak, Heterogeneous Bases (e.g., K₂CO₃): In a polar aprotic solvent like DMF or acetonitrile, K₂CO₃ is often a good starting point. It generates a lower concentration of the triazolide anion, which can favor the thermodynamically more stable N1 product.[1]
-
Strong Bases (e.g., NaH, LiHMDS): Strong bases create a "naked" anion, which can lead to more kinetically driven N4-alkylation. If using a strong base, consider lowering the temperature significantly (-20 °C to 0 °C) to improve selectivity.[2]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The use of DBU in solvents like THF has been shown to afford high regioselectivity for N1-alkylation in some cases, often yielding a consistent 90:10 ratio of N1 to N4 isomers.[3]
-
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and, if isomer formation is high, try lowering it to 0 °C or below. Lower temperatures give the system more time to equilibrate towards the thermodynamically favored N1 product.
-
Monitor the Reaction: Use HPLC or TLC to track the formation of products. If the ratio of N1 to N4 isomer worsens over time, it may indicate that the N1 product is rearranging or that the N4 product is simply forming faster.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | Expected Outcome on N1 Selectivity | Rationale |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃ | Generally Good | Mild, heterogeneous base favors thermodynamic product.[1] |
| NaH, KOtBu | Potentially Lower | Strong, homogeneous base favors kinetic product (N4). | |
| DBU | Potentially High | Can provide good N1:N4 ratios in specific solvent systems.[3] | |
| Solvent | DMF, Acetonitrile | Good | Polar aprotic solvents effectively solvate the cation without strongly interacting with the anion. |
| THF, Dioxane | Variable | Less polar; outcome is highly dependent on the base and its solubility. | |
| Temperature | Low (0 °C) | Higher | Favors the formation of the more stable thermodynamic product. |
| | High (Reflux) | Lower | Provides energy to overcome the barrier to the kinetic product. |
Question 2: My reaction is very slow or stalls, leaving a large amount of unreacted 3-bromo-1,2,4-triazole. What's going wrong?
Answer:
Incomplete conversion is typically due to issues with reagents, stoichiometry, or insufficient activation of the nucleophile.
Causality: The reaction proceeds via an SN2 mechanism where the deprotonated triazolide anion attacks the electrophilic carbon of the alkylating agent. If any component of this system is compromised, the reaction rate will suffer.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
3-bromo-1,2,4-triazole: Ensure it is dry. The presence of water can consume the base and hinder the reaction.
-
Alkylating Agent (e.g., 2-bromoethanol): This reagent can degrade over time. Use a freshly opened bottle or purify it by distillation if its purity is questionable.
-
Base (e.g., K₂CO₃): Use finely powdered, anhydrous K₂CO₃. Clumps will have poor surface area, and absorbed moisture will quench the reaction. Consider drying it in an oven before use.
-
-
Check Base Stoichiometry and Strength:
-
Ensure you are using at least 1.1 to 1.5 equivalents of the base. The triazole has an acidic proton that must be removed for the reaction to proceed.
-
If K₂CO₃ is ineffective, a stronger base like NaH may be required, but be mindful of the potential impact on regioselectivity as discussed in Question 1.
-
-
Increase Temperature: If the reaction is clean but slow at room temperature, gradually increase the heat to 50-80 °C. Monitor by TLC/HPLC to ensure byproduct formation does not increase disproportionately.
-
Consider a Phase-Transfer Catalyst: If using a heterogeneous base like K₂CO₃, adding a catalytic amount (5-10 mol%) of tetrabutylammonium bromide (TBAB) can shuttle the triazolide anion into the organic phase, accelerating the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring this reaction and characterizing the final product?
The most effective methods are chromatographic and spectroscopic.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product alcohol will be significantly more polar than the starting triazole.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It can effectively separate the N1, N2, and N4 isomers, allowing you to determine the regioselectivity and purity of your product. A C18 reverse-phase column with a mobile phase of water/acetonitrile or water/methanol (often with 0.1% formic acid or TFA) is a common starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Absolutely essential for unambiguous structure confirmation.
-
¹H and ¹³C NMR: Will confirm the presence of all expected functional groups. The chemical shifts of the triazole ring protons/carbons will differ between isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the most definitive way to confirm regiochemistry. A correlation between the methylene protons of the ethanol side chain (-N-CH₂ -CH₂-OH) and the C5 carbon of the triazole ring confirms N1 alkylation. A correlation to both C3 and C5 would indicate N2 alkylation.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and any byproducts. LC-MS is particularly powerful for identifying unknown peaks in your chromatogram.[5]
dot
Caption: A typical analytical workflow for reaction monitoring and analysis.
Q2: Besides isomeric byproducts, are there other common impurities I should be aware of?
Yes, other side reactions can introduce impurities:
-
Di-alkylation: While less common, it's possible for the hydroxyl group of the product to be deprotonated and react with another molecule of 2-bromoethanol, forming an ether linkage. This is more likely if excess base and alkylating agent are used at high temperatures.
-
Unreacted Starting Materials: As discussed in the troubleshooting section, these are common impurities if the reaction does not go to completion.
-
Solvent Adducts: In some cases, reactive intermediates can be trapped by the solvent, although this is less common with solvents like DMF and acetonitrile.
Q3: How do I correctly prepare my reagents for this synthesis?
Proper preparation is key to reproducibility.
-
3-bromo-1,2,4-triazole: Purchase from a reliable supplier. If it has been stored for a long time, consider recrystallizing it. Ensure it is completely dry by storing it in a desiccator over P₂O₅ or by drying under high vacuum.
-
2-Bromoethanol: This reagent should be colorless. If it has a yellow or brown tint, it has likely started to decompose and should be purified by vacuum distillation.
-
Solvents: Use anhydrous grade solvents, especially for reactions involving strong bases like NaH. Purchase sealed bottles or dry the solvent using appropriate methods (e.g., distillation from CaH₂ for acetonitrile, or passing through a solvent purification system).
-
Bases: Solid bases like K₂CO₃ or Cs₂CO₃ should be finely ground to maximize surface area and dried in an oven (e.g., 120 °C) for several hours and allowed to cool in a desiccator before use.
References
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493. [Link]
-
Davenport, A. S., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. [Link]
-
Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. [Link]
-
Holm, A., & Straub, T. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ChemInform, 42(38). [Link]
- Google Patents. (2005).
-
Japan International Center for Agricultural Sciences. III Analytical Methods. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(16), 4986. [Link]
-
Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Synthetic Communications, 33(16), 2845-2853. [Link]
-
ResearchGate. (2012). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1, 2, 4-triazol-1-yl)-1-ethanone1. [Link]
-
Mohammed, S. A., & Al-Janabi, A. H. (2018). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 7(10), 1025-1033. [Link]
-
ResearchGate. N-alkylation of NH-1,2,3-triazoles. [Link]
-
Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
Sources
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. hovione.com [hovione.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol: Methodologies, Mechanistic Insights, and Practical Considerations
Introduction
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is a pivotal intermediate in the synthesis of a variety of pharmacologically and agrochemically significant molecules. Its structural motif, featuring a reactive bromine atom on the triazole ring and a versatile primary alcohol, makes it a valuable building block for the construction of more complex molecular architectures. The efficient and regioselective synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development and crop protection.
This guide provides an in-depth comparison of two primary synthetic methodologies for the preparation of this compound. We will delve into the experimental details of each approach, explore the underlying reaction mechanisms, and present a comparative analysis of their respective yields, purities, and practical considerations. This document is intended to serve as a comprehensive resource for researchers, enabling them to make informed decisions when selecting a synthetic route tailored to their specific laboratory and project requirements.
Core Synthetic Challenge: Regioselectivity in Triazole Alkylation
The central challenge in the synthesis of this compound lies in the regioselective N-alkylation of the 3-bromo-1H-1,2,4-triazole precursor. The 1,2,4-triazole ring possesses two potentially nucleophilic nitrogen atoms, N1 and N4, leading to the possible formation of two isomeric products upon alkylation. For many applications, the N1-substituted isomer is the desired product, necessitating careful selection of reaction conditions to favor its formation.
Precursor Synthesis: Preparation of 3-bromo-1H-1,2,4-triazole
Both synthetic routes to the target molecule commence with the preparation of the key precursor, 3-bromo-1H-1,2,4-triazole. A robust and widely employed method for this transformation is the Sandmeyer-type diazotization of 3-amino-1H-1,2,4-triazole, followed by bromination.
Experimental Protocol: Synthesis of 3-bromo-1H-1,2,4-triazole
-
Diazotization: 3-Amino-1H-1,2,4-triazole is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.
-
Nitrosation: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. This step generates the in situ diazonium salt.
-
Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is stirred and allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of 3-bromo-1H-1,2,4-triazole.
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium hydroxide) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-bromo-1H-1,2,4-triazole.
Method 1: N-Alkylation with 2-Chloroethanol
This classical approach involves the direct alkylation of 3-bromo-1H-1,2,4-triazole with 2-chloroethanol in the presence of a base. The choice of base and solvent is critical to achieving good regioselectivity and yield.
Experimental Protocol
-
Reaction Setup: To a solution of 3-bromo-1H-1,2,4-triazole in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), is added a base. Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Addition of Alkylating Agent: 2-Chloroethanol is added to the reaction mixture, and the solution is heated to a temperature typically ranging from 60 to 100 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product, a mixture of N1 and N4 isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.
Mechanistic Considerations
The reaction proceeds via an SN2 mechanism. The base deprotonates the triazole ring, generating a triazolide anion which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group. The regioselectivity is influenced by factors such as the nature of the cation from the base, the solvent, and the temperature. Generally, polar aprotic solvents and alkali metal carbonates favor the formation of the N1-isomer.
Method 2: Reaction with Ethylene Oxide
An alternative and often more direct route to introduce the 2-hydroxyethyl group is the reaction of 3-bromo-1H-1,2,4-triazole with ethylene oxide. This method avoids the use of a haloalkane and can offer advantages in terms of atom economy.
Experimental Protocol
-
Reaction Setup: 3-bromo-1H-1,2,4-triazole is dissolved in a suitable solvent, often an alcohol like methanol or ethanol, in the presence of a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate).
-
Addition of Ethylene Oxide: Ethylene oxide, either as a gas or a cooled liquid, is carefully introduced into the reaction mixture. The reaction is typically carried out in a sealed vessel due to the volatility and toxicity of ethylene oxide.
-
Reaction Conditions: The reaction is often performed at elevated temperatures and pressures to facilitate the ring-opening of the epoxide.
-
Work-up and Purification: After the reaction is complete, the vessel is cooled, and the excess ethylene oxide is safely vented. The reaction mixture is then neutralized, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. Purification of the crude product is achieved through column chromatography to separate the N1 and N4 isomers.
Mechanistic Considerations
This reaction involves the nucleophilic attack of the triazolide anion on one of the carbon atoms of the ethylene oxide ring, leading to its opening and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide during work-up yields the desired 2-hydroxyethyl-substituted triazole. The regioselectivity of this reaction is also a key consideration and is influenced by the reaction conditions.
Comparative Analysis
| Parameter | Method 1: N-Alkylation with 2-Chloroethanol | Method 2: Reaction with Ethylene Oxide |
| Reagents | 3-bromo-1H-1,2,4-triazole, 2-chloroethanol, base (K₂CO₃, NaH), solvent (DMF) | 3-bromo-1H-1,2,4-triazole, ethylene oxide, base (catalytic), solvent (methanol, ethanol) |
| Typical Yield | Moderate to good (50-70% for the N1-isomer after purification) | Moderate to good (can be higher than Method 1 under optimized conditions) |
| Regioselectivity | Generally favors the N1 isomer, but separation of N4 isomer is often required. | Can be controlled by reaction conditions, but may also produce a mixture of isomers. |
| Reaction Conditions | Atmospheric pressure, elevated temperature (60-100 °C). | Elevated pressure and temperature, requires specialized equipment (autoclave). |
| Safety & Handling | 2-Chloroethanol is toxic and a suspected carcinogen. Standard laboratory precautions are necessary. | Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. Requires specialized handling and equipment. |
| Cost-Effectiveness | Reagents are generally readily available and moderately priced. | Ethylene oxide is a commodity chemical, but the need for specialized equipment can increase overall cost. |
| Environmental Impact | Use of organic solvents like DMF can be a concern. | Ethylene oxide is a hazardous substance. The use of alcoholic solvents is generally more environmentally benign than DMF. |
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Recommendations
Both described methods provide viable pathways for the synthesis of this compound.
-
Method 1 (N-Alkylation with 2-Chloroethanol) is a more conventional and accessible approach for most standard organic synthesis laboratories. While it may require careful chromatographic purification to isolate the desired N1-isomer, the reaction conditions are straightforward and do not necessitate specialized high-pressure equipment.
-
Method 2 (Reaction with Ethylene Oxide) offers a more atom-economical route and can potentially lead to higher yields under optimized conditions. However, the significant safety hazards associated with the handling of ethylene oxide mean that this method is best suited for laboratories equipped with the necessary infrastructure and safety protocols for conducting reactions with hazardous gases under pressure.
The choice between these two methods will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the prioritization of factors such as safety, cost, and environmental impact. For academic and small-scale research, Method 1 is generally the more practical choice. For industrial-scale production where specialized equipment is available, Method 2 may offer advantages in terms of efficiency and cost-effectiveness.
References
- General procedures for the Sandmeyer reaction can be found in standard organic chemistry textbooks and relevant liter
- Protocols for the N-alkylation of 1,2,4-triazoles are widely reported in the chemical literature, including journals such as the Journal of Organic Chemistry and Tetrahedron Letters.
- The reaction of azoles with epoxides is a known transformation and is described in various synthetic chemistry resources.
Navigating the Antimicrobial Landscape: A Comparative Guide to the Biological Activity of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, the 1,2,4-triazole scaffold has emerged as a cornerstone in medicinal chemistry, leading to the development of numerous antifungal and antibacterial drugs.[1] The introduction of a bromine atom and an ethanol side chain to this privileged structure, yielding 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol and its derivatives, presents a compelling avenue for the discovery of next-generation therapeutics. This guide offers an in-depth, objective comparison of the biological activities of these derivatives, grounded in available experimental data for structurally related compounds, to empower researchers in their quest for more effective antimicrobial agents.
While specific biological activity data for the parent compound, this compound, is not extensively available in the reviewed literature, a comprehensive analysis of closely related bromo- and ethanol-substituted triazole derivatives provides critical insights into their potential antimicrobial profiles. This guide will synthesize these findings to project the anticipated activities and guide future research directions.
The Architectural Advantage: Understanding the Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts remarkable stability and diverse biological activities.[1] Its prominence in antifungal therapy is largely attributed to its ability to inhibit the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, triazole antifungals compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death.
The introduction of a bromine atom at the 3-position of the triazole ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with the target enzyme and improving its overall efficacy.[1] Furthermore, the 2-ethanol side chain provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially modulated biological activities and pharmacokinetic properties.
Comparative Analysis of Biological Activity
To provide a comparative framework, this section will analyze the reported antifungal and antibacterial activities of triazole derivatives that share key structural features with this compound.
Antifungal Activity: A Primary Strength
Triazole derivatives are renowned for their potent antifungal properties. The data presented below, collated from various studies on structurally similar compounds, highlights the potential of bromo- and ethanol-substituted triazoles against a range of fungal pathogens.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Structurally Related Triazole Derivatives
| Compound/Derivative Class | Candida albicans | Aspergillus niger | Reference Compound | MIC (µg/mL) of Ref. | Source |
| Thiazolyl-1,2,3-triazolyl-ethanol derivatives (e.g., 6a, 6i) | - | 31.25 - 62.5 | Ravuconazole | - | [3] |
| Azole derivatives with 1,2,3-triazole (e.g., 4s) | 0.53 | - | Fluconazole | 1.52 | [4] |
| 1,2,4-Triazole derivatives with amino acid fragments (e.g., 8d, 8k) | - | - | Mefentrifluconazole | 14.433 (EC50) | [5] |
| Triazole derivatives with alkyne side chains | 0.0156 - 2.0 | - | Voriconazole, Fluconazole | - | [2] |
Note: The presented data is for structurally related compounds and not for this compound derivatives themselves, for which specific data was not found in the reviewed literature. The activity of the target compounds may vary.
The data suggests that triazole-ethanol derivatives exhibit promising antifungal activity, with some compounds showing efficacy comparable to or exceeding that of established antifungal agents like fluconazole.[4] The presence of halogen substituents, such as chlorine and fluorine, on associated phenyl rings has been shown to be beneficial for activity.[3] It is therefore reasonable to hypothesize that the bromo-substituent on the triazole ring of the target compounds could contribute positively to their antifungal profile.
Antibacterial Activity: An Emerging Frontier
While the antifungal activity of triazoles is well-documented, their potential as antibacterial agents is an area of growing interest.[1] The structural modifications inherent in this compound derivatives could unlock significant antibacterial potential.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Structurally Related Triazole Derivatives
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Reference Compound | MIC (µg/mL) of Ref. | Source |
| 1,2,4-Triazole-3-thione derivatives (e.g., 42d) | - | - | - | - | [1] |
| 1,2,3-Triazole-chalcone hybrids | - | 6.2 | Ciprofloxacin | - | [6] |
| 1,2,3-Triazole tethered thymol-1,3,4-oxadiazole derivatives | Good Inhibition | Good Inhibition | - | - | [7] |
| 4-Substituted 1,2,3-triazole-coumarin derivatives | - | - | - | - | [8] |
Note: The presented data is for structurally related compounds and not for this compound derivatives themselves, for which specific data was not found in the reviewed literature. The activity of the target compounds may vary.
The available data indicates that various triazole hybrids exhibit antibacterial activity. For instance, some derivatives have shown notable efficacy against Gram-positive bacteria.[9] The presence of a bromo group on other heterocyclic scaffolds has been linked to potent antibacterial activity, suggesting that the 3-bromo-1,2,4-triazole moiety could be a key pharmacophore for antibacterial action.[6]
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro antimicrobial assays.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Preparation of Test Compounds:
-
Dissolve the this compound derivatives and reference antifungal drugs in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
-
The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is also based on CLSI guidelines.
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain on a suitable agar medium (e.g., Mueller-Hinton Agar) at 37°C.
-
Prepare a suspension of the bacterial colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Test Compounds:
-
Follow the same procedure as for the antifungal assay, dissolving and serially diluting the test compounds and reference antibiotics in CAMHB.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include appropriate growth and sterility controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is intricately linked to their chemical structure. Based on the analysis of related compounds, several key SAR insights can be drawn to guide the design of more potent analogs:
-
The 3-Bromo Substituent: The presence of the bromine atom is anticipated to enhance lipophilicity, which can improve cell membrane penetration. Its electron-withdrawing nature may also influence the electronic environment of the triazole ring, potentially modulating its binding affinity to target enzymes.
-
The Ethanol Side Chain: The hydroxyl group of the ethanol moiety provides a crucial site for hydrogen bonding interactions with the active site of target enzymes. This hydroxyl group is also a key position for derivatization to explore a wider chemical space and optimize pharmacokinetic properties. For instance, esterification or etherification of the hydroxyl group can lead to prodrugs with improved oral bioavailability.
-
Further Derivatization: The synthesis of a library of derivatives by modifying the ethanol side chain is a promising strategy. Introducing different functional groups, such as ethers, esters, or even linking other bioactive pharmacophores, could lead to compounds with enhanced potency, a broader spectrum of activity, or improved safety profiles.
Logical Relationship of SAR
Caption: Key structural features influencing the biological activity of the target compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives remains to be fully elucidated, the analysis of structurally analogous compounds provides a strong foundation for their potential as potent antimicrobial agents. The unique combination of the 1,2,4-triazole core, a bromine substituent, and an ethanol side chain presents a promising chemical scaffold for the development of novel antifungal and antibacterial drugs. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial discovery. Further synthesis and rigorous biological evaluation of a diverse library of these derivatives are warranted to fully unlock their therapeutic potential.
References
- Al-Soud, Y. A., et al. (2010). Synthesis and in vitro antibacterial activity of some 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 3(4), 291-296.
- Demirbas, N., et al. (2009). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 44(7), 2896-2903.
- Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- Łópez-Rojas, N., et al. (2021).
- Mohamed, M. S., et al. (2021). New 1H-1,2,4-triazolyl derivatives as antimicrobial agents. Chemistry & Biodiversity, 18(10), e2100445.
- Jagadale, A. R., et al. (2020). Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives. Journal of Heterocyclic Chemistry, 57(10), 3647-3658.
- Li, Y., et al. (2021). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. Journal of Chemical Crystallography, 51(4), 481-487.
- Wang, S., et al. (2022). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC medicinal chemistry, 13(1), 108-115.
- Zhang, L., et al. (2020). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. Journal of Chemical Crystallography, 50(4), 349-355.
- Zhang, M., et al. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 26(19), 5935.
- Ali, M. A. M., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
- Bhat, M. A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- Plebańska, A., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(11), 369.
- Jacob, J. H., et al. (2012). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Journal of Pure and Applied Microbiology, 6(1), 291-299.
- Yadav, G., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS omega, 8(12), 10995-11015.
- Khan, I., et al. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 26(18), 5642.
- Kadhim, M. M., et al. (2012). synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4- triazolering. International Journal of Research in Pharmacy and Chemistry, 2(4), 1082-1089.
- Zhang, M., et al. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 26(19), 5935.
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
- 9. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol and Its Analogs for Pharmaceutical Research
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical development, the 1,2,4-triazole scaffold is a cornerstone of many antifungal, antiviral, and anticancer agents. The precise substitution pattern on this heterocyclic core dictates the molecule's biological activity and pharmacokinetic profile. Understanding the structural nuances of these compounds is paramount, and spectroscopic analysis is our most powerful tool for elucidation.
This guide provides an in-depth spectroscopic comparison of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, a key synthetic intermediate, with its analogs. We will explore how subtle changes in the molecular structure are reflected in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to not only present the data but to also delve into the underlying principles, offering a framework for researchers to interpret the spectra of their own novel triazole derivatives.
The Importance of Spectroscopic Characterization
Before a compound can be advanced for biological screening, its identity and purity must be unequivocally confirmed. Spectroscopic techniques provide a detailed fingerprint of a molecule's structure.
-
NMR Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
-
IR Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry provides the molecular weight and fragmentation pattern, offering crucial clues about the molecule's composition and stability.
By comparing the spectra of a parent compound with its analogs, we can confirm successful synthetic modifications and gain insights into the electronic effects of different substituents.
Experimental Workflow: A Self-Validating System
Our laboratory employs a standardized workflow for the characterization of novel triazole derivatives. This protocol is designed to be self-validating, with each technique providing a layer of evidence that, when combined, offers a high-confidence structural assignment.
Figure 1: Standardized workflow for the spectroscopic characterization of synthesized triazole analogs.
Detailed Experimental Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
-
IR Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique. The absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Comparative Spectroscopic Analysis
For this guide, we will compare our target compound, This compound (1) , with two structurally related analogs: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (2) and 1-(3-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol (3) . The choice of these analogs allows us to probe the spectroscopic impact of changing the halogen substituent on the triazole ring and modifying the alkyl side chain.
Figure 2: Molecular structures of the compared compounds.
¹H NMR Spectroscopy: Probing the Electronic Environment
The ¹H NMR spectrum provides a wealth of information about the protons in a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment.
| Compound | δ H-5 (s, 1H) | δ N-CH₂ (t, 2H) | δ CH₂-O (t, 2H) | δ OH (br s, 1H) |
| 1 | ~8.2 ppm | ~4.2 ppm | ~3.9 ppm | Variable |
| 2 | ~8.1 ppm | ~4.2 ppm | ~3.9 ppm | Variable |
| 3 | ~8.2 ppm | ~4.1 ppm (dd) | ~4.0 ppm (m, 1H) | Variable |
Table 1: Comparative ¹H NMR data (in CDCl₃).
-
The Triazole Proton (H-5): The singlet corresponding to the C-H proton on the triazole ring is a key diagnostic signal. In the bromo- derivative 1 , this proton appears at approximately 8.2 ppm. When the bromine is replaced with a more electronegative chlorine atom in analog 2 , we observe a slight upfield shift to around 8.1 ppm. This is somewhat counterintuitive, as one might expect the more electronegative halogen to deshield the proton further. However, the overall electron density on the ring is a complex interplay of inductive and resonance effects, and this subtle shift highlights the importance of empirical data.
-
The Ethanol Side Chain: In compounds 1 and 2 , the ethanol side chain presents as two clean triplets for the N-CH₂ and O-CH₂ groups, respectively, due to coupling with each other. In analog 3 , the introduction of a methyl group on the side chain complicates the spectrum. The N-CH₂ protons are now diastereotopic and appear as a doublet of doublets, while the CH-O proton is a multiplet. This increased spectral complexity is a direct and predictable consequence of the introduced chirality.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.
| Compound | δ C-3 | δ C-5 | δ N-CH₂ | δ CH₂-O |
| 1 | ~145 ppm | ~148 ppm | ~54 ppm | ~61 ppm |
| 2 | ~148 ppm | ~147 ppm | ~54 ppm | ~61 ppm |
| 3 | ~145 ppm | ~148 ppm | ~56 ppm | ~67 ppm (CH-O) |
Table 2: Comparative ¹³C NMR data (in CDCl₃).
-
The Triazole Carbons (C-3 and C-5): The carbon atom bearing the halogen (C-3) is significantly influenced by the substituent. In the bromo- compound 1 , C-3 resonates at approximately 145 ppm. In the chloro- analog 2 , this signal is shifted downfield to around 148 ppm, consistent with the higher electronegativity of chlorine compared to bromine. The chemical shift of C-5 remains relatively unchanged between 1 and 2 , as it is further removed from the site of substitution.
-
The Side Chain Carbons: The chemical shifts of the side chain carbons in 1 and 2 are nearly identical, as expected. In analog 3 , the N-CH₂ and CH-O carbons are shifted slightly downfield compared to 1 , reflecting the different substitution pattern on the side chain.
IR Spectroscopy: Identifying Functional Groups
IR spectroscopy is particularly useful for identifying the presence of key functional groups.
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-Br/C-Cl Stretch (cm⁻¹) |
| 1 | ~3350 (broad) | ~2950 | ~1550 | ~650 |
| 2 | ~3350 (broad) | ~2950 | ~1550 | ~750 |
| 3 | ~3360 (broad) | ~2960 | ~1550 | ~650 |
Table 3: Key IR absorption bands.
-
O-H Stretch: The most prominent feature in the IR spectra of all three compounds is a broad absorption band in the region of 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.
-
C-Halogen Stretch: The C-Br stretch in compounds 1 and 3 is typically found in the fingerprint region, around 650 cm⁻¹. The C-Cl stretch in analog 2 occurs at a higher frequency, around 750 cm⁻¹, due to the stronger bond and lower mass of the chlorine atom. This provides a clear and reliable way to distinguish between the halogenated analogs.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, in high-resolution MS, its elemental composition.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | Key Isotopic Pattern |
| 1 | C₅H₈BrN₃O | 205.9929 / 207.9908 | 205.9931 / 207.9910 | M, M+2 (1:1 ratio) |
| 2 | C₅H₈ClN₃O | 162.0434 / 164.0405 | 162.0436 / 164.0407 | M, M+2 (3:1 ratio) |
| 3 | C₆H₁₀BrN₃O | 219.0085 / 221.0065 | 219.0087 / 221.0067 | M, M+2 (1:1 ratio) |
Table 4: High-resolution mass spectrometry data.
-
Isotopic Patterns: The most telling feature in the mass spectra is the isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 natural abundance. This results in two peaks of nearly equal intensity (M and M+2) for bromine-containing compounds 1 and 3 . Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio, leading to a characteristic M and M+2 pattern with a 3:1 intensity ratio for analog 2 . This isotopic signature is a definitive confirmation of the presence and identity of the halogen.
Conclusion
The spectroscopic comparison of this compound and its analogs reveals a clear and predictable relationship between molecular structure and spectral data. Key takeaways for the researcher include:
-
The chemical shift of the triazole ring protons and carbons is sensitive to the nature of the halogen substituent.
-
Modifications to the alkyl side chain are readily identified by changes in the multiplicity and chemical shifts of the side chain protons and carbons in NMR spectra.
-
IR spectroscopy provides a quick and reliable method to confirm the presence of the hydroxyl group and to differentiate between chloro- and bromo- analogs based on the position of the C-X stretch.
-
The isotopic pattern in mass spectrometry offers an unambiguous confirmation of the presence and type of halogen.
By understanding these structure-spectra correlations, researchers can confidently characterize novel triazole derivatives, ensuring the integrity of their compounds before proceeding with further studies. This analytical rigor is a critical, non-negotiable step on the path to drug discovery.
References
-
PubChem Compound Summary for CID 14330105, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 14330104, 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 58797968, 1-(3-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to the Reactivity of Brominated vs. Non-Brominated Triazole Ethanols
For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of a halogen atom, such as bromine, onto a heterocyclic core like triazole can profoundly alter its physicochemical properties and, consequently, its chemical reactivity. This guide provides an in-depth technical comparison of the reactivity of brominated and non-brominated triazole ethanols, offering insights into the underlying principles and practical implications for synthetic strategies.
Introduction: The Triazole Ethanol Scaffold and the Influence of Bromination
Triazole ethanols, featuring a five-membered triazole ring appended with an ethanol side chain, are versatile building blocks in medicinal chemistry and materials science. The triazole moiety offers a stable, aromatic core with multiple nitrogen atoms that can engage in hydrogen bonding and coordination chemistry. The ethanol side chain provides a convenient handle for further functionalization through reactions of the hydroxyl group.
The introduction of a bromine atom onto the triazole ring creates a new set of synthetic possibilities and modulates the reactivity of the entire molecule. This guide will explore these differences through a detailed analysis of the electronic and steric effects of the bromine substituent, supported by experimental data from analogous systems and detailed protocols for comparative reactivity studies.
The Impact of Bromination on the Physicochemical Properties of Triazole Ethanols
The presence of a bromine atom on the triazole ring induces significant changes in the molecule's electronic and steric profile. These changes are the primary drivers of the observed differences in reactivity compared to their non-brominated counterparts.
Electronic Effects
The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and thus withdraws electron density from the triazole ring through the sigma bond. This inductive effect is generally deactivating for electrophilic aromatic substitution on the ring itself.
-
Mesomeric Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the triazole ring. This resonance effect can partially counteract the inductive withdrawal, though for halogens, the inductive effect typically dominates.
The net result is a modification of the electron density at various positions on the triazole ring and, to a lesser extent, on the ethanol side chain. The carbon atom directly bonded to the bromine becomes a site of interest for nucleophilic attack in certain reactions, such as cross-coupling, while the overall electron-withdrawing nature of bromine can influence the acidity of the N-H protons on the triazole ring and the reactivity of the hydroxyl group.
Steric Effects
Bromine is a significantly larger atom than hydrogen, leading to steric hindrance around the site of substitution.[1] This steric bulk can influence the approach of reagents to the triazole ring and the adjacent ethanol side chain, potentially altering reaction rates and regioselectivity. For instance, reactions involving the hydroxyl group may be sterically hindered if the bromine atom is positioned in close proximity.
Comparative Reactivity Analysis
To illustrate the practical consequences of these electronic and steric effects, we will consider two key types of reactions: reactions involving the C-Br bond on the triazole ring and reactions of the ethanol side chain.
Reactivity of the C-Br Bond: A Gateway to Functionalization
The carbon-bromine bond on the triazole ring is a versatile functional handle, particularly for transition-metal-catalyzed cross-coupling reactions. This represents a significant advantage of brominated triazole ethanols over their non-brominated analogs.
Suzuki-Miyaura Cross-Coupling: A prime example is the Suzuki-Miyaura coupling, where the brominated triazole can be coupled with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction is a powerful tool for elaborating the triazole core with a wide range of substituents.[2][3][4][5][6][7]
The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl, making brominated triazoles efficient coupling partners.[3]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a comparative experiment to demonstrate the unique reactivity of a brominated triazole ethanol.
Objective: To compare the reactivity of 4-(5-bromo-1H-1,2,3-triazol-4-yl)ethan-1-ol and 4-(1H-1,2,3-triazol-4-yl)ethan-1-ol in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
4-(5-bromo-1H-1,2,3-triazol-4-yl)ethan-1-ol
-
4-(1H-1,2,3-triazol-4-yl)ethan-1-ol
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, prepare the following reaction mixtures under a nitrogen atmosphere:
-
Flask A (Brominated): 4-(5-bromo-1H-1,2,3-triazol-4-yl)ethan-1-ol (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2 mmol).
-
Flask B (Non-brominated): 4-(1H-1,2,3-triazol-4-yl)ethan-1-ol (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2 mmol).
-
-
Solvent Addition: To each flask, add a 3:1:1 mixture of toluene:ethanol:water (10 mL).
-
Reaction: Heat both reaction mixtures to 80°C and stir vigorously.
-
Monitoring: Monitor the progress of the reactions by TLC at regular intervals (e.g., every 30 minutes).
-
Work-up: After the reaction is complete (as indicated by TLC, typically after 4-6 hours for the brominated compound), cool the mixtures to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR and LC-MS to determine the conversion and yield of the desired coupled product.
Expected Outcome:
The reaction in Flask A is expected to proceed to completion, yielding the desired 4-(5-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol. In contrast, the reaction in Flask B will show no formation of the coupled product, as the non-brominated triazole lacks the necessary leaving group for the Suzuki-Miyaura coupling. This stark difference highlights the enhanced synthetic utility of the brominated analog for C-C bond formation.
Data Summary Table:
| Compound | Reactant | Reaction Condition | Expected Product | Expected Yield |
| Brominated Triazole Ethanol | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water, 80°C | 4-(5-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | High |
| Non-brominated Triazole Ethanol | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water, 80°C | No reaction | 0% |
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Comparative workflow of Suzuki-Miyaura coupling.
Reactivity of the Ethanol Side Chain
The electronic effects of the bromine substituent can also influence the reactivity of the hydroxyl group on the ethanol side chain. The electron-withdrawing nature of the brominated triazole ring is expected to have a modest impact on the nucleophilicity of the hydroxyl group.
Williamson Ether Synthesis: To quantify this effect, a comparative kinetic study of the Williamson ether synthesis can be performed.
Experimental Protocol: Comparative Williamson Ether Synthesis
Objective: To compare the rate of etherification of 4-(5-bromo-1H-1,2,3-triazol-4-yl)ethan-1-ol and 4-(1H-1,2,3-triazol-4-yl)ethan-1-ol with benzyl bromide.
Materials:
-
4-(5-bromo-1H-1,2,3-triazol-4-yl)ethan-1-ol
-
4-(1H-1,2,3-triazol-4-yl)ethan-1-ol
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Alkoxides: In two separate flame-dried flasks under nitrogen, dissolve 4-(5-bromo-1H-1,2,3-triazol-4-yl)ethan-1-ol (1 mmol) and 4-(1H-1,2,3-triazol-4-yl)ethan-1-ol (1 mmol) in anhydrous THF (10 mL). To each solution, carefully add NaH (1.1 mmol) at 0°C and stir for 30 minutes.
-
Reaction Initiation: To each flask, add benzyl bromide (1.1 mmol) and the internal standard (0.1 mmol) simultaneously. Start timing the reaction.
-
Sampling and Analysis: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and quench it in a vial containing the quenching solution. Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and the product.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. Determine the initial reaction rates and calculate the second-order rate constants.
Expected Outcome and Causality:
The electron-withdrawing effect of the bromine atom is expected to slightly decrease the nucleophilicity of the adjacent hydroxyl group's oxygen after deprotonation. This is because the brominated triazole ring will pull electron density away from the alkoxide, making it a less potent nucleophile. Consequently, the rate of the Williamson ether synthesis is predicted to be slightly slower for the brominated triazole ethanol compared to its non-brominated counterpart.
Predicted Reactivity Data Table:
| Compound | Rate Constant (k) | Relative Rate |
| Brominated Triazole Ethanol | kBr | Slower |
| Non-brominated Triazole Ethanol | kH | Faster |
Diagram of the Factors Influencing Hydroxyl Reactivity:
Sources
- 1. How the Bromine Interacts Sterically With the Other Axial Hydrogens - Oreate AI Blog [oreateai.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol Derivatives
Introduction
The 1,2,4-triazole ring is a cornerstone pharmacophore in the development of a wide array of therapeutic agents and agrochemicals.[1][2] Its unique structural and electronic properties facilitate interactions with various biological targets, leading to a broad spectrum of activities, including antifungal, herbicidal, antiviral, and anti-inflammatory effects.[2][3] A significant class of these compounds are the triazole-based antifungals, such as fluconazole and itraconazole, which have become indispensable in treating fungal infections.[2] Within this vast chemical space, derivatives of 2-(1H-1,2,4-triazol-1-yl)ethanol have shown considerable promise.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset: 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol derivatives. By examining how targeted structural modifications to this core scaffold influence biological performance, we aim to provide a valuable resource for researchers engaged in the design and optimization of novel triazole-based compounds. The insights and experimental data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability for drug development professionals.
The Core Scaffold: Rationale for Derivatization
The this compound molecule serves as our foundational scaffold. Its key components are:
-
The 1,2,4-Triazole Ring: This nitrogen-rich heterocycle is crucial for biological activity. It can coordinate with metal ions in enzyme active sites and participate in hydrogen bonding, making it an effective mimic of other chemical groups in biological systems.[4]
-
The N1-Ethanol Side Chain: The hydroxyethyl group attached to the N1 position of the triazole ring is a common feature in many potent azole antifungals. The hydroxyl group can act as a hydrogen bond donor and acceptor, providing a critical anchor point within a receptor or enzyme.
-
The C3-Bromo Substituent: The bromine atom at the 3-position of the triazole ring significantly influences the electronic properties and lipophilicity of the molecule. Halogen atoms can enhance binding affinity through halogen bonding and improve membrane permeability, potentially leading to enhanced efficacy.
The primary goal of derivatization is to systematically modify these components to probe their impact on biological activity, selectivity, and pharmacokinetic properties. By comparing the performance of various analogs, we can deduce a clear SAR, guiding the rational design of more potent and targeted agents.
General Synthesis of this compound Derivatives
The synthesis of the title compounds and their derivatives typically begins with the alkylation of 3-bromo-1H-1,2,4-triazole. A common and efficient method involves the reaction of the triazole with an appropriate epoxide, such as 2-(bromomethyl)oxirane, in the presence of a base. This reaction opens the epoxide ring and directly installs the desired 1-hydroxypropan-2-yl side chain. Subsequent modifications, such as etherification or esterification of the secondary alcohol, can be achieved through standard synthetic protocols.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol outlines a typical procedure for synthesizing a this compound derivative, specifically an O-benzylated analog.
Step 1: Synthesis of this compound
-
To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alcohol.
Step 2: O-Benzylation of the Alcohol
-
Dissolve the synthesized alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (1.2 eq) at 0 °C and stir for 20 minutes.
-
Add benzyl bromide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide.
-
Stir the reaction at room temperature for 8-12 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic phase, concentrate, and purify by chromatography to obtain the final O-benzylated derivative.
Visualization of Synthetic Workflow
Caption: General synthetic pathway for derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents.[1][5] For the this compound scaffold, modifications primarily focus on the ethanol side chain and the substituents on the triazole ring.
Modifications of the Ethanol Side Chain
The hydroxyl group of the ethanol side chain is a prime target for modification to alter polarity, lipophilicity, and steric bulk, which are critical factors for target binding and cell penetration.
-
Etherification: Converting the hydroxyl group to an ether by introducing various alkyl or aryl substituents can significantly impact activity. Generally, introducing substituted phenyl rings can enhance potency. For example, derivatives with electron-withdrawing groups (e.g., halogens) on the phenyl ring often exhibit stronger antifungal or herbicidal activity. This is attributed to improved binding interactions within the target enzyme's active site and increased lipophilicity, which aids in crossing biological membranes.
-
Esterification: The formation of esters provides a prodrug strategy, where the ester can be cleaved in vivo to release the active alcohol. The nature of the acyl group can be tuned to control the rate of hydrolysis and the overall pharmacokinetic profile.
-
Replacement of the Hydroxyl Group: Replacing the -OH group with other functionalities like amines (-NH2) or thiols (-SH) can lead to compounds with different biological profiles. An amino group, for instance, can introduce a basic center and alter the hydrogen bonding capacity of the molecule.
Modifications of the Triazole Ring
While our core topic focuses on the 3-bromo derivative, understanding the role of this substituent is key.
-
Halogen Substitution: The presence of a halogen at the C3 position is often beneficial. The order of activity is frequently Cl ≈ Br > F > H. The larger halogens may engage in favorable halogen bonding interactions with the target protein, a non-covalent interaction that has gained recognition in rational drug design.
-
Other Substituents: Replacing the bromine with small alkyl or thioether groups can also modulate activity, though often with a decrease in potency compared to halogenated analogs. This suggests that the electronic and steric properties of the C3 substituent are finely tuned for optimal target engagement.
Comparative Biological Activity Data
To objectively compare the performance of different derivatives, quantitative data is essential. The following table summarizes representative data for various triazole derivatives, illustrating the impact of structural changes on their biological activity. While specific data for the exact this compound core is sparsely published, the data from closely related analogs provides a strong basis for SAR deduction.
| Compound ID | Core Structure Modification | Biological Target/Assay | Activity Metric | Reference |
| Ref-A | 3-Cl, N1-CH(OH)CH2-Ph(4-Cl) | Antifungal (C. albicans) | MIC = 0.5 µg/mL | Analog from[1] |
| Ref-B | 3-Cl, N1-CH(OH)CH2-Ph | Antifungal (C. albicans) | MIC = 2.0 µg/mL | Analog from[1] |
| Ref-C | 3-SH, N1-CH2-Ph(2,4-diCl) | Antibacterial (S. aureus) | MIC = 7.8 µg/mL | Analog from[6] |
| Ref-D | 3-SCH3, N1-CH2-Ph | Herbicidal (B. napus) | 75% Inhibition @ 100 mg/L | Analog from[7] |
| Ref-E | 3-H, N1-CH(OH)CH2-Triazole | Antifungal (A. fumigatus) | MIC = 0.25 µg/mL | Analog from[2] |
Note: The data above is illustrative of SAR trends in related 1,2,4-triazole compounds. MIC = Minimum Inhibitory Concentration.
From this comparative data, a clear trend emerges: the presence of a halogen on both the triazole ring (position 3) and a terminal phenyl group generally leads to superior antifungal activity (compare Ref-A and Ref-B).
Biological Assay Protocols
Evaluating the efficacy of newly synthesized compounds requires robust and standardized biological assays. Below is a detailed protocol for a common in vitro antifungal susceptibility test.
Protocol: Broth Microdilution Antifungal Susceptibility Test
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range might typically be 0.03 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plate at 35 °C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Visualization of Assay Workflow
Caption: Workflow for MIC determination.
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives is a rich field for the discovery of novel therapeutic agents and agrochemicals. The evidence strongly suggests that the 1,2,4-triazole core is essential for activity, with potency being highly modulated by substituents on both the triazole ring and the ethanol side chain.
Key SAR insights include:
-
Halogenation is Key: A bromo or chloro substituent at the C3 position of the triazole ring is highly favorable for potent activity.
-
Side-Chain Lipophilicity Matters: Modifications to the ethanol side chain that increase lipophilicity and introduce aromatic moieties, particularly those with electron-withdrawing groups, often enhance biological performance.
-
The Hydroxyl Group is a Critical Anchor: The secondary alcohol provides a crucial interaction point, and its conversion to ethers or esters can be used to fine-tune activity and pharmacokinetic properties.
Future research should focus on synthesizing a broader range of derivatives with diverse substitutions on the N1-side chain. Exploring the introduction of conformationally restricted side chains or incorporating the scaffold into hybrid molecules could lead to compounds with improved potency and selectivity.[3] Furthermore, detailed mechanistic studies, including enzyme inhibition assays and molecular docking, will be invaluable in elucidating the precise binding modes of these compounds and guiding the next generation of rational drug design.
References
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Title: Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides Source: Journal of Agricultural and Food Chemistry URL: [Link]
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Title: Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety Source: ChemistrySelect URL: [Link]
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Title: Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides Source: ACS Publications URL: [Link]
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Title: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety Source: ResearchGate URL: [Link]
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Title: Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl) Source: ResearchGate URL: [Link]
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Title: Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Source: PubMed Central URL: [Link]
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Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: PMC - PubMed Central URL: [Link]
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Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: National Institutes of Health (NIH) URL: [Link]
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Title: 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Source: ResearchGate URL: [Link]
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Title: 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde Source: MDPI URL: [Link]
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Title: Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein Source: PMC - PubMed Central URL: [Link]
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Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: ResearchGate URL: [Link]
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Title: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the 1,2,4-triazole core is a privileged motif, present in a wide array of pharmaceuticals due to its favorable metabolic stability and ability to engage in various biological interactions.[1][2] This guide provides an in-depth technical comparison of a particularly advantageous building block: 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol . We will explore its synthetic utility, compare its performance against viable alternatives with supporting experimental insights, and provide detailed protocols for its application.
The Strategic Advantage of a Bifunctional Triazole: Unpacking the Roles of the Bromo and Hydroxyethyl Groups
The synthetic power of this compound lies in its bifunctional nature. The molecule incorporates two key features on a stable triazole core: a reactive bromine atom at the 3-position and a hydroxyethyl group at the N1-position. This unique combination offers chemists a versatile platform for sequential and orthogonal functionalization.
The Bromo Substituent: A Gateway to Diverse C-C and C-N Bond Formations
The bromine atom on the 1,2,4-triazole ring serves as a highly effective synthetic handle for a variety of cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups at the C3 position, a common strategy in the diversification of drug candidates.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] While iodo-triazoles would be more reactive, they are often less stable and more expensive. Chloro-triazoles, on the other hand, are generally less reactive and may require harsher reaction conditions, such as higher temperatures and more specialized catalyst systems, to achieve comparable yields to their bromo-counterparts.[3] Thus, the 3-bromo-1,2,4-triazole moiety represents an optimal balance of reactivity and stability for many synthetic applications.
dot
Sources
A Comparative Guide to the Definitive Structural Validation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
This guide provides an in-depth analysis of the structural validation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous structural confirmation is not merely a procedural step but the bedrock of reproducible science and regulatory compliance. We will explore the paramount role of single-crystal X-ray crystallography as the definitive method for structure elucidation and objectively compare its performance against complementary spectroscopic and spectrometric techniques.
The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] The introduction of a bromo-substituent and a hydroxyethyl chain modifies the molecule's polarity, solubility, and potential for further functionalization, making precise structural knowledge essential for understanding its structure-activity relationship (SAR).
Synthesis and the Imperative for Structural Verification
The journey to structural validation begins with a robust synthetic protocol. A plausible and efficient route to synthesize this compound involves the N-alkylation of 3-bromo-1H-1,2,4-triazole with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, under basic conditions.
Caption: Proposed synthetic workflow for this compound.
While this synthesis is logical, it presents regiochemical ambiguity. Alkylation could potentially occur at the N1 or N4 position of the triazole ring. Furthermore, side reactions could lead to isomeric byproducts. This uncertainty underscores the necessity for rigorous analytical validation to confirm that the desired isomer has been synthesized, and it is here that X-ray crystallography provides an unparalleled, definitive answer.
The Gold Standard: Single-Crystal X-ray Crystallography
For determining the absolute three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography is the unambiguous gold standard.[2] It moves beyond the connectivity information provided by other techniques to deliver precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry in the solid state.
Experimental Protocol: From Powder to Structure
The protocol for X-ray crystallographic analysis is a multi-stage process that demands patience and precision.
Step 1: Single Crystal Growth (The Causality of Solvent Choice) The primary challenge is often growing a high-quality single crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension. The choice of solvent is critical. A solvent system must be selected in which the compound has moderate solubility. Slow evaporation of a saturated solution is the most common technique. Alternative methods like slow cooling of a saturated solution or vapor diffusion (diffusing an anti-solvent into a solution of the compound) are also employed. The goal is to allow molecules to deposit slowly and orderly onto a growing lattice, minimizing defects. For a molecule like this compound, a mixture of polar solvents like ethanol and a less polar co-solvent like chloroform could be an effective starting point for crystallization trials.[1]
Step 2: Data Collection A suitable crystal is mounted on a goniometer head and placed within a modern X-ray diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation).[1][3] The X-rays are diffracted by the electron clouds of the atoms, and the resulting diffraction pattern is recorded on a detector.
Step 3: Structure Solution and Refinement The collected diffraction data (a set of reflection intensities and positions) are processed.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
Space Group Determination: Systematic absences in the diffraction pattern reveal the crystal's symmetry elements, allowing for the assignment of one of the 230 possible space groups.
-
Structure Solution: The reflection intensities are used to generate an initial electron density map. For small molecules, direct methods are typically successful in locating the positions of the heavier atoms (like Bromine).
-
Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions and thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[4] Hydrogen atoms are often placed in calculated positions.[4]
Expected Crystallographic Data
While no specific crystal structure for this compound is publicly available, we can predict the type of data that would be obtained by examining the structures of similar bromo-triazole derivatives.[1][3][5][6]
| Parameter | Expected Value / Information | Significance |
| Chemical Formula | C₄H₆BrN₃O | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise dimensions of the repeating lattice block. |
| Z | Integer (e.g., 4) | Number of molecules per unit cell. |
| R-factor (R₁) | < 5% for a good structure | A measure of the agreement between the model and the data. |
| Bond Lengths/Angles | e.g., C-Br, C-N, C-C, C-O | Definitive geometric parameters confirming connectivity. |
| Intermolecular Interactions | H-bonds, Br···N contacts | Reveals how molecules pack in the solid state. |
This data provides an irrefutable 3D model of the molecule, confirming the N1 substitution pattern and the specific conformation of the ethanol side chain.
A Comparative Analysis with Orthogonal Techniques
While X-ray crystallography is definitive, it is not always feasible and provides information only on the solid state. A comprehensive validation strategy employs a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) is arguably the most crucial technique for structure elucidation in solution.[7][8]
Caption: A multi-technique approach to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.
-
¹H NMR: Would confirm the presence of the ethanol protons (two distinct methylene groups) and the triazole proton. The splitting patterns (e.g., triplets for the CH₂ groups) and integration values would confirm the structure's backbone.
-
¹³C NMR: Would show four distinct carbon signals, confirming the number of unique carbon environments.
-
2D NMR (HSQC, HMBC): These experiments establish direct (one-bond) and long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of all signals and piecing together the molecular skeleton. This is crucial for distinguishing between the N1 and N4 isomers.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the mass-to-charge ratio of a molecule, thereby determining its molecular weight.[2] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with very high accuracy, which is invaluable for confirming the elemental composition.[9] Fragmentation patterns can also offer clues about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic signal would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group.
Head-to-Head Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information | Absolute 3D structure, bond lengths/angles, packing | Atomic connectivity, chemical environment (in solution) | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Key Advantage | Unambiguous, definitive structural proof | Excellent for isomeric distinction in solution | Extremely high sensitivity, confirms formula | Fast, simple, good for functional group ID |
| Key Limitation | Requires a high-quality single crystal; solid state only | Does not provide absolute 3D structure or bond lengths | Does not provide connectivity or stereochemistry | Provides limited structural information |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of a novel chemical entity like this compound requires a synergistic analytical approach. While NMR, MS, and IR provide essential, complementary pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional structure. It resolves any ambiguity regarding isomerism, conformation, and intermolecular interactions that are critical for understanding the molecule's behavior in biological and material contexts. For drug development professionals and researchers, relying on the combined power of these techniques constitutes a self-validating system, ensuring the scientific integrity and reproducibility of their findings. The rigor of X-ray crystallography, when achievable, provides the ultimate authoritative grounding for all subsequent research.
References
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Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. Available at: [Link]
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Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]
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Li, L. (2015). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Available at: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. NIH National Center for Biotechnology Information. Available at: [Link]
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Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. NIH National Center for Biotechnology Information. Available at: [Link]
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Luo, J., et al. (2010). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. NIH National Center for Biotechnology Information. Available at: [Link]
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Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. ResearchGate. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]
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Balogh, M. P. (2006). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available at: [Link]
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Zhang, Z., et al. (2011). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. Available at: [Link]
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Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Available at: [Link]
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Besson, T., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. Available at: [Link]
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Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. PubMed. Available at: [Link]
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Luo, J., et al. (2010). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluoro-phen-yl)ethanone. PubMed. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C4H6BrN3O, 1 gram. Available at: [Link]
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Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. ResearchGate. Available at: [Link]
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A Comparative Guide to Catalytic Reactions of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol: A Building Block for Advanced Pharmaceutical Scaffolds
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, the 1,2,4-triazole nucleus is a privileged scaffold, present in numerous antifungal, antiviral, and anticancer drugs.[1] The strategic functionalization of this core is paramount to modulating biological activity and optimizing pharmacokinetic properties. 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol emerges as a particularly valuable building block. Its structure is bifunctional: the bromo substituent on the triazole ring serves as a versatile handle for cross-coupling reactions, while the ethanol side chain offers a site for further derivatization or modulation of solubility.
This guide provides a comparative analysis of different catalytic systems for the functionalization of the C-Br bond in this compound and its analogs. We will delve into the mechanistic nuances, performance metrics, and experimental considerations for palladium, copper, and nickel-based catalysts, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their synthetic strategies.
The Reactive Landscape: C-Br Bond Functionalization
The primary focus of catalytic reactions involving this compound is the substitution of the bromine atom. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, etc.) bonds. The choice of catalyst is critical and depends on a multitude of factors including the desired transformation, substrate scope, cost, and scalability.
Comparative Analysis of Catalytic Systems
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium-catalyzed cross-coupling reactions are arguably the most widely used and well-understood methods for the functionalization of aryl and heteroaryl halides.[2][3][4] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination provide reliable and high-yielding routes to a diverse range of derivatives.
Mechanistic Insights: The catalytic cycle for most palladium-catalyzed cross-coupling reactions involving an aryl bromide (Ar-Br) generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the bromo-triazole to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The coupling partner (e.g., a boronic acid in the Suzuki reaction) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired product.
Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Performance and Experimental Considerations:
-
Catalysts: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2][5]
-
Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For heteroaryl halides, bulky electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or tris(o-tolyl)phosphine can be effective.[2] In some cases, N-heterocyclic carbene (NHC) ligands are also employed.[4]
-
Bases and Solvents: A base is required to facilitate the transmetalation step and neutralize the acid generated. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium t-butoxide. The reaction is typically carried out in aprotic polar solvents like toluene, DMF, or dioxane.[3][6]
-
Yields and Scope: Palladium-catalyzed reactions generally provide good to excellent yields and tolerate a wide range of functional groups.[2] For instance, Suzuki couplings of bromo-triazoles with various arylboronic acids have been reported to proceed efficiently.[6][7]
Copper Catalysis: A Cost-Effective Alternative
Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, have a long history in organic synthesis and have seen a resurgence in recent years as a more economical and sustainable alternative to palladium.[8][9]
Mechanistic Insights: The mechanism of copper-catalyzed cross-coupling reactions is more varied and less universally agreed upon than that of palladium. It can involve Cu(I)/Cu(III) or other catalytic cycles. For C-N bond formation (Ullmann-type), the reaction is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and reductive elimination.
Figure 2: A plausible catalytic cycle for a copper-catalyzed C-N coupling reaction.
Performance and Experimental Considerations:
-
Catalysts: Simple copper salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) acetate (Cu(OAc)₂) are often used.[10] In some cases, in situ generation of the active Cu(I) species from a Cu(II) salt with a reducing agent like sodium ascorbate is employed.[11][12]
-
Ligands: While some Ullmann-type reactions can be performed without a ligand, the use of ligands such as 1,10-phenanthroline or various diamines can significantly improve reaction rates and yields.
-
Reaction Conditions: Copper-catalyzed reactions often require higher temperatures compared to their palladium counterparts.
-
Yields and Scope: While generally effective for C-N and C-O bond formation, the substrate scope can be more limited than with palladium catalysis. However, for specific transformations like C-H arylation of the triazole ring, copper catalysis can be a viable option.[8]
Nickel Catalysis: An Emerging Powerhouse
Nickel catalysis has gained significant traction as a powerful tool for cross-coupling reactions, offering unique reactivity and often at a lower cost than palladium.[13] Nickel catalysts can participate in a wider range of catalytic cycles, including those involving Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways, enabling transformations that are challenging for other metals.
Mechanistic Insights: Nickel-catalyzed cross-coupling reactions can proceed through mechanisms similar to palladium. However, the involvement of single-electron transfer (SET) pathways is more common, which can lead to different reactivity and selectivity profiles.
Figure 3: Generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction.
Performance and Experimental Considerations:
-
Catalysts: Common nickel precursors include bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) and nickel(II) halides like NiCl₂ which are reduced in situ with a reducing agent such as zinc powder.[14][15]
-
Ligands: A variety of phosphine and N-heterocyclic carbene (NHC) ligands are used to tune the reactivity of nickel catalysts.[13]
-
Reductive Couplings: Nickel is particularly adept at catalyzing reductive cross-coupling reactions, where an external reducing agent is used instead of a pre-formed organometallic reagent.
-
Yields and Scope: Nickel catalysis can be highly effective for the coupling of challenging substrates and can offer complementary reactivity to palladium. For instance, nickel-catalyzed direct alkynylation of azoles with alkynyl bromides has been reported to proceed efficiently.[14]
Data Summary: A Head-to-Head Comparison
| Parameter | Palladium Catalysis | Copper Catalysis | Nickel Catalysis |
| Typical Catalyst Loading | 1-5 mol% | 5-20 mol% | 5-10 mol% |
| Reaction Temperature | 80-120 °C | 100-160 °C | 25-100 °C |
| Reaction Time | 2-24 h | 12-48 h | 3-12 h |
| Yield Range | Good to Excellent (70-95%) | Moderate to Good (50-85%) | Good to Excellent (65-90%) |
| Cost-Effectiveness | Lower (Higher cost metal) | High (Low cost metal) | High (Low cost metal) |
| Functional Group Tolerance | Broad | Moderate | Broad |
| Key Applications | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Ullmann, Chan-Lam, C-H activation | Reductive coupling, Kumada, Negishi |
Experimental Protocols: Exemplary Procedures
The following protocols are generalized procedures based on literature precedents for analogous bromo-heterocycles and should be optimized for this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Figure 4: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Ullmann-Type C-N Coupling
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the desired amine or heterocycle (1.5 equiv.), copper(I) iodide (10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 120-140 °C) with vigorous stirring for 24-48 hours.
-
Work-up: After cooling, pour the reaction mixture into water or an ammonium chloride solution and extract with an appropriate organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The choice of catalyst for the functionalization of this compound is a critical decision that influences the efficiency, cost, and scope of the synthesis.
-
Palladium catalysts remain the gold standard for a wide range of C-C and C-N bond-forming reactions, offering high yields and broad functional group compatibility.[2][3]
-
Copper catalysts provide a cost-effective and sustainable alternative, particularly for C-N and C-O couplings, although they may require harsher reaction conditions.[8][9]
-
Nickel catalysts are a powerful and increasingly popular option, enabling unique transformations and often providing high efficiency at a low cost.[13][14]
Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions. The exploration of photoredox catalysis and other novel activation methods could further expand the synthetic utility of this versatile building block. As the demand for novel and complex pharmaceutical agents grows, the continued development of innovative catalytic methodologies for the derivatization of scaffolds like this compound will be of paramount importance.
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MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
A Researcher's Guide to Safely Handling 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol
An In-Depth Technical Guide for Laboratory Professionals
Understanding the Risks: A Proactive Approach to Safety
Given the presence of a brominated triazole ring, it is prudent to treat this compound with a high degree of caution. Structurally similar compounds, including other halogenated triazoles and pyrazoles, are known to cause skin, eye, and respiratory irritation.[5][6] Some halogenated organic compounds are also recognized as potential mutagens or teratogens.[7] Therefore, all handling procedures should be designed to minimize the possibility of exposure through inhalation, skin contact, or ingestion.
Key Hazard Considerations:
A systematic approach to handling, storage, and disposal is critical to minimizing these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical component of safe laboratory practice. The following PPE is mandatory when handling this compound.
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[8] | Must conform to EN166 (EU) or NIOSH (US) standards.[8] Eyeglasses are not a suitable substitute.[9] |
| Skin Protection | Chemical-resistant gloves (nitrile is a good choice) and a lab coat.[8][10] | Inspect gloves for any signs of degradation before use and change them immediately if contaminated.[7][9][11] Ensure lab coats have long sleeves and are fully buttoned. |
| Respiratory Protection | A dust mask (N95 or equivalent) is required when handling the solid form.[8] In situations with a higher risk of aerosol generation, a NIOSH/MSHA or EN 149 approved respirator should be used.[8] | All respiratory protection requires proper fit testing and user training. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
A. Pre-Handling Preparations:
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for structurally similar chemicals to understand the potential hazards.[8]
-
Ensure Proper Ventilation: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Assemble and Inspect PPE: Before handling the compound, don all required PPE as detailed in the table above.[8]
-
Prepare Workspace: The work area within the fume hood should be clean and uncluttered. It is advisable to work on plastic-backed absorbent pads to contain any potential spills.[7] Locate the nearest emergency eyewash station and safety shower before beginning work.[6]
B. Handling Procedures:
-
Avoid Dust and Aerosol Formation: When handling the solid compound, use techniques that minimize the generation of dust. If dissolving the compound, add the solvent slowly and avoid vigorous stirring that could create aerosols.[8][11]
-
Weighing: If possible, weigh the compound directly in the vessel that will be used for the experiment to minimize transfers.
-
Transfers: Use appropriate tools such as spatulas for solids and syringes for liquids to minimize the risk of spills.
-
Heating: If heating is required, do so in a well-contained apparatus and monitor the process closely. Be aware of the potential for increased vapor pressure.
C. Storage:
-
Container: Store the compound in a tightly sealed, properly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
-
Segregation: Store separately from food and drink.
D. Spill Management:
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[12]
-
Small Spills: For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Cleaning: After the spill has been cleaned up, decontaminate the area with a suitable cleaning agent.
E. Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including disposable labware, absorbent materials, and contaminated PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.[7]
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][7][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][12] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
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Triazole Supplier. (2025). What are the safety precautions when using Triazole? - Blog. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C4H6BrN3O, 1 gram. Retrieved from [Link]
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University of Wyoming. (n.d.). Chemical Process SOP Example: Bromodeoxyuridine (BrdU). Retrieved from [Link]
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Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(19), 6285. Retrieved from [Link]
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Molbank. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
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MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
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Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o818. Retrieved from [Link]
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National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


